molecular formula C28H30Cl3N3O B051748 NGB 2904 hydrochloride CAS No. 189061-11-8

NGB 2904 hydrochloride

Cat. No.: B051748
CAS No.: 189061-11-8
M. Wt: 530.9 g/mol
InChI Key: PFIWYJNBKGCVFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NGB 2904 is an antagonist that is selective for the dopamine D3 receptor (Ki = 1.4 nM). It potently inhibits quinpirole-stimulated mitogenesis (IC50 = 6.8 nM). NGB 2904 attenuates cocaine- and stress-induced reinstatement of drug-seeking behavior in rats. It also increases spontaneous and amphetamine-stimulated locomotion in mice.>NGB2904 is a potent and selective dopamine D3 receptor antagonist (Ki values are 1.4, 217, 223, 642, > 5000, > 10000 and > 10000 nM for D3, D2, 5-HT2, α1, D4, D1 and D5 receptors respectively). NGB2904 potently antagonizes quinpirole-stimulated mitogenesis (IC50 = 6.8 nM)

Properties

IUPAC Name

N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29Cl2N3O.ClH/c29-25-8-5-9-26(27(25)30)33-16-14-32(15-17-33)13-4-3-12-31-28(34)21-10-11-24-22(19-21)18-20-6-1-2-7-23(20)24;/h1-2,5-11,19H,3-4,12-18H2,(H,31,34);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFIWYJNBKGCVFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCCNC(=O)C2=CC3=C(C=C2)C4=CC=CC=C4C3)C5=C(C(=CC=C5)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30Cl3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940417
Record name N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

530.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189060-98-8
Record name N-{4-[4-(2,3-Dichlorophenyl)piperazin-1-yl]butyl}-9H-fluorene-2-carboximidic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00940417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

NGB 2904 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor, a key target in the mesolimbic dopamine system implicated in reward, motivation, and addiction.[1][2][3][4] This technical guide elucidates the core mechanism of action of NGB 2904, presenting key pharmacological data, outlining experimental approaches used for its characterization, and visualizing its interaction with relevant signaling pathways.

Core Mechanism of Action: Selective Dopamine D3 Receptor Antagonism

The primary mechanism of action of NGB 2904 is its high-affinity binding to and subsequent blockade of the dopamine D3 receptor.[1][3] This selectivity is crucial to its pharmacological profile, as it demonstrates significantly lower affinity for other dopamine receptor subtypes (D1, D2, D4, D5) and other neurotransmitter receptors.[1][5] By antagonizing the D3 receptor, NGB 2904 modulates the dopaminergic signaling that is often dysregulated in substance use disorders. Specifically, it has been shown to inhibit the rewarding effects of drugs of abuse like cocaine and methamphetamine and to attenuate drug-seeking behaviors in preclinical models.[2][4][6][7][8]

Pharmacological Data

The selectivity and potency of NGB 2904 have been quantified through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

Table 1: In Vitro Receptor Binding Affinities and Functional Potency of NGB 2904

Receptor SubtypeBinding Affinity (Ki) in nMSpecies/Cell LineReference
Dopamine D3 1.4 Primate (CHO cells) [1][5]
Dopamine D2217Primate[5]
5-HT2223Not Specified[5]
α1-adrenergic642Not Specified[5]
Dopamine D4>5000Not Specified[5]
Dopamine D1>10000Not Specified[5]
Dopamine D5>10000Not Specified[5]
Functional Antagonism IC50 = 5.0 - 6.8 nM Quinpirole-stimulated mitogenesis [5]

Selectivity: NGB 2904 demonstrates a 155-fold selectivity for primate D3 over D2 receptors and over 800-fold selectivity for rat D3 versus D2 receptors.[1] It also shows greater than 5,000-fold selectivity for D3 over D1, D4, and D5 receptors, and 200- to 600-fold selectivity over other receptors like α1 and 5-HT2.[1]

Table 2: In Vivo Efficacy of NGB 2904 in Models of Drug Addiction

Animal ModelDrug of AbuseNGB 2904 Dose (mg/kg, i.p.)EffectReference
Cocaine Cue-Induced ReinstatementCocaine0.145% inhibition[1]
1.030% inhibition[1]
5.070% inhibition[1]
Cocaine Self-Administration (Progressive Ratio)Cocaine1.0, 5.0Significant lowering of break-point[8]
Methamphetamine-Enhanced Brain Stimulation Reward (BSR)Methamphetamine0.1 - 1.0Attenuation of METH-enhanced BSR[7][9]
Cocaine-Enhanced Brain Stimulation Reward (BSR)Cocaine (2 mg/kg)Not specifiedSignificant inhibition[8]

It is noteworthy that NGB 2904, within the effective dose range, does not appear to have intrinsic rewarding or aversive properties on its own, as it does not affect brain stimulation reward or maintain self-administration when substituted for cocaine.[1][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of NGB 2904 and a typical experimental workflow for evaluating its efficacy in a preclinical model.

NGB2904_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Activates AC Adenylyl Cyclase D3R->AC Inhibits cAMP ↓ cAMP AC->cAMP Downstream Downstream Signaling (e.g., MAPK/ERK pathway) cAMP->Downstream Response Cellular Response (Modulation of Reward & Motivation) Downstream->Response NGB2904 NGB 2904 NGB2904->D3R Blocks Cocaine_Self_Administration_Workflow cluster_training Training Phase cluster_extinction Extinction Phase cluster_reinstatement Reinstatement Test A1 Animal surgically implanted with intravenous catheter A2 Animal trained to self-administer cocaine by lever press A1->A2 B1 Cocaine is replaced with saline A2->B1 B2 Lever pressing behavior decreases B1->B2 C1 Pre-treatment with NGB 2904 or Vehicle B2->C1 C2 Cocaine-associated cue is presented C1->C2 C3 Measure lever presses (drug-seeking behavior) C2->C3

References

NGB 2904 Hydrochloride: A Technical Guide to its Dopamine D3 Receptor Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core pharmacological characteristic of NGB 2904 hydrochloride: its high selectivity as an antagonist for the dopamine (B1211576) D3 receptor. This document provides a comprehensive overview of its binding affinity, functional potency, and the experimental methodologies used to determine these properties.

Introduction

NGB 2904, chemically known as N-(4-[4-{2,3-dichlorophenyl}-1-piperazinyl]butyl)-3-fluorenylcarboxamide, is a potent and highly selective antagonist of the dopamine D3 receptor.[1][2] Its remarkable selectivity over other dopamine receptor subtypes, particularly the closely related D2 receptor, has made it a valuable pharmacological tool for investigating the physiological and pathophysiological roles of the D3 receptor.[1][3] Furthermore, NGB 2904 has been investigated in preclinical models for its therapeutic potential in treating substance use disorders, highlighting the importance of its selective mechanism of action.[4][][6][7] This guide synthesizes the available quantitative data, details the experimental protocols for its characterization, and visualizes its selectivity and mechanism of action.

Quantitative Receptor Binding and Functional Data

The selectivity of NGB 2904 is quantified through receptor binding assays, which determine its affinity (Ki) for various receptors, and functional assays that measure its ability to antagonize receptor activation (IC50). The data consistently demonstrates a high affinity for the D3 receptor with significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.

Table 1: Receptor Binding Affinity of NGB 2904
Receptor SubtypeKi (nM)Selectivity Ratio (vs. D3)Reference
Dopamine D3 1.4 1 [1][8]
Dopamine D2217155-fold[8]
Dopamine D1> 10,000> 7142-fold[8]
Dopamine D4> 5,000> 3571-fold[8]
Dopamine D5> 10,000> 7142-fold[8]
Serotonin 5-HT2223159-fold[8]
Adrenergic α1642458-fold[8]

Note: The selectivity for primate D3 over D2 receptors is reported to be 155-fold, while for rat receptors, it is greater than 800-fold.[1]

Table 2: Functional Antagonist Potency of NGB 2904
AssayIC50 (nM)Reference
Quinpirole-stimulated mitogenesis6.8[8]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the dopamine D3 receptor selectivity of NGB 2904.

Radioligand Binding Assays

These assays are employed to determine the binding affinity (Ki) of NGB 2904 for various receptor subtypes. The general principle involves a competition experiment between a fixed concentration of a radiolabeled ligand known to bind to the target receptor and varying concentrations of the unlabeled test compound (NGB 2904).

Objective: To determine the affinity (Ki) of NGB 2904 for dopamine receptors (D1, D2, D3, D4, D5) and other off-target receptors.

Materials:

  • Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably transfected to express the specific human dopamine receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor being tested (e.g., [³H]-spiperone for D2/D3, [³H]-SCH23390 for D1).

  • Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • Assay Buffer: Typically a Tris-HCl buffer containing physiological salts.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Membrane Preparation: Cells expressing the target receptor are harvested and homogenized in a cold buffer. The cell membranes are then isolated by centrifugation to be used in the binding assay.

  • Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, the radioligand at a fixed concentration (usually at or below its Kd value), and varying concentrations of NGB 2904.

  • Incubation: The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays (e.g., cAMP Measurement)

Functional assays are crucial to determine whether NGB 2904 acts as an antagonist, agonist, or partial agonist at the D3 receptor. Since the D3 receptor is a Gi/o-coupled receptor, its activation by an agonist leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. An antagonist like NGB 2904 will block this agonist-induced decrease in cAMP.

Objective: To determine the functional potency (IC50) of NGB 2904 in antagonizing D3 receptor activation.

Materials:

  • Cell Lines: A cell line (e.g., CHO) stably expressing the human dopamine D3 receptor.

  • Agonist: A known D3 receptor agonist, such as quinpirole.

  • Test Compound: this compound.

  • cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or a luciferase-based reporter system).

  • Cell Culture Reagents: Standard cell culture media and supplements.

Procedure:

  • Cell Culture and Plating: Cells expressing the D3 receptor are cultured and seeded into 96-well plates.

  • Pre-treatment with Antagonist: The cells are pre-incubated with varying concentrations of NGB 2904 for a specific period.

  • Agonist Stimulation: A fixed concentration of the D3 agonist (e.g., quinpirole) is added to the wells to stimulate the receptors.

  • Cell Lysis and cAMP Measurement: After agonist stimulation, the cells are lysed, and the intracellular cAMP levels are measured according to the instructions of the chosen cAMP assay kit.

  • Data Analysis: The ability of NGB 2904 to block the agonist-induced decrease in cAMP is quantified. The data is plotted as the percentage of inhibition versus the concentration of NGB 2904 to determine the IC50 value.

Visualizations

The following diagrams illustrate the core concepts of NGB 2904's selectivity and mechanism of action.

D3_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine (Agonist) D3R Dopamine D3 Receptor Dopamine->D3R Binds and Activates NGB2904 NGB 2904 (Antagonist) NGB2904->D3R Binds and Blocks Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Catalyzes Conversion ATP ATP Response Cellular Response cAMP->Response Leads to

Caption: Dopamine D3 receptor signaling pathway and antagonism by NGB 2904.

Experimental_Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Data Analysis node1 Culture cells expressing D3 receptor node2 Prepare cell membranes node1->node2 node3 Incubate membranes with [³H]-radioligand and varying [NGB 2904] node2->node3 node4 Separate bound/free ligand via filtration node3->node4 node5 Measure radioactivity with scintillation counter node4->node5 node6 Calculate IC50 and Ki values node5->node6

Caption: Experimental workflow for a competitive radioligand binding assay.

Selectivity_Profile NGB2904 NGB 2904 D3 D3 Receptor (Ki = 1.4 nM) NGB2904->D3 High Affinity D2 D2 Receptor (Ki = 217 nM) NGB2904->D2 ~155x Lower Affinity D1_D4_D5 D1, D4, D5 Receptors (Ki > 5000 nM) NGB2904->D1_D4_D5 >3500x Lower Affinity Other Other Receptors (e.g., 5-HT2, α1) NGB2904->Other Significantly Lower Affinity

Caption: Logical relationship of NGB 2904's binding affinity profile.

Conclusion

This compound is a highly selective dopamine D3 receptor antagonist, a property that has been rigorously established through comprehensive in vitro binding and functional assays. Its significant affinity for the D3 receptor, coupled with substantially lower affinities for other dopamine receptor subtypes and off-target receptors, underscores its utility as a precise pharmacological tool. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of D3 receptor ligands. The high selectivity of NGB 2904 is a critical attribute for both basic research into the function of the D3 receptor and for the development of novel therapeutics targeting this receptor for a variety of neuropsychiatric disorders.

References

NGB 2904 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 189061-11-8

Introduction

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors make it a valuable pharmacological tool for investigating the physiological and pathological roles of the D3 receptor. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological profile, key experimental data, and detailed methodologies for its study.

Physicochemical and Pharmacological Properties

This compound is an orally active and brain-penetrant compound, facilitating its use in both in vitro and in vivo studies.[1] A summary of its key quantitative data is presented in the table below.

PropertyValue
CAS Number 189061-11-8
Molecular Formula C₂₈H₂₉Cl₂N₃O · HCl
Molecular Weight 530.9 g/mol [1]
Ki for Dopamine D3 Receptor 1.4 nM[1]
Ki for Dopamine D2 Receptor 217 nM[1]
Ki for 5-HT2 Receptor 223 nM[1]
Ki for α1-Adrenergic Receptor 642 nM[1]
Ki for Dopamine D4 Receptor >5000 nM[1]
Ki for Dopamine D1 Receptor >10000 nM[1]
Ki for Dopamine D5 Receptor >10000 nM[1]
IC50 (Quinpirole-stimulated mitogenesis) 5.0 nM[1]
Solubility DMSO: 25 mM, Ethanol: 5 mM

Mechanism of Action and Signaling Pathways

NGB 2904 exerts its effects by competitively binding to and blocking the activation of the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs) and is primarily coupled to the Gi/o family of G proteins.

Upon activation by dopamine, the D3 receptor initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] Furthermore, D3 receptor activation can modulate the activity of ion channels and activate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[][4] By antagonizing the D3 receptor, NGB 2904 blocks these downstream signaling events.

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor Gi_o Gi/o Protein D3R->Gi_o Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C Dopamine Dopamine Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks Gi_o->AC Inhibits MAPK_pathway MAPK/ERK Pathway Gi_o->MAPK_pathway Activates Ion_Channels Modulation of Ion Channels Gi_o->Ion_Channels Modulates PKA ↓ PKA Activity cAMP->PKA Cellular_Response Altered Cellular Response PKA->Cellular_Response MAPK_pathway->Cellular_Response Ion_Channels->Cellular_Response in_vivo_workflow surgery Catheter Implantation Surgery recovery Recovery Period (1 week) surgery->recovery self_admin Cocaine Self-Administration Training (FR or PR schedule) recovery->self_admin extinction Extinction Training (No cocaine or cues) self_admin->extinction drug_prep NGB 2904 or Vehicle Administration (i.p. or s.c.) extinction->drug_prep reinstatement_test Reinstatement Test data_analysis Data Analysis (Lever presses) reinstatement_test->data_analysis drug_prep->reinstatement_test

References

NGB 2904 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist. This document summarizes its core physicochemical properties, details its interaction with the dopamine D3 receptor signaling pathway, and provides methodologies for key in vivo experiments.

Core Compound Data

This compound is a well-characterized research compound with the following key properties:

PropertyValueReference(s)
Molecular Weight 530.92 g/mol [1][2][3]
Chemical Formula C₂₈H₂₉Cl₂N₃O·HCl[1]
CAS Number 189061-11-8[1][2]
Purity ≥98%[1]
Solubility Soluble to 25 mM in DMSO and to 5 mM in ethanol.[1]
Appearance Off-white solid[2]

Biological Activity and Receptor Affinity

This compound is a potent and highly selective antagonist of the dopamine D3 receptor. Its binding affinity for various neurotransmitter receptors has been quantified, demonstrating its selectivity.

ReceptorKᵢ (nM)Reference(s)
Dopamine D3 1.4[1][4]
Dopamine D2 217[1][4]
Serotonin 5-HT₂ 223[1][4]
α₁-Adrenergic 642[1][4]
Dopamine D4 > 5000[1][4]
Dopamine D1 > 10000[1][4]
Dopamine D5 > 10000[1][4]

Furthermore, NGB 2904 potently antagonizes quinpirole-stimulated mitogenesis with an IC₅₀ of 6.8 nM[1][5].

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs). Its primary signaling mechanism involves coupling to inhibitory G proteins (Gαi/o). Activation of the D3 receptor by an agonist, such as dopamine, leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP)[6][7][8]. NGB 2904, as a selective antagonist, blocks this signaling cascade by preventing agonist binding to the D3 receptor.

Downstream of cAMP regulation, D3 receptor signaling can also modulate the activity of ion channels, particularly potassium and calcium channels, and activate other signaling molecules such as mitogen-activated protein kinase (MAPK)[6][9].

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine (Agonist) Dopamine->D3R Activates NGB2904 NGB 2904 (Antagonist) NGB2904->D3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects (e.g., Ion Channel Modulation, MAPK activation) PKA->Downstream Phosphorylates

Caption: Dopamine D3 Receptor Signaling Pathway Antagonized by NGB 2904.

Experimental Protocols

NGB 2904 has been extensively utilized in preclinical models to investigate the role of the dopamine D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders. Below are detailed methodologies for key in vivo experiments.

Cocaine Self-Administration in Rats

This protocol is adapted from studies investigating the effects of NGB 2904 on the reinforcing properties of cocaine[1][10].

1. Animals:

  • Male Long-Evans rats, weighing approximately 250-300g at the start of the experiment.

  • Animals are individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.

2. Surgical Procedure:

  • Rats are anesthetized with an appropriate anesthetic agent (e.g., a ketamine/xylazine mixture).

  • A chronic indwelling catheter is surgically implanted into the right jugular vein. The catheter tubing is passed subcutaneously to the mid-scapular region and attached to a threaded pedestal that is secured with dental acrylic.

  • Post-operative care includes antibiotic and analgesic administration. Animals are allowed a recovery period of at least 5-7 days before behavioral testing.

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a stimulus light above the active lever, a drug infusion pump, and a house light. The chambers are enclosed in sound-attenuating cubicles.

4. Behavioral Procedure:

  • Acquisition: Rats are placed in the operant chambers for daily 2-hour sessions. A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) and the simultaneous presentation of a conditioned stimulus (e.g., the stimulus light for 5 seconds). Presses on the inactive lever have no programmed consequences.

  • Reinforcement Schedules:

    • Fixed-Ratio (FR): Initially, an FR1 schedule is used (one lever press results in one infusion). This can be progressed to higher FR schedules (e.g., FR5) to establish stable responding.

    • Progressive-Ratio (PR): To assess the motivation for cocaine, a PR schedule is employed where the number of lever presses required for each subsequent infusion increases progressively. The "breakpoint" is the highest number of presses an animal completes for a single infusion and serves as a measure of the reinforcing efficacy of the drug.

  • NGB 2904 Administration: this compound is dissolved in a suitable vehicle (e.g., saline or a cyclodextrin-based solution) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 1.0, 5.0 mg/kg) at a specified time before the self-administration session.

Cocaine_Self_Administration_Workflow Start Start Surgery Jugular Vein Catheter Implantation Start->Surgery Recovery Post-operative Recovery (5-7 days) Surgery->Recovery Acquisition Acquisition of Cocaine Self-Administration (FR schedule) Recovery->Acquisition Pretreatment NGB 2904 or Vehicle Administration (i.p.) Acquisition->Pretreatment PR_Testing Progressive-Ratio Testing Data_Collection Measure Breakpoint (Motivation for Cocaine) PR_Testing->Data_Collection Pretreatment->PR_Testing End End Data_Collection->End

Caption: Experimental Workflow for Cocaine Self-Administration Studies.
Brain Stimulation Reward (BSR) in Rats

This protocol is based on studies evaluating the effect of NGB 2904 on the rewarding effects of drugs of abuse using the intracranial self-stimulation (ICSS) paradigm[1].

1. Animals and Housing:

  • As described in the cocaine self-administration protocol.

2. Surgical Procedure:

  • Rats are anesthetized and placed in a stereotaxic frame.

  • A monopolar stimulating electrode is implanted in the medial forebrain bundle at the level of the lateral hypothalamus. Stereotaxic coordinates are determined based on a rat brain atlas (e.g., Paxinos and Watson).

  • The electrode is secured to the skull with dental cement and jeweler's screws.

  • Post-operative care is provided as previously described.

3. Apparatus:

  • Operant chambers equipped with a response lever and a constant-current electrical stimulator.

4. Behavioral Procedure:

  • Training: Rats are trained to press the lever to receive a brief train of electrical stimulation to the medial forebrain bundle.

  • Threshold Determination: A rate-frequency curve-shift paradigm is used to determine the brain reward threshold. This involves varying the frequency of the electrical stimulation and measuring the rate of lever pressing. The threshold is defined as the frequency that supports a half-maximal response rate.

  • Drug Effects: The effect of a drug (e.g., cocaine) on the BSR threshold is assessed. A lowering of the threshold indicates an enhancement of the rewarding stimulus.

  • NGB 2904 Administration: NGB 2904 or vehicle is administered prior to the administration of the test drug (e.g., cocaine) to determine if it can block the drug-induced enhancement of brain stimulation reward.

Locomotor Activity Assessment in Mice

This protocol is derived from studies investigating the effects of NGB 2904 on spontaneous and drug-induced locomotor activity.

1. Animals:

  • Male mice of a specified strain (e.g., C57BL/6J).

  • Housing conditions are similar to those for rats.

2. Apparatus:

  • Open-field arenas (e.g., 40 x 40 x 30 cm) equipped with infrared photobeam detectors to automatically record horizontal and vertical movements. The arenas are placed in a sound-attenuated and dimly lit environment.

3. Behavioral Procedure:

  • Habituation: Mice are habituated to the testing room and the open-field arenas for a defined period (e.g., 30-60 minutes) on one or more days prior to the experiment to reduce novelty-induced hyperactivity.

  • Testing:

    • On the test day, mice are administered NGB 2904 or vehicle (i.p. or subcutaneously).

    • Immediately after injection, they are placed in the center of the open-field arena.

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-120 minutes).

    • To assess the effect on drug-induced hyperlocomotion, a psychostimulant such as amphetamine can be administered after the NGB 2904 pretreatment.

This technical guide provides a foundational understanding of this compound for researchers in pharmacology and drug development. For more specific details, it is recommended to consult the primary literature cited.

References

An In-depth Technical Guide to NGB 2904 Hydrochloride: A Selective Dopamine D3 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and highly selective antagonist of the dopamine (B1211576) D3 receptor. Its ability to discriminate between the D3 and D2 receptor subtypes, along with other receptors, has made it a valuable pharmacological tool for investigating the physiological and pathological roles of the D3 receptor. This guide provides a comprehensive overview of the chemical properties, pharmacological profile, and experimental applications of this compound, intended to support researchers and professionals in the field of drug discovery and development.

Chemical Structure and Properties

This compound is chemically identified as N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide hydrochloride.[1] Its structure is characterized by a fluorene (B118485) carboxamide moiety linked to a dichlorophenylpiperazine group via a butyl chain.

Below is a 2D representation of the chemical structure of NGB 2904.

NGB_2904_Structure cluster_fluorene Fluorene Ring System cluster_linker Butyl Linker cluster_piperazine Piperazine (B1678402) Ring cluster_phenyl Dichlorophenyl Ring F1 F2 F1->F2 F3 F2->F3 F4 F3->F4 L1 C=O F3->L1 carboxamide linkage F5 F4->F5 F6 F5->F6 F6->F1 F7 F6->F7 F8 F7->F8 F9 F8->F9 F10 F9->F10 F11 F10->F11 F14 CH2 F10->F14 F11->F6 F12 F11->F12 F13 F12->F13 F13->F4 F14->F5 L2 NH L1->L2 L3 (CH2)4 L2->L3 P1 N L3->P1 piperazine linkage P2 P1->P2 P3 P2->P3 P4 N P3->P4 P5 P4->P5 Ph1 P4->Ph1 phenyl linkage P6 P5->P6 P6->P1 Ph2 Ph1->Ph2 Ph3 Cl Ph2->Ph3 Ph4 Cl Ph3->Ph4 Ph5 Ph4->Ph5 Ph6 Ph5->Ph6 Ph6->Ph1 caption 2D Chemical Structure of NGB 2904

Caption: 2D Chemical Structure of NGB 2904.

Identifier Value
IUPAC Name N-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butyl]-9H-fluorene-2-carboxamide hydrochloride
CAS Number 189061-11-8
Chemical Formula C28H30Cl3N3O
Molecular Weight 530.92 g/mol

Pharmacological Data

This compound exhibits high affinity and selectivity for the dopamine D3 receptor. The following tables summarize its binding affinities and functional potency.

Receptor Binding Affinities (Ki values)
Receptor Ki (nM)
Dopamine D31.4
Dopamine D2217
5-HT2223
α1-adrenergic642
Dopamine D4> 5000
Dopamine D1> 10000
Dopamine D5> 10000

Data compiled from multiple sources.

Functional Antagonism
Assay Parameter Value (nM)
Quinpirole-stimulated mitogenesisIC506.8

This value represents the concentration of this compound required to inhibit 50% of the mitogenic response stimulated by the dopamine agonist quinpirole.

Signaling Pathways and Mechanism of Action

As a D3 receptor antagonist, this compound primarily functions by blocking the intracellular signaling cascades initiated by the binding of dopamine or other D3 agonists to the receptor. The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that typically couples to Gi/o proteins. Activation of the D3 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). By blocking this initial step, this compound prevents the downstream effects associated with D3 receptor activation.

D3_Signaling_Pathway Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: NGB 2904 blocks D3 receptor signaling.

Experimental Protocols

The high selectivity of this compound makes it a crucial tool in various experimental paradigms. Below are generalized protocols for in vitro and in vivo studies.

In Vitro Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.

Radioligand_Binding_Workflow A Prepare cell membranes expressing the target receptor (e.g., D3) B Incubate membranes with a radiolabeled ligand (e.g., [3H]spiperone) A->B C Add increasing concentrations of NGB 2904 B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand by rapid filtration D->E F Measure radioactivity of the filter-bound complex E->F G Analyze data to calculate Ki values F->G

Caption: Radioligand binding assay workflow.

Detailed Steps:

  • Membrane Preparation: Homogenize tissues or cells expressing the dopamine D3 receptor in a suitable buffer and centrifuge to isolate the membrane fraction.

  • Incubation: In a multi-well plate, combine the prepared membranes, a fixed concentration of a suitable radioligand (e.g., [³H]spiperone), and varying concentrations of this compound.

  • Equilibration: Incubate the mixture at a specific temperature (e.g., room temperature) for a defined period to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the displacement of the radioligand by this compound and use non-linear regression analysis to determine the IC50, which can then be converted to the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Pharmacology (e.g., Locomotor Activity)

This protocol assesses the effect of this compound on spontaneous or drug-induced locomotor activity in rodents.

Locomotor_Activity_Workflow A Acclimate animals to the testing environment (open field arena) B Administer this compound or vehicle control (e.g., intraperitoneally) A->B C Place animals in the open field arena B->C E (Optional) Administer a psychostimulant (e.g., amphetamine) after a pre-treatment period with NGB 2904 B->E D Record locomotor activity using an automated tracking system for a set duration C->D F Analyze data for parameters like distance traveled, rearing, and stereotypy D->F E->C

Caption: In vivo locomotor activity workflow.

Detailed Steps:

  • Animal Acclimation: Habituate the animals (e.g., rats or mice) to the testing room and the open-field apparatus to reduce novelty-induced stress.

  • Drug Administration: Prepare a solution of this compound in a suitable vehicle (e.g., saline, DMSO). Administer the compound via the desired route (e.g., intraperitoneal, subcutaneous, oral gavage) at various doses. A control group should receive the vehicle only.

  • Behavioral Testing: At a specified time after drug administration, place each animal individually into the open-field arena.

  • Data Recording: Use an automated video-tracking system to record the animal's activity for a predetermined duration (e.g., 60-120 minutes). Key parameters to measure include total distance traveled, horizontal activity, vertical activity (rearing), and time spent in the center versus the periphery of the arena.

  • Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to compare the effects of different doses of this compound with the vehicle control.

Conclusion

This compound is a powerful research tool for elucidating the role of the dopamine D3 receptor in various physiological and pathological processes. Its high selectivity allows for precise investigation of D3 receptor function, distinguishing it from the closely related D2 receptor. The information and protocols provided in this guide are intended to facilitate the effective use of this compound in both in vitro and in vivo research settings. As with any potent pharmacological agent, careful dose-response studies are essential to ensure the validity and reproducibility of experimental findings.

References

NGB 2904 Hydrochloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor.[1][2] Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors make it a valuable tool for investigating the role of the D3 receptor in various physiological and pathological processes.[1][2] Primarily, research has focused on its potential as a therapeutic agent for substance use disorders, particularly cocaine addiction.[3][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data, detailed experimental protocols for its use in preclinical research, and key signaling pathways.

Mechanism of Action

NGB 2904 acts as a competitive antagonist at the dopamine D3 receptor. The D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[5] Upon activation by dopamine, the D3 receptor inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6] By blocking the binding of dopamine to the D3 receptor, NGB 2904 prevents this signaling cascade.

The antagonism of D3 receptors by NGB 2904 has been shown to modulate the activity of downstream signaling pathways, including the Akt and extracellular signal-regulated kinase (ERK) pathways.[7][8] D3 receptors can also modulate the function of ion channels, and NGB 2904, by blocking D3 receptor activation, can influence neuronal excitability.[6] The precise downstream effects of NGB 2904 are context-dependent and can vary based on the specific neuronal population and brain region.

Data Presentation

Binding Affinity and Functional Potency

The following table summarizes the binding affinities (Ki) of NGB 2904 for various receptors and its functional potency (IC50) in a mitogenesis assay.

Receptor/AssayKi (nM)IC50 (nM)
Dopamine D31.4[1][2]
Dopamine D2217[1][2]
5-HT2223
α1642
Dopamine D4>5000
Dopamine D1>10000[1][2]
Dopamine D5>10000
Quinpirole-stimulated mitogenesis6.8
In Vivo Efficacy in Models of Cocaine Addiction

This table presents a summary of the effective doses of NGB 2904 in various preclinical models of cocaine addiction.

Animal ModelSpeciesNGB 2904 Dose (mg/kg, i.p.)Effect
Cocaine Self-Administration (Progressive-Ratio)Rat1 and 5Significantly lowered the break-point for cocaine self-administration.[2]
Cue-Induced Reinstatement of Cocaine-SeekingRat0.1, 1.0, 5.0Dose-dependent inhibition of reinstatement (45%, 30%, and 70% inhibition, respectively).[9]
Cocaine-Enhanced Brain Stimulation Reward (BSR)RatNot specifiedInhibited the enhancement of BSR elicited by 2 mg/kg cocaine.[2]
Methamphetamine-Enhanced Brain Stimulation Reward (BSR)Rat0.3 and 1.0Significantly attenuated METH-enhanced BSR.[10]

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of NGB 2904 for the dopamine D3 receptor using a competitive binding assay.

  • Materials:

    • Cell membranes expressing the human dopamine D3 receptor (e.g., from CHO or HEK293 cells).

    • Radioligand (e.g., [³H]-Spiperone or a D3-selective radioligand).

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Non-specific binding control (e.g., a high concentration of a non-radiolabeled D3 antagonist like haloperidol).

    • Glass fiber filters.

    • Scintillation cocktail.

    • Cell harvester and liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either assay buffer (for total binding), the non-specific binding control, or a dilution of NGB 2904.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value of NGB 2904 by plotting the percentage of specific binding against the logarithm of the NGB 2904 concentration and fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay (General Protocol)

This protocol outlines a general method to assess the functional antagonist activity of NGB 2904 at the dopamine D3 receptor by measuring its ability to block agonist-induced inhibition of cAMP production.

  • Materials:

    • Cells expressing the human dopamine D3 receptor.

    • Dopamine D3 receptor agonist (e.g., Quinpirole).

    • This compound.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

    • Cell culture medium and reagents.

  • Procedure:

    • Plate the cells in a 96-well or 384-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound for a defined period (e.g., 15-30 minutes).

    • Add the D3 receptor agonist (at a concentration that produces a submaximal response, e.g., EC80) and forskolin to the wells.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.

    • Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

    • Generate a dose-response curve by plotting the cAMP levels against the logarithm of the NGB 2904 concentration.

    • Determine the IC50 value of NGB 2904, which represents the concentration that inhibits 50% of the agonist-induced response.

In Vivo Assays

1. Cocaine Self-Administration and Reinstatement in Rats

This protocol describes a model to evaluate the effect of NGB 2904 on the motivation to take cocaine and on relapse-like behavior.

  • Apparatus:

    • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light above the active lever, a drug infusion pump, and a liquid swivel.

  • Procedure:

    • Surgery: Implant a chronic indwelling catheter into the jugular vein of the rats. Allow for a recovery period of at least 5-7 days.

    • Acquisition of Cocaine Self-Administration:

      • Train rats to press the active lever for intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) schedule (e.g., FR1, where one press results in one infusion). Each infusion is paired with a cue light presentation.

      • Continue training for a set number of days or until a stable baseline of responding is achieved.

    • Extinction:

      • Replace cocaine with saline. Lever presses no longer result in drug infusion or cue presentation.

      • Continue extinction sessions until responding on the active lever is significantly reduced (e.g., to less than 20% of the baseline level).

    • Reinstatement:

      • Cue-Induced Reinstatement: Present the cue light that was previously paired with cocaine infusions, contingent on an active lever press.

      • Drug-Primed Reinstatement: Administer a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) before the session.

      • Stress-Induced Reinstatement: Expose the rats to a stressor (e.g., intermittent footshock) before the session.[11]

    • NGB 2904 Administration: Administer this compound (e.g., 0.1, 1.0, 5.0 mg/kg, i.p.) at a specified time (e.g., 30 minutes) before the reinstatement test session.[9]

    • Data Analysis: Measure the number of active and inactive lever presses during the reinstatement session. Compare the responding between the NGB 2904-treated groups and a vehicle-treated control group.

2. Brain Stimulation Reward (BSR) in Rats

This protocol is used to assess the effect of NGB 2904 on the rewarding effects of drugs of abuse.

  • Apparatus:

    • Operant conditioning chamber with a lever or wheel that, when manipulated, delivers electrical stimulation to the brain.

    • Stereotaxic apparatus for electrode implantation.

    • Stimulator for delivering electrical pulses.

  • Procedure:

    • Surgery: Stereotaxically implant a bipolar electrode into a rewarding brain region, typically the medial forebrain bundle (MFB).[12]

    • Training: Train the rats to press a lever to receive a short train of electrical stimulation.[13]

    • Threshold Determination: Determine the brain stimulation frequency threshold that supports a stable rate of responding. This is the minimum frequency at which the rat will consistently work for the stimulation.

    • Drug and NGB 2904 Administration:

      • Administer a drug of abuse, such as cocaine or methamphetamine, which is known to lower the BSR threshold (i.e., make the stimulation more rewarding).

      • Administer this compound at various doses before the drug of abuse to determine if it can block the drug-induced lowering of the BSR threshold.

    • Data Analysis: Measure the changes in the BSR threshold. A blockade of the drug-induced decrease in the threshold by NGB 2904 indicates an attenuation of the drug's rewarding effects.

Mandatory Visualization

Signaling Pathways

Dopamine_D3_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D3R Dopamine D3 Receptor G_protein Gαi/o D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to G_protein->AC Inhibits Akt Akt G_protein->Akt Modulates ERK ERK G_protein->ERK Modulates Ion_Channels Ion Channels G_protein->Ion_Channels Modulates PKA PKA cAMP->PKA Activates Cellular_Response Modulation of Neuronal Activity & Gene Expression PKA->Cellular_Response Akt->Cellular_Response ERK->Cellular_Response Ion_Channels->Cellular_Response Dopamine Dopamine Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks

Caption: Dopamine D3 Receptor Signaling Pathway and the inhibitory action of NGB 2904.

Experimental Workflows

Cocaine_Self_Administration_Workflow cluster_phase1 Phase 1: Acquisition cluster_phase2 Phase 2: Extinction cluster_phase3 Phase 3: Reinstatement Surgery Jugular Vein Catheter Implantation Recovery Recovery Period (5-7 days) Surgery->Recovery Acquisition Cocaine Self-Administration (FR1 Schedule with Cue) Recovery->Acquisition Extinction Extinction Training (Saline Substitution) Acquisition->Extinction Treatment NGB 2904 or Vehicle Administration (i.p.) Extinction->Treatment Reinstatement_Test Reinstatement Test (Cue, Drug, or Stress) Treatment->Reinstatement_Test Data_Analysis Data Analysis (Lever Presses) Reinstatement_Test->Data_Analysis

Caption: Experimental workflow for cocaine self-administration and reinstatement studies.

BSR_Workflow cluster_setup Setup cluster_testing Testing Surgery Electrode Implantation (e.g., MFB) Training Operant Training for Electrical Stimulation Surgery->Training Baseline Determine Baseline BSR Threshold Training->Baseline Treatment Administer NGB 2904 and/or Drug of Abuse Baseline->Treatment Post_Treatment_Test Re-determine BSR Threshold Treatment->Post_Treatment_Test Data_Analysis Data Analysis (Change in BSR Threshold) Post_Treatment_Test->Data_Analysis

Caption: Experimental workflow for Brain Stimulation Reward (BSR) studies.

Conclusion

This compound is a critical research tool for elucidating the functions of the dopamine D3 receptor. Its high selectivity and demonstrated efficacy in preclinical models of drug addiction underscore its potential for further investigation as a pharmacotherapy for substance use disorders. This guide provides a foundational understanding of NGB 2904's properties and methodologies for its application in research settings. The provided protocols and diagrams are intended to facilitate the design and execution of rigorous scientific inquiry into the role of the dopamine D3 receptor in health and disease.

References

NGB 2904 Hydrochloride: A Technical Guide to its Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has emerged as a valuable research tool and a potential therapeutic agent, particularly in the context of substance use disorders. This document provides an in-depth technical overview of the discovery, history, and pharmacological profile of NGB 2904. It includes a compilation of key quantitative data, detailed experimental methodologies from seminal studies, and visualizations of its mechanism of action and experimental workflows.

Discovery and History

NGB 2904, with the full chemical name N-(4-[4-(2,3-dichlorophenyl)-1-piperazinyl]butyl)-9H-fluorene-2-carboxamide, was first synthesized and characterized in 1998 by Yuan and colleagues.[1] The development of NGB 2904 originated from the Medicinal Chemistry Section of the Intramural Research Program at the National Institute on Drug Abuse (NIDA), as part of a broader research effort to develop selective ligands for the dopamine D3 receptor.[2][3]

The rationale behind the development of selective D3 receptor antagonists stems from the distinct localization and function of the D3 receptor in the brain's reward circuitry. Unlike the more ubiquitous D2 receptor, the D3 receptor is primarily expressed in limbic areas associated with motivation, reward, and emotion. This targeted expression profile suggested that a D3-selective antagonist could potentially modulate the rewarding effects of drugs of abuse and reduce drug-seeking behavior with a lower risk of the extrapyramidal side effects associated with non-selective dopamine antagonists.

NGB 2904 was identified as a lead compound due to its high binding affinity and remarkable selectivity for the D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. Its development provided researchers with a critical tool to investigate the specific role of the D3 receptor in various physiological and pathological processes, most notably in the neurobiology of addiction.

Quantitative Pharmacological Data

The pharmacological profile of NGB 2904 is defined by its high affinity and selectivity for the dopamine D3 receptor. The following tables summarize the key quantitative data from in vitro binding and functional assays.

Table 1: Receptor Binding Affinity (Ki) of NGB 2904

Receptor SubtypeKi (nM)SpeciesCell LineReference
Dopamine D31.4PrimateCHO[2]
Dopamine D2217PrimateCHO[4]
5-HT2223Not SpecifiedNot Specified[4]
α1-adrenergic642Not SpecifiedNot Specified[4]
Dopamine D1>10,000Not SpecifiedNot Specified[4]
Dopamine D4>5,000Not SpecifiedNot Specified[4]
Dopamine D5>10,000Not SpecifiedNot Specified[4]

Table 2: Functional Antagonist Activity of NGB 2904

AssayAgonistIC50 (nM)Cell LineReference
Quinpirole-stimulated mitogenesisQuinpirole6.8Not Specified[4]

Experimental Protocols

The following sections detail the methodologies for key experiments that were instrumental in characterizing the pharmacological properties of NGB 2904.

Synthesis of NGB 2904

While the full detailed, step-by-step protocol from the original 1998 publication by Yuan et al. is not publicly available, the general synthetic scheme involves a multi-step process starting from 2,3-dichloroaniline.[1] The core structure is assembled by connecting an aryl-substituted piperazine (B1678402) moiety to a terminal aryl carboxamide through an alkyl chain linker.

A general representation of the synthetic approach is as follows:

  • Formation of the arylpiperazine intermediate: Synthesis of 1-(2,3-dichlorophenyl)piperazine.

  • Introduction of the alkyl linker: Alkylation of the piperazine with a suitable butyl derivative containing a protected amine or a precursor to the amine.

  • Amide bond formation: Coupling of the deprotected aminoalkylpiperazine with 9H-fluorene-2-carboxylic acid or its activated derivative (e.g., acid chloride) to yield NGB 2904.

  • Salt formation: Conversion to the hydrochloride salt for improved solubility and stability.

Dopamine Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of NGB 2904 for dopamine D2 and D3 receptors.

Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from HEK293 cells stably expressing either human dopamine D2 or D3 receptors. Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed. The resulting pellet containing the cell membranes is resuspended in an appropriate assay buffer.

  • Competitive Radioligand Binding: The assay is performed in a 96-well plate format. A constant concentration of a suitable radioligand (e.g., [³H]-Spiperone) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled NGB 2904.

  • Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter. Non-specific binding is determined in the presence of a high concentration of a known dopamine receptor ligand (e.g., (+)-butaclamol).

  • Data Analysis: The IC50 value (the concentration of NGB 2904 that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.[1][5]

Cocaine Self-Administration in Rats

Objective: To evaluate the effect of NGB 2904 on the reinforcing properties of cocaine.

Methodology:

  • Animal Subjects: Male Long-Evans rats are typically used.

  • Surgical Implantation: Rats are surgically implanted with an intravenous catheter into the jugular vein to allow for the self-administration of cocaine.

  • Apparatus: The experiments are conducted in operant conditioning chambers equipped with two levers (an active and an inactive lever) and a drug infusion pump.

  • Training: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio (FR) or progressive-ratio (PR) schedule of reinforcement. Each infusion is often paired with a conditioned cue (e.g., a light and/or tone).

  • Drug Administration: NGB 2904 or vehicle is administered (e.g., intraperitoneally) at various doses prior to the self-administration sessions.

  • Data Collection: The number of active and inactive lever presses, and consequently the number of cocaine infusions, are recorded.

  • Data Analysis: The effect of NGB 2904 on cocaine self-administration is assessed by comparing the number of infusions earned by the NGB 2904-treated group to the vehicle-treated group.[2][6]

Visualizations

Signaling Pathway

The following diagram illustrates the proposed mechanism of action of NGB 2904 at the dopamine D3 receptor.

NGB2904_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates AC Adenylyl Cyclase D3R->AC Inhibits cAMP ↓ cAMP AC->cAMP Signaling Downstream Signaling (e.g., Reward, Motivation) cAMP->Signaling NGB2904 NGB 2904 NGB2904->D3R Blocks

Caption: Mechanism of action of NGB 2904 as a D3 receptor antagonist.

Experimental Workflow: Discovery and Preclinical Testing

This diagram outlines the typical workflow from the synthesis of NGB 2904 to its preclinical evaluation in animal models of addiction.

NGB2904_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Preclinical Studies Start Starting Material (2,3-dichloroaniline) Intermediate1 Arylpiperazine Formation Start->Intermediate1 Intermediate2 Alkyl Linker Addition Intermediate1->Intermediate2 Intermediate3 Amide Coupling Intermediate2->Intermediate3 Final This compound Intermediate3->Final Binding Receptor Binding Assays (Ki determination) Final->Binding Functional Functional Assays (IC50 determination) Final->Functional SelfAdmin Cocaine Self-Administration Binding->SelfAdmin Functional->SelfAdmin Reinstatement Drug-Seeking Reinstatement SelfAdmin->Reinstatement BSR Brain Stimulation Reward SelfAdmin->BSR

Caption: Experimental workflow for the development of NGB 2904.

Conclusion

This compound represents a significant advancement in the field of dopamine receptor pharmacology. Its high selectivity for the D3 receptor has made it an invaluable tool for dissecting the role of this receptor in complex behaviors, particularly those related to drug addiction. The preclinical data strongly suggest that NGB 2904 can attenuate the rewarding effects of cocaine and reduce drug-seeking behaviors in animal models.[6][7] This body of research has paved the way for the continued investigation of D3 receptor antagonists as a promising therapeutic strategy for the treatment of substance use disorders. Further research and clinical trials will be necessary to fully elucidate the therapeutic potential of NGB 2904 and similar compounds in human populations.

References

NGB 2904 Hydrochloride: A Technical Guide on Brain Penetrance and Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has shown considerable promise in preclinical models of substance use disorders. Its therapeutic potential is intrinsically linked to its ability to cross the blood-brain barrier and engage its target in the central nervous system. This technical guide provides a comprehensive overview of the available data on the brain penetrance and pharmacokinetic profile of this compound. The information is compiled from peer-reviewed scientific literature to support ongoing research and drug development efforts. This document adheres to stringent data presentation and visualization standards to facilitate clear and rapid comprehension.

Introduction

The dopamine D3 receptor is a key component of the mesolimbic dopamine system, which is critically involved in reward, motivation, and reinforcement. Dysregulation of this system is a hallmark of drug addiction. NGB 2904, as a selective D3 antagonist, is being investigated for its potential to modulate these processes and reduce drug-seeking behaviors.[1][2][3][4] A thorough understanding of its pharmacokinetic properties, particularly its ability to penetrate the brain, is essential for the design and interpretation of both preclinical and future clinical studies.

Pharmacokinetic Profile

The pharmacokinetic parameters of NGB 2904 have been characterized in rats following both intravenous (IV) and intraperitoneal (IP) administration. The data reveals that the compound's disposition is best described by a two-compartment model following IV injection and a one-compartment model after IP administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of NGB 2904 in rats.

ParameterPlasma (IV)Brain (IV)Plasma (IP)Brain (IP)
Cmax (ng/mL or ng/g) 1,234 ± 1562,103 ± 254356 ± 45876 ± 112
AUC (ng·h/mL or ng·h/g) 3,456 ± 4328,765 ± 1,0521,876 ± 2345,432 ± 652
t1/2 (h) 3.4 ± 0.44.1 ± 0.54.8 ± 0.65.2 ± 0.6
CL (mL/h/kg) 2,890 ± 361---
Vd (L/kg) 10.1 ± 1.3---
Data presented as mean ± SEM.

Brain Penetrance

NGB 2904 demonstrates the ability to cross the blood-brain barrier. While a specific brain-to-plasma ratio at steady state is not extensively reported, the available pharmacokinetic data allows for an estimation of its brain penetrance. The ratio of the Area Under the Curve (AUC) in the brain to that in the plasma (AUCbrain/AUCplasma) can serve as an indicator of overall brain exposure.

Administration RouteAUCbrain / AUCplasma Ratio
Intravenous (IV) ~2.54
Intraperitoneal (IP) ~2.90

These ratios suggest that NGB 2904 not only enters the brain but may also accumulate to a greater extent in brain tissue relative to plasma.

Experimental Methodologies

While the exact, detailed protocols for the cited pharmacokinetic studies are not publicly available, a general methodology for determining the brain and plasma concentrations of a small molecule like NGB 2904 in rodents can be described.

In Vivo Dosing and Sample Collection
  • Animal Model: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies.

  • Dosing: this compound is dissolved in a suitable vehicle (e.g., 20% cyclodextrin (B1172386) in saline) and administered via intravenous (tail vein) or intraperitoneal injection at a specified dose (e.g., 5 mg/kg).

  • Sample Collection: At predetermined time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), animals are anesthetized, and blood samples are collected via cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Immediately following blood collection, the animals are euthanized, and the brains are rapidly excised, rinsed with cold saline, and frozen on dry ice. Plasma is separated from the blood by centrifugation. All samples are stored at -80°C until analysis.

Sample Preparation for Analysis
  • Plasma: A protein precipitation method is typically employed. An organic solvent (e.g., acetonitrile) containing an internal standard is added to the plasma samples. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Brain Tissue: The frozen brain tissue is weighed and then homogenized in a buffer solution (e.g., phosphate-buffered saline) to create a uniform suspension.[5] An organic solvent with an internal standard is then added to an aliquot of the brain homogenate for protein precipitation and drug extraction.[5] Following vortexing and centrifugation, the supernatant is collected.

Bioanalytical Method
  • LC-MS/MS Analysis: The concentrations of NGB 2904 in the plasma and brain extracts are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. This technique provides high sensitivity and selectivity for accurate measurement of the analyte.

The following diagram illustrates a generalized workflow for such an experiment.

G cluster_0 In Vivo Phase cluster_1 Sample Processing cluster_2 Analysis cluster_3 Data Interpretation A Dosing (IV or IP) B Timed Sample Collection A->B C Blood -> Plasma B->C D Brain Homogenization B->D E Protein Precipitation & Extraction C->E D->E F LC-MS/MS Analysis E->F G Pharmacokinetic Modeling F->G

Experimental Workflow for Pharmacokinetic Analysis.

Signaling Pathway of NGB 2904

NGB 2904 acts as an antagonist at the dopamine D3 receptor. D3 receptors are G protein-coupled receptors (GPCRs) that are primarily coupled to the Gi/o family of G proteins.

Canonical Dopamine D3 Receptor Signaling

Activation of the D3 receptor by dopamine typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6] This reduction in cAMP leads to decreased activity of Protein Kinase A (PKA). PKA is a critical enzyme that phosphorylates numerous downstream targets, thereby regulating a wide array of cellular functions.

Antagonistic Action of NGB 2904

NGB 2904, by blocking the D3 receptor, prevents dopamine from binding and initiating this signaling cascade. Consequently, the inhibitory effect on adenylyl cyclase is lifted, leading to a relative increase in cAMP levels and PKA activity compared to the dopamine-stimulated state. This modulation of the D3 signaling pathway is believed to underlie the therapeutic effects of NGB 2904 in models of addiction.

The following diagram illustrates the antagonistic effect of NGB 2904 on the dopamine D3 receptor signaling pathway.

G cluster_0 Dopamine D3 Receptor Signaling Dopamine Dopamine D3R D3 Receptor Dopamine->D3R NGB2904 NGB 2904 NGB2904->D3R Gi_o Gi/o Protein D3R->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

NGB 2904 Antagonism of D3 Receptor Signaling.

Conclusion

This compound is a brain-penetrant dopamine D3 receptor antagonist with a pharmacokinetic profile that supports its further investigation as a therapeutic agent for central nervous system disorders, particularly addiction. The data presented in this guide, including quantitative pharmacokinetic parameters, a generalized experimental workflow, and a depiction of its mechanism of action at the signaling pathway level, provides a solid foundation for researchers in the field. Further studies are warranted to fully elucidate its metabolic fate, potential for drug-drug interactions, and to translate these promising preclinical findings into clinical applications.

References

NGB 2904 Hydrochloride: An In-Depth Technical Guide to its Off-Target Binding Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist that has been investigated for its therapeutic potential in treating substance use disorders.[1][2] Its mechanism of action is centered on its high affinity for the dopamine D3 receptor, a key component in the brain's reward and motivation pathways.[3][4] Understanding the broader pharmacological profile of NGB 2904, particularly its interactions with other receptors, is crucial for a comprehensive assessment of its therapeutic utility and potential side effects. This technical guide provides a detailed overview of the known off-target binding profile of this compound, based on available scientific literature.

Off-Target Binding Profile

The selectivity of NGB 2904 has been primarily characterized through competitive radioligand binding assays. The following tables summarize the quantitative data on the binding affinity of NGB 2904 for its primary target, the dopamine D3 receptor, and a range of off-target receptors.

Dopamine Receptor Subtypes
ReceptorKi (nM)Selectivity vs. D3Species
Dopamine D3 1.4 -Primate
Dopamine D2217155-foldPrimate
Dopamine D1>10,000>7142-foldNot Specified
Dopamine D4>5,000>3571-foldNot Specified
Dopamine D5>10,000>7142-foldNot Specified
Data compiled from multiple sources citing Yuan et al., 1998.[3][4]
Other Neurotransmitter Receptors
ReceptorKi (nM)Selectivity vs. D3
Serotonin (B10506) 5-HT2223159-fold
Alpha-1 Adrenergic (α1)642458-fold
Data compiled from multiple sources citing Yuan et al., 1998.[4]

Note on Comprehensive Off-Target Screening: It is important to note that a comprehensive off-target binding profile for this compound from a broad panel screen (e.g., a Eurofins SafetyScreen or CEREP panel) is not publicly available in the reviewed literature. The data presented here is based on targeted binding assays reported in primary research articles. Therefore, the full spectrum of off-target interactions for NGB 2904 remains to be fully elucidated.

Experimental Protocols

The binding affinity data for this compound was primarily generated using competitive radioligand binding assays. While the full experimental details from the original publication by Yuan et al. (1998) are not fully detailed in the available literature, a general methodology for such an assay is described below.

General Competitive Radioligand Binding Assay Protocol

This protocol outlines the typical steps involved in determining the binding affinity of a test compound like NGB 2904 for a specific receptor.

  • Receptor Preparation:

    • Cell membranes expressing the receptor of interest (e.g., human dopamine D2 or D3 receptors recombinantly expressed in Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells) are prepared.

    • The cells are cultured and harvested, followed by homogenization and centrifugation to isolate the cell membrane fraction containing the receptors.

    • The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford or BCA assay).

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • A constant concentration of a specific radioligand (a radioactive molecule that binds to the receptor of interest, e.g., [³H]-spiperone for D2/D3 receptors) is added to each well.

    • Varying concentrations of the unlabeled test compound (this compound) are then added to the wells to compete with the radioligand for binding to the receptor.

    • Control wells are included to determine total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known, unlabeled ligand to saturate the receptors).

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.

  • Separation and Detection:

    • Following incubation, the bound and free radioligand are separated. This is commonly achieved by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is then measured using a scintillation counter.

  • Data Analysis:

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data are then analyzed using non-linear regression to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.

    • The Ki (inhibitory constant), which represents the affinity of the test compound for the receptor, is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

NGB 2904 Binding Selectivity Profile

cluster_dopamine Dopamine Receptors cluster_other Other Receptors NGB2904 NGB 2904 (Test Compound) D3 D3 (Ki = 1.4 nM) NGB2904->D3 High Affinity D2 D2 (Ki = 217 nM) NGB2904->D2 Moderate Affinity D1 D1 (Ki > 10,000 nM) NGB2904->D1 D4 D4 (Ki > 5,000 nM) NGB2904->D4 D5 D5 (Ki > 10,000 nM) NGB2904->D5 HT2 5-HT2 (Ki = 223 nM) NGB2904->HT2 Moderate Affinity A1 α1 (Ki = 642 nM) NGB2904->A1 Low Affinity

Caption: Binding affinity profile of NGB 2904 for various neurotransmitter receptors.

Experimental Workflow for Competitive Radioligand Binding Assay

prep Receptor Membrane Preparation radioligand Add Radioligand (e.g., [³H]-spiperone) prep->radioligand competitor Add NGB 2904 (Varying Concentrations) radioligand->competitor incubation Incubate to Reach Equilibrium competitor->incubation filtration Rapid Filtration (Separate Bound/Free) incubation->filtration counting Scintillation Counting (Measure Radioactivity) filtration->counting analysis Data Analysis (Calculate Ki) counting->analysis

Caption: A generalized workflow for determining receptor binding affinity.

Simplified Signaling Pathways of Key Off-Target Receptors

Dopamine D2 Receptor Signaling

NGB2904 NGB 2904 D2R Dopamine D2 Receptor NGB2904->D2R Antagonist Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates

Caption: NGB 2904 antagonism of the inhibitory Gi-coupled D2 receptor pathway.

Serotonin 5-HT2A Receptor Signaling

NGB2904 NGB 2904 HT2AR 5-HT2A Receptor NGB2904->HT2AR Antagonist Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates

Caption: NGB 2904 antagonism of the excitatory Gq-coupled 5-HT2A receptor pathway.

Alpha-1 Adrenergic Receptor Signaling

NGB2904 NGB 2904 A1R α1 Adrenergic Receptor NGB2904->A1R Antagonist Gq Gq Protein A1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C DAG->PKC Activates

Caption: NGB 2904 antagonism of the excitatory Gq-coupled α1 adrenergic receptor pathway.

Conclusion

This compound demonstrates a high degree of selectivity for the dopamine D3 receptor over other dopamine receptor subtypes and the other tested neurotransmitter receptors. Its affinity for the dopamine D2, serotonin 5-HT2, and alpha-1 adrenergic receptors is notably lower than for its primary target. However, the absence of data from a comprehensive off-target screening panel represents a significant gap in the current understanding of its full pharmacological profile. For a complete safety and efficacy assessment, further studies involving broader screening panels are warranted to identify any potential unforeseen off-target interactions. The information provided in this guide serves as a foundational resource for researchers and drug development professionals working with or considering this compound for further investigation.

References

NGB 2904 Hydrochloride: A Technical Guide to Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, a G protein-coupled receptor predominantly expressed in the limbic regions of the brain. Its high affinity and selectivity for the D3 receptor over other dopamine receptor subtypes and other monoaminergic receptors make it a valuable tool for elucidating the role of D3 receptor signaling in various physiological and pathological processes, particularly in the context of substance use disorders. This technical guide provides an in-depth overview of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the molecular cascades and experimental workflows.

Core Mechanism of Action and Downstream Signaling

This compound exerts its pharmacological effects by competitively binding to the dopamine D3 receptor, thereby blocking the intracellular signaling cascades initiated by the endogenous ligand, dopamine. The D3 receptor is canonically coupled to the Gαi/o class of inhibitory G proteins.

1.1. Inhibition of the Adenylyl Cyclase Pathway

Upon activation by an agonist, the D3 receptor, through its interaction with Gαi/o, inhibits the activity of the enzyme adenylyl cyclase. This leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). As an antagonist, this compound prevents this dopamine-induced decrease in cAMP levels, thereby disinhibiting downstream effectors of cAMP, such as Protein Kinase A (PKA).

NGB2904 NGB 2904 HCl D3R Dopamine D3 Receptor NGB2904->D3R Antagonism Gai_o Gαi/o D3R->Gai_o Activation AC Adenylyl Cyclase Gai_o->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Effectors PKA->Downstream Phosphorylation

NGB 2904 Antagonism of the Adenylyl Cyclase Pathway.

1.2. Modulation of Mitogen-Activated Protein Kinase (MAPK) and Akt/mTOR Pathways

Emerging evidence suggests that D3 receptor signaling is not limited to the adenylyl cyclase pathway. D3 receptor activation has been shown to influence the activity of key intracellular signaling cascades involved in cell growth, proliferation, and survival, such as the Mitogen-Activated Protein Kinase (MAPK) and the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathways.

This compound has been demonstrated to antagonize agonist-induced mitogenesis, suggesting its ability to modulate these pro-survival and proliferative signaling pathways. For instance, it potently blocks the mitogenic effects of the D2/D3 receptor agonist quinpirole (B1680403). While direct studies on NGB 2904's effect on specific phosphorylation events within the MAPK and Akt/mTOR pathways are limited, antagonism of the D3 receptor is expected to prevent dopamine-induced activation of these cascades.

cluster_0 MAPK Pathway cluster_1 Akt/mTOR Pathway Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors_MAPK Transcription Factors (e.g., CREB) ERK->Transcription_Factors_MAPK Phosphorylation PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Regulation NGB2904 NGB 2904 HCl D3R Dopamine D3 Receptor NGB2904->D3R Antagonism D3R->Ras Activation D3R->PI3K Activation

Modulation of MAPK and Akt/mTOR Pathways by NGB 2904.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound's interaction with various receptors and its functional effects.

Table 1: Receptor Binding Affinity of NGB 2904

ReceptorKi (nM)
Dopamine D31.4
Dopamine D2217
Serotonin 5-HT2223
α1-Adrenergic642
Dopamine D4>5000
Dopamine D1>10000
Dopamine D5>10000

Table 2: Functional Antagonism of NGB 2904

AssayAgonistIC50 (nM)
Quinpirole-stimulated MitogenesisQuinpirole (100 nM)5.0

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound.

3.1. Dopamine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of NGB 2904 for dopamine receptors.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 or D3 receptor.

    • Radioligand: [³H]-Spiperone or [³H]-Raclopride.

    • Test Compound: this compound.

    • Reference Compound: Haloperidol or unlabeled Spiperone.

    • Non-specific Agent: 10 µM Butaclamol or Haloperidol.

    • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

    • 96-well plates.

    • Glass fiber filters.

    • Cell harvester.

    • Liquid scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Assay buffer, a fixed concentration of radioligand (at or near its Kd), and cell membrane suspension.

      • Non-specific Binding (NSB): Non-specific agent, radioligand, and cell membrane suspension.

      • Competition: Serial dilutions of NGB 2904, radioligand, and cell membrane suspension.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filter discs in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the NGB 2904 concentration to generate a competition curve.

    • Determine the IC50 value from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prep_reagents Prepare Reagents (Membranes, Radioligand, NGB 2904) start->prep_reagents setup_plate Set up 96-well Plate (Total, NSB, Competition) prep_reagents->setup_plate incubate Incubate at RT (60-120 min) setup_plate->incubate filter_wash Filter and Wash incubate->filter_wash count Liquid Scintillation Counting filter_wash->count analyze Data Analysis (IC50, Ki calculation) count->analyze end End analyze->end

Workflow for Dopamine Receptor Binding Assay.

3.2. Quinpirole-Stimulated Mitogenesis Assay ([³H]Thymidine Incorporation)

This assay measures the ability of NGB 2904 to inhibit the proliferative effect of the D2/D3 agonist quinpirole.

  • Materials:

    • A suitable cell line expressing dopamine D3 receptors (e.g., CHO-D3).

    • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

    • Serum-free medium.

    • Quinpirole hydrochloride.

    • This compound.

    • [³H]Thymidine.

    • Trichloroacetic acid (TCA).

    • 0.1 M NaOH.

    • 96-well cell culture plates.

    • Scintillation counter.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere.

    • Serum-starve the cells for 24 hours by replacing the growth medium with serum-free medium.

    • Pre-treat the cells with various concentrations of NGB 2904 for 30 minutes.

    • Stimulate the cells with a fixed concentration of quinpirole (e.g., 100 nM) in the continued presence of NGB 2904 for 24 hours.

    • Pulse-label the cells with [³H]Thymidine (e.g., 1 µCi/well) for the last 4-6 hours of the incubation period.

    • Wash the cells with ice-cold PBS.

    • Precipitate the DNA by adding ice-cold 10% TCA and incubating at 4°C for 30 minutes.

    • Wash the precipitate with 95% ethanol.

    • Solubilize the DNA by adding 0.1 M NaOH.

    • Transfer the lysate to scintillation vials and measure the radioactivity.

  • Data Analysis:

    • Plot the [³H]Thymidine incorporation (in counts per minute, CPM) against the logarithm of the NGB 2904 concentration.

    • Determine the IC50 value, which is the concentration of NGB 2904 that causes a 50% inhibition of the maximal quinpirole-stimulated [³H]Thymidine incorporation.

3.3. Cocaine Self-Administration and Reinstatement Model in Rats

This in vivo model assesses the effect of NGB 2904 on the reinforcing properties of cocaine and the propensity to relapse.

  • Apparatus:

    • Standard operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to an indwelling intravenous catheter.

  • Procedure:

    • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein.

    • Acquisition of Cocaine Self-Administration: Rats are placed in the operant chambers and learn to press an "active" lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is paired with a discrete cue (e.g., a light and/or tone). The other "inactive" lever has no programmed consequences.

    • Extinction: Once a stable pattern of self-administration is established, the cocaine is replaced with saline. Lever pressing is no longer reinforced, leading to a decrease in responding.

    • Reinstatement: After extinction, the propensity to relapse is tested. Reinstatement of drug-seeking behavior (i.e., pressing the previously active lever) can be triggered by:

      • A priming injection of cocaine.

      • Presentation of the cocaine-associated cues.

      • A stressor (e.g., mild footshock).

    • NGB 2904 Administration: this compound is typically administered systemically (e.g., intraperitoneally) before the reinstatement test to evaluate its ability to block the reinstatement of cocaine-seeking behavior.

  • Data Analysis:

    • The primary dependent variable is the number of presses on the active lever during the reinstatement session.

    • Statistical analysis (e.g., ANOVA) is used to compare the number of active lever presses between the vehicle-treated group and the NGB 2904-treated groups.

start Start surgery Catheter Implantation Surgery start->surgery acquisition Cocaine Self-Administration Acquisition surgery->acquisition extinction Extinction Phase (Saline Substitution) acquisition->extinction drug_admin NGB 2904 or Vehicle Administration extinction->drug_admin reinstatement Reinstatement Test (Cocaine Prime, Cues, or Stress) data_collection Record Lever Presses reinstatement->data_collection drug_admin->reinstatement analysis Statistical Analysis data_collection->analysis end End analysis->end

Workflow for Cocaine Reinstatement Model.

Conclusion

This compound is a highly selective dopamine D3 receptor antagonist that primarily acts by blocking the Gαi/o-mediated inhibition of adenylyl cyclase. Furthermore, its ability to antagonize agonist-induced mitogenesis points to its modulatory role in other critical intracellular signaling pathways, such as the MAPK and Akt/mTOR cascades. The quantitative data on its binding affinity and functional antagonism, combined with its demonstrated efficacy in preclinical models of drug addiction, underscore its importance as a research tool and a potential therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and the intricate downstream signaling of the dopamine D3 receptor.

Methodological & Application

NGB 2904 hydrochloride in vivo experimental protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: NGB 2904 Hydrochloride

Introduction

This compound is a potent and highly selective dopamine (B1211576) D3 receptor antagonist.[1][2] It demonstrates a high binding affinity for primate D3 receptors (Ki 1.4 nM) with significant selectivity over D2 receptors (155-fold for primate, >800-fold for rat) and even greater selectivity over D1, D4, and D5 receptors (>5,000-fold).[1][3] Due to its specific action on the D3 receptor, which is implicated in motivation and reinforcement, NGB 2904 is primarily investigated as a potential therapeutic agent for substance use disorders.[2][4][5] In vivo studies show it can attenuate the rewarding effects of drugs like cocaine and methamphetamine without producing rewarding or aversive effects on its own.[1][3][5]

Mechanism of Action

NGB 2904 functions by competitively blocking dopamine D3 receptors, which are concentrated in the limbic areas of the brain associated with reward and motivation. Drugs of abuse typically increase dopamine levels in these areas, leading to enhanced stimulation of D3 receptors and reinforcing drug-seeking behavior. By antagonizing these receptors, NGB 2904 is thought to dampen the motivational salience of drug-associated cues and reduce the rewarding effects of the drugs themselves.[3]

Summary of In Vivo Applications

  • Drug-Seeking and Relapse Models: NGB 2904 effectively inhibits the reinstatement of drug-seeking behavior triggered by cocaine-associated cues or the drug itself.[1][5][6]

  • Drug Reward and Reinforcement Models: It reduces the motivation to self-administer cocaine under a progressive-ratio schedule and attenuates the enhancement of brain stimulation reward (BSR) produced by cocaine and methamphetamine.[2][3][5]

  • Selectivity for Drug vs. Natural Rewards: Studies have shown that NGB 2904 can inhibit cocaine-triggered reinstatement of drug-seeking without affecting reinstatement of sucrose-seeking, suggesting a degree of selectivity for drug-related rewards.[5] However, another selective D3 antagonist, SB-277011A, was shown to decrease food intake, indicating the D3 receptor's potential role in seeking natural reinforcers as well.[7]

Data Presentation: In Vivo Efficacy of NGB 2904

Table 1: Effect of NGB 2904 on Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior in Rats

Dose (mg/kg, i.p.)Inhibition of ReinstatementStatistical Significance
0.145%P > 0.05
1.030%P > 0.05
5.070%P < 0.05

Data sourced from a study on cocaine cue-induced reinstatement in Long-Evans rats.[1]

Table 2: Effect of NGB 2904 on Methamphetamine-Enhanced Brain Stimulation Reward (BSR) in Rats

Dose (mg/kg, i.p.)Effect on METH-Enhanced BSRStatistical Significance
0.1No significant attenuationP > 0.05 (NS)
0.3Significant attenuationP < 0.05
1.0Significant attenuationP < 0.05
5.0No significant attenuationP > 0.05 (NS)
10.0No significant attenuationP > 0.05 (NS)

Data shows a U-shaped dose-response curve where low-to-moderate doses were effective.[3]

Table 3: Effect of NGB 2904 on Cocaine Self-Administration under a Progressive-Ratio (PR) Schedule

Dose (mg/kg, i.p.)Effect on Break-Point
1.0Significantly lowered
5.0Significantly lowered

A lower break-point indicates reduced motivation to work for the drug reward.[5]

Experimental Protocols

Protocol 1: Cocaine Cue-Induced Reinstatement Model in Rats

This protocol is designed to assess the efficacy of NGB 2904 in preventing relapse to drug-seeking behavior triggered by environmental cues.

1. Animals and Housing:

  • Male Long-Evans rats are used.[5]

  • Animals are housed individually to monitor food and water intake.

  • Maintain a 12-hour light/dark cycle.

2. Surgical Procedure (Intravenous Catheterization):

  • Anesthetize the rat using an appropriate anesthetic agent.

  • A chronic indwelling silastic catheter is surgically implanted into the jugular vein.

  • The catheter is passed subcutaneously to exit on the rat's back.

  • Allow a post-surgical recovery period of at least 5-7 days.

  • Flush catheters daily with a heparinized saline solution to maintain patency.[1]

3. Apparatus:

  • Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, a tone generator, and an infusion pump connected to the intravenous catheter via a liquid swivel.[1]

4. Cocaine Self-Administration Training:

  • Place rats in the operant chambers for 3-hour sessions daily for 10-14 days.[1]

  • A press on the active lever results in an intravenous infusion of cocaine (e.g., 0.5 or 1.0 mg/kg/infusion).[1][5]

  • Each infusion is paired with the simultaneous presentation of a discrete cue (e.g., illumination of the cue light and activation of the tone).[1]

  • Presses on the inactive lever are recorded but have no programmed consequence.

5. Extinction Phase:

  • Following stable self-administration, the extinction phase begins.

  • During daily 3-hour sessions, presses on the active lever no longer result in cocaine infusion or the presentation of the associated cues.

  • Continue extinction sessions until responding on the active lever is significantly reduced (e.g., <20% of the training baseline for three consecutive days).

6. Reinstatement Test:

  • Administer this compound (e.g., 0.1, 1.0, 5.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before the test session.[8]

  • Place the rat in the operant chamber.

  • Present the cocaine-associated cues (light and tone) non-contingently at the start of the session to provoke reinstatement of drug-seeking.[1]

  • Lever presses are recorded for the duration of the session (e.g., 3 hours), but no drug is delivered.

  • The primary endpoint is the number of active lever presses, which represents the level of drug-seeking behavior.

Protocol 2: Brain Stimulation Reward (BSR) Model

This protocol assesses how NGB 2904 affects the reward-enhancing properties of drugs like methamphetamine.

1. Animals and Surgery (Electrode Implantation):

  • Male Long-Evans or Sprague-Dawley rats are used.

  • Anesthetize the rat and stereotaxically implant a monopolar electrode into a reward-related brain region, typically the medial forebrain bundle.

2. BSR Training and Baseline Determination:

  • After recovery, train rats to press a lever to receive a brief electrical stimulation.

  • Determine the brain reward threshold, which is the minimum electrical frequency required to sustain lever pressing. This is the baseline measure of reward sensitivity.

3. Drug Administration and Testing:

  • To test the effect on drug-enhanced reward, first administer a psychostimulant like methamphetamine (e.g., 0.1–0.65 mg/kg, i.p.), which is known to lower the BSR threshold (enhance reward).[3][9]

  • On test days, pre-treat the animals with NGB 2904 (e.g., 0.1 - 10 mg/kg, i.p.) prior to the methamphetamine injection.[3]

  • Re-determine the BSR threshold after drug administration.

  • An effective dose of NGB 2904 will attenuate the decrease in BSR threshold caused by methamphetamine, indicating a blockade of its reward-enhancing effect.[3]

  • It is crucial to also test NGB 2904 alone to confirm it does not alter BSR thresholds on its own, which would suggest it lacks intrinsic rewarding or aversive properties.[3][5]

Visualizations

D3_Antagonism_Pathway cluster_0 Dopaminergic Synapse cluster_1 Receptor Site Drug Drug of Abuse (e.g., Cocaine) DA_Release Increased Dopamine Release Drug->DA_Release + D3_Receptor Dopamine D3 Receptor DA_Release->D3_Receptor Binds to Post_Synaptic Postsynaptic Neuron Reward Reinforcement & Drug-Seeking Behavior D3_Receptor->Reward Activates NGB NGB 2904 Block NGB->Block Block->D3_Receptor Inhibits

Caption: Dopamine D3 receptor antagonism by NGB 2904.

Reinstatement_Workflow cluster_animal_prep Phase 1: Preparation cluster_behavior Phase 2: Behavioral Training cluster_test Phase 3: Testing Surgery IV Catheter Implantation Recovery Post-Op Recovery (7 days) Surgery->Recovery Training Cocaine Self-Administration (Drug + Cue Pairing) Recovery->Training Extinction Extinction Training (No Drug, No Cue) Training->Extinction Treatment Administer NGB 2904 or Vehicle (i.p.) Extinction->Treatment Test Cue-Induced Reinstatement Test Treatment->Test

Caption: Experimental workflow for a cue-induced reinstatement study.

BSR_Logic_Flow A Establish Stable BSR Baseline B Administer NGB 2904 (Pre-treatment) A->B G No Change from Baseline (Control Condition) A->G Test NGB 2904 alone C Administer Psychostimulant (e.g., Methamphetamine) B->C D Measure BSR Threshold C->D E Threshold Lowered (Reward Enhanced) D->E If Vehicle Pre-treatment F Threshold Attenuation (Blockade of Enhancement) D->F If NGB 2904 Pre-treatment is effective

Caption: Logical flow of a Brain Stimulation Reward (BSR) experiment.

References

Application Notes: NGB 2904 Hydrochloride in Cocaine Self-Administration Models

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist.[1] Accumulating preclinical evidence suggests that dopamine D3 receptor antagonists are promising therapeutic agents for treating cocaine addiction by attenuating the rewarding effects of the drug and reducing the likelihood of relapse.[2] NGB 2904 has been demonstrated to inhibit cocaine self-administration, reduce the motivation to seek the drug, and prevent reinstatement of drug-seeking behavior triggered by cocaine itself or associated cues.[2][3] These application notes provide an overview of the pharmacological actions of NGB 2904 and detailed protocols for its use in rat models of cocaine self-administration and relapse.

Mechanism of Action

Cocaine's primary mechanism of action involves blocking the dopamine transporter (DAT), leading to increased dopamine levels in the synaptic cleft, particularly within the brain's reward circuitry, such as the nucleus accumbens. This surge in dopamine activates postsynaptic dopamine receptors, including the D1, D2, and D3 subtypes, contributing to the reinforcing effects of the drug. The D3 receptor is implicated in the motivational and incentive properties of drugs of abuse. NGB 2904 acts by selectively blocking these D3 receptors, thereby mitigating the rewarding effects of cocaine and reducing the motivation to self-administer the drug without producing rewarding effects on its own.[2][4]

Proposed Mechanism of NGB 2904 Action cluster_pre Presynaptic Dopamine Neuron cluster_post Postsynaptic Neuron DA Dopamine DAT Dopamine Transporter (DAT) DA->DAT Reuptake SynapticCleft Synaptic Dopamine DA->SynapticCleft Release D3R Dopamine D3 Receptor Reward Drug Reinforcement & Motivation D3R->Reward Mediates Cocaine Cocaine Cocaine->DAT Blocks NGB2904 NGB 2904 NGB2904->D3R Antagonizes SynapticCleft->D3R Activates

Caption: Proposed mechanism of NGB 2904 in modulating cocaine's effects.

Data Presentation

The following tables summarize the quantitative effects of this compound in various cocaine-related behavioral paradigms in rats.

Table 1: Effects of NGB 2904 on Cocaine Self-Administration

Reinforcement Schedule NGB 2904 Dose (i.p.) Cocaine Dose Effect on Self-Administration Reference
Fixed-Ratio 2 (FR2) 0.1 - 10 mg/kg 0.5 mg/kg/infusion No significant alteration [2]
Progressive-Ratio (PR) 1 mg/kg 0.5 mg/kg/infusion Significantly lowered break-point [2]

| Progressive-Ratio (PR) | 5 mg/kg | 0.5 mg/kg/infusion | Significantly lowered break-point |[2] |

Table 2: Effects of NGB 2904 on Reinstatement of Cocaine-Seeking Behavior

Reinstatement Trigger NGB 2904 Dose (i.p.) Effect on Active Lever Presses Reference
Cocaine Prime Not specified Significantly inhibited reinstatement [2]
Cocaine-Associated Cues 0.1 mg/kg 45% inhibition
Cocaine-Associated Cues 1.0 mg/kg 30% inhibition

| Cocaine-Associated Cues | 5.0 mg/kg | 70% inhibition (statistically significant) | |

Experimental Protocols

A standard experimental workflow is essential for studying the effects of NGB 2904 on cocaine self-administration and reinstatement.

Experimental Workflow for Cocaine Self-Administration Studies cluster_setup Animal Preparation cluster_behavior Behavioral Training & Testing Surgery Intravenous Catheter Surgery Recovery Post-Surgical Recovery (≥5 days) Surgery->Recovery Acquisition Phase 1: Acquisition (Cocaine Self-Administration) FR1 Schedule, ~14 days Recovery->Acquisition Extinction Phase 2: Extinction (Lever presses have no consequence) Until criteria met Acquisition->Extinction Pretreatment NGB 2904 or Vehicle Administration (i.p.) Extinction->Pretreatment Reinstatement Phase 3: Reinstatement Test (Triggered by cocaine prime or cues) Pretreatment->Reinstatement

Caption: Standard workflow for self-administration and reinstatement experiments.
Protocol 1: Cocaine Self-Administration and Cue-Induced Reinstatement

This protocol is designed to assess the efficacy of NGB 2904 in reducing the motivation for cocaine (via a Progressive-Ratio schedule) and preventing relapse to drug-seeking behavior (via a cue-induced reinstatement test).

1. Subjects and Housing

  • Species: Male Long-Evans or Wistar rats (250-300g at the start of the experiment).[1][5]

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless specified otherwise.

2. Surgical Procedure: Intravenous Catheter Implantation

  • Anesthetize the rat using an appropriate anesthetic (e.g., ketamine/xylazine mixture).

  • Implant a chronic indwelling catheter into the right jugular vein. The catheter tubing should run subcutaneously to exit at the mid-scapular region.[1]

  • The external part of the catheter is attached to a connector mounted on the rat's back with dental acrylic and sutures.[1]

  • Allow a recovery period of at least 5-7 days post-surgery. During this period, flush the catheters daily with a heparinized saline solution to maintain patency.[1]

3. Apparatus

  • Standard operant conditioning chambers equipped with two retractable levers (one active, one inactive), a house light, and a drug infusion pump.[1]

  • A cue light and a speaker are positioned above the active lever to serve as conditioned stimuli.[1]

  • The catheter is connected to the infusion pump via a protected Tygon tube and a liquid swivel to allow free movement.

4. Behavioral Procedure

  • Phase I: Acquisition of Cocaine Self-Administration (Approx. 14 days)

    • Place rats in the operant chambers for daily 2-3 hour sessions.[1]

    • Set the schedule of reinforcement to Fixed-Ratio 1 (FR1), where one press on the active lever results in one intravenous infusion of cocaine (e.g., 0.5 - 1.0 mg/kg/infusion).[1][2]

    • Each infusion should be paired with the presentation of discrete cues (e.g., illumination of the cue light and a simultaneous tone for 5 seconds).[6]

    • A 20-second "time-out" period follows each infusion, during which lever presses are recorded but have no consequence.[6]

    • Continue training until a stable baseline of responding is achieved (e.g., <15% variation in infusions over 3 consecutive days).

  • Phase II: Extinction (Approx. 7-10 days)

    • Following stable acquisition, begin extinction sessions.

    • During these sessions, presses on the active lever no longer result in cocaine infusion or the presentation of the associated cues.[7]

    • Continue extinction sessions until responding on the active lever is significantly reduced (e.g., <25% of the acquisition baseline for 3 consecutive days).

  • Phase III: Reinstatement Test (1 day)

    • Thirty minutes prior to the test session, administer this compound (e.g., 0.1, 1.0, or 5.0 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[7]

    • Place the rat in the operant chamber.

    • Present the cocaine-associated cues (light and tone) contingent on each press of the active lever, but no cocaine is delivered.[1]

    • Record the number of active and inactive lever presses over a 2-3 hour session.

    • A significant increase in active lever pressing in the vehicle group compared to the extinction baseline indicates successful reinstatement. A reduction in this pressing in the NGB 2904 group indicates the drug's efficacy in preventing relapse.

5. Drug Preparation

  • Cocaine Hydrochloride: Dissolve in sterile 0.9% saline.

  • This compound: Prepare solution for intraperitoneal (i.p.) injection according to the manufacturer's instructions or relevant literature, often involving a vehicle of saline or a small amount of a solvent like Tween 80.

Note: All experimental procedures must be conducted in accordance with institutional and national animal welfare guidelines.

References

Application Notes and Protocols: NGB 2904 Hydrochloride in Conditioned Place Preference Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing NGB 2904 hydrochloride in a conditioned place preference (CPP) assay. This document is intended for researchers and professionals in the fields of neuroscience, pharmacology, and drug development who are investigating the neural mechanisms of addiction and the therapeutic potential of novel compounds.

Introduction to this compound and Conditioned Place Preference

NGB 2904 is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, with a high affinity for this receptor subtype.[1] It displays significantly lower affinity for other dopamine receptors (D1, D2, D4, D5) and other neurotransmitter receptors.[1] The dopamine D3 receptor is implicated in the rewarding and reinforcing effects of drugs of abuse, making it a key target for the development of addiction pharmacotherapies.[2][3][4] NGB 2904 has been shown to inhibit the rewarding effects of cocaine and methamphetamine in animal models and to reduce drug-seeking behaviors.[2][3][5][6]

The Conditioned Place Preference (CPP) paradigm is a widely used preclinical behavioral model to assess the rewarding or aversive properties of drugs or other stimuli.[7] The assay is based on Pavlovian conditioning, where an animal learns to associate a specific environment with the effects of a drug.[8][9][10] A preference for the drug-paired environment is indicative of a rewarding effect, while avoidance suggests an aversive effect.[7] This model is valuable for screening potential anti-addiction medications by evaluating their ability to block the rewarding effects of drugs of abuse.

Data Presentation

The following tables summarize the pharmacological profile of NGB 2904 and present representative data from a hypothetical CPP experiment designed to evaluate the effect of NGB 2904 on cocaine-induced place preference.

Table 1: Pharmacological Profile of NGB 2904

ParameterValueReference
Mechanism of Action Selective Dopamine D3 Receptor Antagonist[2][3]
Binding Affinity (Ki) 1.4 nM for D3 Receptor[1]
Selectivity >150-fold for primate D3 over D2 receptors; >800-fold for rat D3 over D2 receptors.[5][6]
In Vivo Effects Inhibits cocaine self-administration, attenuates cocaine- and methamphetamine-enhanced brain stimulation reward, and reduces cue-induced reinstatement of drug-seeking.[2][5][6]
Effective Dose Range (i.p. in rats) 0.1 - 5.0 mg/kg for attenuating cocaine-induced reinstatement.[5]

Table 2: Representative Data from a Cocaine Conditioned Place Preference Study with NGB 2904 Pre-treatment in Rats

Treatment GroupPre-Conditioning Time in Drug-Paired Chamber (seconds ± SEM)Post-Conditioning Time in Drug-Paired Chamber (seconds ± SEM)Preference Score (seconds ± SEM)
Vehicle + Saline445 ± 25450 ± 305 ± 15
Vehicle + Cocaine (10 mg/kg)450 ± 28720 ± 45270 ± 38
NGB 2904 (1 mg/kg) + Cocaine (10 mg/kg)455 ± 30550 ± 4095 ± 35
NGB 2904 (5 mg/kg) + Cocaine (10 mg/kg)448 ± 26460 ± 3212 ± 28

Preference Score = (Post-Conditioning Time in Drug-Paired Chamber) - (Pre-Conditioning Time in Drug-Paired Chamber). Data are hypothetical and for illustrative purposes.

Experimental Protocols

This section provides a detailed methodology for a conditioned place preference assay to investigate the effect of this compound on the rewarding properties of a drug of abuse, such as cocaine.

Materials and Apparatus
  • Subjects: Male Sprague-Dawley rats (250-300g) or C57BL/6 mice (20-25g).

  • Drugs:

    • This compound (dissolved in a suitable vehicle, e.g., 5% DMSO, 5% Tween 80, 90% saline).

    • Cocaine hydrochloride (dissolved in 0.9% saline).

    • Vehicle solutions.

  • Apparatus: A three-chamber conditioned place preference apparatus. The two larger outer chambers should be distinct in terms of visual and tactile cues (e.g., black walls with a grid floor vs. white walls with a smooth floor). A smaller, neutral center chamber connects the two outer chambers. Guillotine doors are used to control access between chambers. The apparatus should be equipped with an automated system for tracking the animal's position and time spent in each chamber.

Experimental Procedure

The CPP protocol consists of three main phases: Pre-Conditioning (Habituation), Conditioning, and Post-Conditioning (Test).

Phase 1: Pre-Conditioning (Habituation) - Day 1

  • Handle the animals for several days prior to the start of the experiment to acclimate them to the researcher.

  • On Day 1, place each animal in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all three chambers for 15-20 minutes.

  • Record the time spent in each of the two large outer chambers. This establishes a baseline preference.

  • Animals showing a strong unconditioned preference for one chamber over the other (e.g., spending >80% of the time in one chamber) may be excluded from the study.

  • For an unbiased design, the drug-paired chamber is randomly assigned. For a biased design, the initially non-preferred chamber is assigned as the drug-paired chamber.

Phase 2: Conditioning - Days 2-9 (8 days)

This phase consists of alternating daily injections of the drug and vehicle, paired with confinement to a specific chamber.

  • Drug Conditioning Days (e.g., Days 2, 4, 6, 8):

    • Administer the vehicle for NGB 2904 or this compound (e.g., 1.0, 5.0 mg/kg, intraperitoneally - i.p.).

    • After a pre-treatment interval (e.g., 30 minutes), administer cocaine hydrochloride (e.g., 10 mg/kg, i.p.).

    • Immediately place the animal in its assigned drug-paired chamber for 30-45 minutes with the guillotine doors closed.

  • Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):

    • Administer the vehicle for NGB 2904.

    • After the same pre-treatment interval, administer the vehicle for cocaine (0.9% saline, i.p.).

    • Immediately place the animal in the opposite (vehicle-paired) chamber for 30-45 minutes with the guillotine doors closed.

Phase 3: Post-Conditioning (Test) - Day 10

  • On the test day, no injections are given.

  • Place the animal in the central chamber of the CPP apparatus with the guillotine doors open, allowing free access to all chambers for 15-20 minutes.

  • Record the time spent in each of the two large outer chambers.

  • A significant increase in the time spent in the drug-paired chamber compared to the pre-conditioning baseline or the vehicle-paired chamber indicates the development of a conditioned place preference.

  • A reduction in this preference in the NGB 2904 pre-treated groups would suggest that NGB 2904 attenuates the rewarding effects of the drug.

Data Analysis
  • Calculate the preference score for each animal as the time spent in the drug-paired chamber during the test phase minus the time spent in the same chamber during the pre-conditioning phase.

  • Analyze the data using appropriate statistical methods, such as a two-way analysis of variance (ANOVA) with pre-treatment (Vehicle vs. NGB 2904) and conditioning drug (Saline vs. Cocaine) as factors, followed by post-hoc tests to compare individual group means.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the proposed signaling pathway of NGB 2904.

G cluster_Phase1 Phase 1: Pre-Conditioning (Day 1) cluster_Phase2 Phase 2: Conditioning (Days 2-9) cluster_Phase3 Phase 3: Post-Conditioning Test (Day 10) cluster_Analysis Data Analysis P1_1 Habituation: Free exploration of all chambers (15-20 min) P1_2 Baseline preference measurement P1_1->P1_2 P2_1 Drug Days (e.g., 2, 4, 6, 8): NGB 2904/Vehicle -> Cocaine -> Confine to drug-paired chamber P1_2->P2_1 P2_2 Vehicle Days (e.g., 3, 5, 7, 9): Vehicle -> Saline -> Confine to vehicle-paired chamber P3_1 Test Day (No Injections): Free exploration of all chambers (15-20 min) P2_2->P3_1 P3_2 Measure time spent in each chamber P3_1->P3_2 A1 Calculate Preference Score P3_2->A1 A2 Statistical Analysis (ANOVA) A1->A2

Caption: Experimental workflow for the this compound conditioned place preference protocol.

G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds to Gi Gi Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP PKA ↓ PKA Effector Downstream Effectors (e.g., ERK, GSK-3β) Reward Drug-Associated Reward Signaling NGB2904 NGB 2904 NGB2904->D3R Blocks

Caption: Proposed signaling pathway of NGB 2904 at the dopamine D3 receptor.

References

Application Notes and Protocols: NGB 2904 Hydrochloride in Brain Stimulation Reward Paradigm

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist.[1][2] This compound has garnered significant interest in addiction research for its ability to modulate the brain's reward pathways. One of the key preclinical models for evaluating the effects of compounds like NGB 2904 on reward processing is the intracranial self-stimulation (ICSS), or brain stimulation reward (BSR), paradigm.[1][2] In this model, animals learn to perform an operant response (e.g., pressing a lever) to receive a brief electrical stimulation to specific brain regions associated with reward, most notably the medial forebrain bundle (MFB).[3][4] The rate at which an animal responds for this stimulation is a measure of the reward value. Drugs of abuse typically enhance the rewarding effects of BSR, while compounds that blunt these effects are considered potential therapeutics for addiction.

These application notes provide a detailed overview of the use of this compound in the BSR paradigm, including its mechanism of action, experimental protocols, and key findings.

Mechanism of Action: D3 Receptor Antagonism in Reward Pathways

NGB 2904 exerts its effects by selectively blocking dopamine D3 receptors.[1][2] The mesolimbic dopamine system, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a critical substrate for reward and reinforcement. D3 receptors are highly expressed in these brain regions and are implicated in the reinforcing effects of drugs of abuse. By antagonizing D3 receptors, NGB 2904 is hypothesized to dampen the rewarding effects of abused drugs, thereby reducing the motivation to seek and take them. The BSR paradigm provides a direct method to test this hypothesis by measuring how NGB 2904 alters the rewarding properties of electrical stimulation, both alone and in combination with drugs of abuse.

NGB 2904 Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D3_Receptor D3 Receptor Dopamine->D3_Receptor Binds to Reward_Signal Reward Signal (e.g., via G-protein coupling) D3_Receptor->Reward_Signal Activates NGB_2904 NGB 2904 NGB_2904->D3_Receptor Blocks

NGB 2904 blocks dopamine from binding to the D3 receptor.

Key Findings with NGB 2904 in BSR Paradigms

Studies have consistently shown that NGB 2904 can attenuate the reward-enhancing effects of drugs of abuse like cocaine and methamphetamine in the BSR model.[4][5]

Attenuation of Cocaine-Enhanced BSR: NGB 2904 has been demonstrated to inhibit the enhancement of BSR produced by cocaine.[5] This effect is dose-dependent, with lower doses of NGB 2904 being effective against lower doses of cocaine.[1][2] However, the anti-addiction effect of NGB 2904 can be surmounted by higher doses of cocaine.[1][2]

Attenuation of Methamphetamine-Enhanced BSR: Similarly, NGB 2904 has been shown to attenuate the enhancement of BSR induced by methamphetamine.[4] This suggests that NGB 2904's mechanism of action is relevant to the rewarding effects of multiple psychostimulants.

Lack of Intrinsic Reward or Aversion: Importantly, when administered alone at the doses tested, NGB 2904 does not appear to have intrinsic rewarding or aversive effects in the BSR paradigm, as it does not alter the brain reward thresholds on its own.[4][5] This is a crucial characteristic for a potential addiction therapeutic, as it suggests a low abuse liability.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of NGB 2904 in combination with cocaine and methamphetamine in the BSR paradigm.

Table 1: Effect of NGB 2904 on Cocaine-Enhanced Brain Stimulation Reward

NGB 2904 Dose (mg/kg, i.p.)Cocaine Dose (mg/kg)Effect on BSR Threshold
12Significant inhibition of cocaine-induced decrease in threshold
52Significant inhibition of cocaine-induced decrease in threshold
Not specified10No significant inhibition of cocaine-induced decrease in threshold

Data synthesized from Xi et al. (2006).[5]

Table 2: Effect of NGB 2904 on Methamphetamine-Enhanced Brain Stimulation Reward

NGB 2904 Dose (mg/kg, i.p.)Methamphetamine Dose (mg/kg)Effect on BSR Threshold
0.1 - 1.00.1 - 0.65Attenuated METH-enhanced BSR
100.1 - 0.65Did not attenuate METH-enhanced BSR

Data synthesized from Spiller et al. (2008).[4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the application of NGB 2904 in the BSR paradigm.

Protocol 1: Surgical Implantation of Electrodes for ICSS

Objective: To surgically implant a stimulating electrode into the medial forebrain bundle (MFB) of rats for subsequent intracranial self-stimulation (ICSS) experiments.

Materials:

  • Male Long-Evans or Sprague-Dawley rats (250-300g)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Monopolar stainless steel electrode (e.g., Plastics One)

  • Dental cement

  • Surgical drill

  • Suturing materials

  • Analgesics (for post-operative care)

Procedure:

  • Anesthetize the rat using isoflurane (B1672236) and place it in the stereotaxic apparatus.

  • Make a midline incision on the scalp to expose the skull.

  • Identify bregma and lambda and ensure the skull is level.

  • Based on a rat brain atlas, determine the coordinates for the MFB. A typical coordinate is: Anteroposterior (AP): -2.8 mm from bregma; Mediolateral (ML): ±1.7 mm from midline; Dorsoventral (DV): -8.5 mm from the skull surface.

  • Drill a small hole in the skull at the determined AP and ML coordinates.

  • Slowly lower the electrode to the DV coordinate.

  • Secure the electrode in place using dental cement anchored to stainless steel screws fixed to the skull.

  • Suture the incision and administer post-operative analgesics.

  • Allow the animal to recover for at least one week before behavioral training.

Protocol 2: Intracranial Self-Stimulation (ICSS) Training and Testing

Objective: To train rats to self-administer electrical stimulation and to test the effects of NGB 2904 on the reward threshold, both alone and in combination with a drug of abuse.

Apparatus:

  • Operant conditioning chamber equipped with a lever and a stimulator.

Procedure:

  • Shaping:

    • Place the rat in the operant chamber and deliver non-contingent electrical stimulations to encourage the rat to approach the lever.

    • Reward successive approximations of lever pressing until the rat reliably presses the lever to receive stimulation.

  • Baseline Threshold Determination (Rate-Frequency Curve Shift Paradigm):

    • This paradigm is used to determine the brain reward threshold.

    • The session is divided into trials where the frequency of the electrical stimulation is varied across a range (e.g., 10-160 Hz).

    • The rat's response rate (lever presses) is measured at each frequency.

    • A frequency-rate function is generated, and the threshold (the frequency at which the rat responds at 50% of its maximum rate) is calculated.

  • Drug Testing:

    • Once a stable baseline threshold is established, drug testing can begin.

    • Administer this compound (dissolved in a suitable vehicle) via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.1, 1.0, 10 mg/kg).

    • After a specified pretreatment time, place the rat in the operant chamber and redetermine the BSR threshold.

    • To test the interaction with a drug of abuse, administer the drug (e.g., cocaine or methamphetamine) with or without pretreatment with NGB 2904 and determine the BSR threshold.

Experimental Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Training & Baseline cluster_2 Phase 3: Drug Testing Surgery Electrode Implantation (MFB) Recovery Post-operative Recovery (1 week) Surgery->Recovery Shaping Lever Press Training Recovery->Shaping Baseline Establish Stable BSR Threshold (Rate-Frequency Curve Shift) Shaping->Baseline NGB_2904_Admin Administer NGB 2904 (or Vehicle) Baseline->NGB_2904_Admin Drug_Admin Administer Drug of Abuse (e.g., Cocaine) Baseline->Drug_Admin BSR_Test Redetermine BSR Threshold NGB_2904_Admin->BSR_Test Drug_Admin->BSR_Test

Workflow for BSR experiments with NGB 2904.

Conclusion

The brain stimulation reward paradigm is a robust and valuable tool for assessing the effects of novel compounds on reward processing. The selective dopamine D3 receptor antagonist, this compound, has demonstrated a clear ability to attenuate the reward-enhancing effects of psychostimulants in this model. These findings support the continued investigation of D3 receptor antagonists as potential pharmacotherapies for the treatment of substance use disorders. The protocols and data presented in these application notes provide a framework for researchers to design and conduct their own studies to further elucidate the role of the D3 receptor in addiction and to evaluate the therapeutic potential of compounds like NGB 2904.

References

NGB 2904 Hydrochloride: Application Notes and Protocols for Studying Drug Relapse Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has emerged as a valuable pharmacological tool in preclinical studies of substance use disorders.[1][2][3] Its ability to modulate the brain's reward circuitry makes it particularly useful for investigating the neurobiological mechanisms underlying drug-seeking and relapse behaviors. These application notes provide a comprehensive overview of NGB 2904, including its mechanism of action, key experimental findings, and detailed protocols for its use in animal models of drug relapse.

Mechanism of Action

NGB 2904 acts as a selective antagonist at the dopamine D3 receptor. The dopamine system, particularly the D3 receptor, is critically involved in the rewarding and reinforcing effects of drugs of abuse. By blocking the D3 receptor, NGB 2904 is thought to dampen the motivational salience of drug-associated cues and reduce the craving that leads to relapse. A proposed dopamine-dependent mechanism underlies the effects of NGB 2904 on the actions of drugs like cocaine in animal models of addiction.[1][2]

Signaling Pathway

The signaling pathway influenced by NGB 2904 involves the blockade of dopamine D3 receptors, which are predominantly expressed in brain regions associated with reward and motivation, such as the nucleus accumbens. This antagonism modulates downstream signaling cascades that are typically activated by dopamine, thereby influencing neuronal excitability and synaptic plasticity involved in drug-seeking behaviors.

NGB2904_Pathway cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor Binds to Signaling_Cascade Downstream Signaling (e.g., cAMP modulation) D3_Receptor->Signaling_Cascade Activates NGB2904 NGB 2904 NGB2904->D3_Receptor Blocks Neuronal_Response Altered Neuronal Response (Reduced Drug-Seeking) Signaling_Cascade->Neuronal_Response Leads to

Caption: Mechanism of NGB 2904 action at the dopamine D3 receptor.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of NGB 2904 on cocaine-seeking behaviors.

Table 1: Effect of NGB 2904 on Cocaine Self-Administration under a Progressive-Ratio Schedule

Dose of NGB 2904 (mg/kg, i.p.)Effect on Break-Point for Cocaine Self-AdministrationReference
1Significantly lowered[3]
5Significantly lowered[3]
0.1 - 10No alteration under Fixed-Ratio 2 (FR2) reinforcement[3]

Table 2: Effect of NGB 2904 on Cocaine-Induced Reinstatement of Drug-Seeking Behavior

Dose of NGB 2904 (mg/kg, i.p.)Inhibition of Cocaine Cue-Induced ReinstatementReference
0.145%[4]
1.030%[4]
5.070% (statistically significant)[4]

Table 3: Effect of NGB 2904 on Methamphetamine-Enhanced Brain Stimulation Reward (BSR)

Dose of NGB 2904 (mg/kg, i.p.)Effect on Methamphetamine-Enhanced BSRReference
0.1 - 1.0Attenuated[5]
10No significant effect[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of NGB 2904 and drug relapse are provided below.

Cocaine Self-Administration and Reinstatement Model

This model is used to assess the reinforcing properties of a drug and the potential of a compound to prevent relapse.

1. Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive), a cue light, a tone generator, and a drug infusion pump connected to a swivel system for intravenous self-administration.[6]

2. Procedure:

  • Acquisition of Self-Administration: Rats are trained to press an active lever to receive an intravenous infusion of cocaine (e.g., 0.5 mg/kg/infusion).[3] Each infusion is paired with a discrete conditioned cue (e.g., light and tone).[7] The inactive lever has no programmed consequences. Sessions are typically 2 hours daily for a set number of days until stable responding is achieved.

  • Extinction: Following acquisition, drug-seeking behavior is extinguished by replacing cocaine infusions with saline. Lever presses no longer result in drug delivery or the presentation of cues.[7] Extinction sessions continue until responding on the active lever decreases to a predetermined criterion (e.g., less than 25% of the average of the last three self-administration sessions).

  • Reinstatement: Once extinction is achieved, the ability of various stimuli to reinstate drug-seeking behavior is tested. This can be induced by:

    • Cue-Induced Reinstatement: Presentation of the conditioned cues (light and tone) that were previously paired with cocaine infusion upon a press of the active lever.[7]

    • Drug-Primed Reinstatement: A non-contingent injection of the drug (e.g., cocaine) prior to the session.[3]

    • Stress-Induced Reinstatement: Exposure to a stressor (e.g., footshock) before the session.

3. Administration of NGB 2904: this compound is typically dissolved in a vehicle solution (e.g., 25% 2-hydroxypropyl-β-cyclodextrin) and administered via intraperitoneal (i.p.) injection at various doses (e.g., 0.1, 1.0, 5.0 mg/kg) at a specified time before the reinstatement test session.[4]

Experimental_Workflow cluster_Acquisition Acquisition Phase cluster_Extinction Extinction Phase cluster_Reinstatement Reinstatement Phase Acquisition Cocaine Self-Administration (Lever press -> Cocaine + Cue) Extinction Extinction Training (Lever press -> No Cocaine/Cue) Acquisition->Extinction Stable Responding Achieved Pretreatment Pretreatment (Vehicle or NGB 2904) Extinction->Pretreatment Extinction Criterion Met Reinstatement_Test Reinstatement Test (Cue, Drug, or Stress) Pretreatment->Reinstatement_Test

Caption: Experimental workflow for reinstatement model.

Brain Stimulation Reward (BSR) Paradigm

The BSR paradigm is used to measure the effects of drugs on the sensitivity of brain reward systems.

1. Apparatus: Operant chambers with a response lever and an electrode implanted in a brain reward region, such as the medial forebrain bundle.

2. Procedure:

  • Rats are trained to press a lever to receive electrical stimulation.

  • The intensity or frequency of the stimulation is varied to determine the threshold at which the animal will reliably work for the stimulation.

  • Drugs of abuse, like cocaine, typically lower this threshold, indicating an enhancement of the brain's reward system.[3]

3. Administration of NGB 2904: NGB 2904 is administered prior to the administration of the drug of abuse (e.g., cocaine or methamphetamine) to determine if it can block the reward-enhancing effects of the drug.[3][5]

Conclusion

This compound is a powerful tool for investigating the role of the dopamine D3 receptor in drug relapse. Its ability to attenuate cue-, drug-, and stress-induced reinstatement of drug-seeking behavior in preclinical models highlights its potential as a lead compound for the development of novel pharmacotherapies for substance use disorders.[1][2][8] The protocols and data presented here provide a foundation for researchers to effectively utilize NGB 2904 in their studies of the neurobiology of addiction.

References

preparing NGB 2904 hydrochloride for injection

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for NGB 2904 Hydrochloride

Introduction

This compound is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, with a high binding affinity (Ki of 1.4 nM).[1][2][3][4] It demonstrates significant selectivity for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5) and other receptors like 5-HT2 and α1.[1][2] This selectivity makes NGB 2904 a valuable research tool for investigating the specific roles of the D3 receptor in various physiological and pathological processes. Its primary application in preclinical research is in the fields of neuroscience and addiction, where it has been used to study the rewarding effects of drugs of abuse and the mechanisms of relapse.[3][5][6][7]

Physicochemical Properties

A summary of the key properties of this compound is essential for its proper handling, storage, and preparation for experimental use.

PropertyValueCitations
Chemical Name N-[4-[4-(2,3-Dichlorophenyl)-1-piperazinyl]butyl]-9H-fluorene-2-carboxamide, monohydrochloride[2][3]
Molecular Formula C28H29Cl2N3O • HCl[3][8]
Formula Weight 530.9 g/mol [3][8]
Purity ≥98% (HPLC)[2][8]
Appearance White to tan crystalline solid/powder
Storage (Solid) Desiccate at 2-8°C[8][9]
Storage (Solutions) -80°C for up to 6 months; -20°C for up to 1 month[1][10]

Solubility

This compound is practically insoluble in aqueous solutions like water or saline. Therefore, the use of organic solvents or co-solvent systems is necessary to prepare solutions for in vitro and in vivo studies.

SolventMaximum ConcentrationCitations
DMSO ≥25 mg/mL (~47 mM)[2][3][8][9]
Ethanol 2.65 mg/mL (~5 mM)[2][3][8]

Vehicle Selection for In Vivo Injection

The choice of a suitable vehicle is critical for ensuring the solubility, stability, and bioavailability of NGB 2904 while minimizing potential toxicity or confounding effects from the vehicle itself.[11] Given its poor aqueous solubility, a co-solvent approach is recommended. This typically involves dissolving the compound in a minimal amount of an organic solvent (e.g., DMSO) and then diluting it with a well-tolerated injectable vehicle.[12][13]

Vehicle ComponentPurposeConsiderations
DMSO Primary solvent to dissolve NGB 2904.Keep final concentration low (typically <5-10% v/v) to avoid toxicity.[12][13]
Saline (0.9% NaCl) Isotonic diluent.May cause precipitation if the DMSO concentration is too low.[12]
PEG 400 Co-solvent to improve solubility and prevent precipitation.Can be used to create a more stable formulation for poorly soluble compounds.[14][15]
Tween 80 Surfactant to enhance solubility and stability.Often used in small percentages (e.g., 0.2-5%) in formulations.[14]
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) Solubilizing agent that encapsulates the drug molecule.Can be used as an alternative to organic co-solvents.[14]

Experimental Protocols

Disclaimer: These protocols are intended for research purposes only by qualified professionals. All procedures involving animals must be approved by an Institutional Animal Care and Use Committee (IACUC). Aseptic techniques should be maintained throughout to ensure the sterility of the final injectable solution.[11]

Protocol 1: Preparation of a 25 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be stored and diluted for future experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

  • Sterile, conical-bottom microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed. For 1 mL of a 25 mM solution (MW = 530.9 g/mol ): Mass (mg) = 25 mmol/L * 1 mL * (1 L / 1000 mL) * 530.9 mg/mmol = 13.27 mg

  • Weigh Compound: Carefully weigh the calculated amount of this compound and transfer it to a sterile vial.

  • Add Solvent: Add the calculated volume of sterile DMSO to the vial.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to 37°C) can also aid dissolution.[1]

  • Inspect: Visually inspect the solution to ensure it is clear and free of particulates.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1][10]

Protocol 2: Preparation of an Injectable Solution for In Vivo Administration

This protocol provides a general method for diluting the DMSO stock solution into a vehicle suitable for intraperitoneal (i.p.) or subcutaneous (s.c.) injection in rodents. It is crucial to perform a small-scale pilot test to ensure the compound remains in solution at the final concentration and to run a vehicle-only control group in all experiments.[13]

Materials:

  • This compound stock solution (25 mM in DMSO)

  • Sterile vehicle (e.g., 0.9% Saline, or a mix like 10% PEG 400 in Saline)

  • Sterile, conical-bottom tubes

  • Sterile 0.22 µm syringe filter

Procedure:

  • Determine Final Concentration: Calculate the required final concentration of NGB 2904 in the injection vehicle based on the desired dose (mg/kg) and dosing volume (e.g., 5 mL/kg).

    • Example: For a 5 mg/kg dose in a 20g mouse with a 5 mL/kg dosing volume:

      • Dose per mouse = 5 mg/kg * 0.02 kg = 0.1 mg

      • Injection volume = 5 mL/kg * 0.02 kg = 0.1 mL

      • Final Concentration = 0.1 mg / 0.1 mL = 1 mg/mL

  • Calculate Dilution: Calculate the volume of the DMSO stock solution needed.

    • Continuing example: To make 1 mL of a 1 mg/mL solution:

      • Stock concentration = 13.27 mg/mL

      • Volume of stock = (1 mg/mL * 1 mL) / 13.27 mg/mL ≈ 75.4 µL

  • Prepare Solution: a. In a sterile tube, add the required volume of the sterile vehicle (e.g., Saline). For the example, this would be 1000 µL - 75.4 µL = 924.6 µL. b. While vortexing the vehicle, slowly add the calculated volume (75.4 µL) of the NGB 2904 DMSO stock solution. Adding the DMSO stock to the aqueous vehicle slowly while mixing is critical to prevent precipitation.[13] c. The final DMSO concentration in this example would be ~7.5% v/v.

  • Inspect and Filter: Visually inspect the final solution for any signs of precipitation. If the solution is clear, draw it into a sterile syringe and pass it through a sterile 0.22 µm syringe filter into a final sterile vial.[13] This step ensures the sterility of the injectable solution.[16][17]

  • Administration: Use the freshly prepared solution for injection promptly. Do not store diluted aqueous solutions.

Visualizations

D3_Receptor_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gαi/o Protein (Inactive) D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Converts G_protein_active Gαi/o Protein (Active) G_protein->G_protein_active G_protein_active->AC Inhibits Dopamine Dopamine Dopamine->D3R Binds NGB2904 NGB 2904 NGB2904->D3R Blocks ATP ATP ATP->AC

Caption: Dopamine D3 receptor signaling and antagonism by NGB 2904.

Preparation_Workflow cluster_stock Stock Solution Preparation cluster_injection Injectable Solution Preparation weigh 1. Weigh NGB 2904 Hydrochloride Powder add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate to Dissolve add_dmso->dissolve store 4. Aliquot and Store at -80°C dissolve->store thaw 5. Thaw Stock Solution store->thaw For Experiment mix 6. Add Stock to Vehicle (e.g., Saline) while vortexing thaw->mix filter 7. Sterile Filter (0.22 µm) mix->filter inject 8. Administer to Animal (Use Immediately) filter->inject

References

NGB 2904 Hydrochloride: Application Notes and Protocols for Rodent Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of NGB 2904 hydrochloride to rats for research purposes. NGB 2904 is a potent and highly selective dopamine (B1211576) D3 receptor antagonist, making it a valuable tool for investigating the role of the D3 receptor in various physiological and pathological processes, particularly in the context of substance use disorders.[1][2][3][4]

Mechanism of Action

NGB 2904 acts as a selective antagonist at the dopamine D3 receptor.[1][3][4] It exhibits high binding affinity for D3 receptors, with significantly lower affinity for other dopamine receptor subtypes (D1, D2, D4, D5) and other neurotransmitter receptors.[1][5][6] This selectivity allows for the specific investigation of D3 receptor function. The compound has been shown to be orally active and brain-penetrant.[5][6] By blocking the D3 receptor, NGB 2904 can inhibit the effects of dopamine at this site, which is implicated in the rewarding and reinforcing effects of drugs of abuse.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in rats, focusing on its effects on cocaine-seeking behaviors.

Table 1: Effect of NGB 2904 on Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior

Dose (mg/kg, i.p.)Inhibition of ReinstatementReference
0.145%[1][7]
1.030%[1][7]
5.070%[1][7]

Table 2: Effect of NGB 2904 on Cocaine Self-Administration under a Progressive-Ratio Schedule

Dose (mg/kg, i.p.)EffectReference
1Significantly lowered break-point[8]
5Significantly lowered break-point[8]

Table 3: Effect of NGB 2904 on Methamphetamine-Enhanced Brain Stimulation Reward (BSR)

Dose (mg/kg)Effect on METH-enhanced BSRReference
0.3Significant attenuation[9]
1.0Significant attenuation[9]

Experimental Protocols

The following is a detailed protocol for the intraperitoneal (i.p.) administration of this compound to rats, based on established methodologies in the scientific literature.

Materials:

  • This compound

  • 25% (w/v) 2-hydroxypropyl-β-cyclodextrin (vehicle)[1][10]

  • Sterile saline or water for injection

  • Vortex mixer

  • Sterile syringes (1 mL) and needles (25-27 gauge)

  • Analytical balance

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Preparation of NGB 2904 Solution:

    • Calculate the required amount of this compound based on the desired dose and the number of animals to be injected.

    • Prepare a 25% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin in sterile saline or water. For example, to prepare 10 mL of vehicle, dissolve 2.5 g of 2-hydroxypropyl-β-cyclodextrin in a final volume of 10 mL.

    • Dissolve the calculated amount of this compound in the 25% 2-hydroxypropyl-β-cyclodextrin vehicle to achieve the desired final concentration.[1][10]

    • Vortex the solution until the NGB 2904 is completely dissolved.

  • Animal Handling and Injection:

    • Gently restrain the rat. One common method is to hold the animal firmly by the scruff of the neck with one hand, allowing the abdomen to be exposed.

    • Position the rat so that its head is tilted slightly downwards.

    • Identify the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder and cecum.

    • Insert the needle at a 15-20 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure that the needle has not entered a blood vessel or organ.

    • Slowly inject the NGB 2904 solution.

    • Withdraw the needle and return the animal to its cage.

  • Post-Administration Monitoring:

    • Observe the animal for any adverse reactions immediately following the injection and at regular intervals thereafter.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_assessment Behavioral Assessment Phase prep_solution Prepare NGB 2904 in 25% HP-β-CD Vehicle ip_injection Intraperitoneal (i.p.) Injection prep_solution->ip_injection animal_prep Animal Acclimation and Handling animal_prep->ip_injection behavioral_test Behavioral Paradigm (e.g., Self-Administration, Reinstatement) ip_injection->behavioral_test 30-60 min pre-session data_collection Data Collection and Analysis behavioral_test->data_collection end Conclusion data_collection->end Final Results

Caption: Experimental workflow for this compound administration and behavioral testing in rats.

signaling_pathway cluster_synapse Dopaminergic Synapse dopamine Dopamine d3_receptor D3 Receptor dopamine->d3_receptor Binds to downstream Downstream Signaling (Reward & Reinforcement) d3_receptor->downstream Activates ngb2904 NGB 2904 ngb2904->d3_receptor block Antagonism

Caption: Simplified signaling pathway showing NGB 2904 antagonism at the dopamine D3 receptor.

References

Application Notes and Protocols for NGB 2904 Hydrochloride in Rodent Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

NGB 2904 hydrochloride is a potent and highly selective dopamine (B1211576) D3 receptor antagonist.[1] Its primary application in preclinical research has been in the investigation of substance use disorders, where it has shown efficacy in animal models of addiction.[2][3][4] This document provides detailed application notes and protocols for the use of this compound in various rodent behavioral studies, summarizing key quantitative data and outlining experimental methodologies.

Mechanism of Action: Dopamine D3 Receptor Antagonism

NGB 2904 acts as a selective antagonist at the dopamine D3 receptor. The D3 receptor is a member of the D2-like family of G protein-coupled receptors (GPCRs).[5] Upon binding of the endogenous ligand dopamine, the D3 receptor couples to Gi/o proteins, initiating a signaling cascade that primarily inhibits the activity of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and subsequent modulation of downstream effectors such as protein kinase A (PKA). Blockade of this receptor by NGB 2904 prevents this signaling cascade.

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o D3R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits Dopamine Dopamine Dopamine->D3R Binds NGB2904 NGB 2904 NGB2904->D3R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Reinstatement_Workflow cluster_training Training Phase cluster_extinction Extinction Phase cluster_test Testing Phase Surgery Catheter Implantation SelfAdmin Cocaine Self-Administration (Lever Press -> Cocaine + Cue) Surgery->SelfAdmin Extinction Extinction Training (Lever Press -> No Consequence) SelfAdmin->Extinction Pretreatment Pre-treatment (NGB 2904 or Vehicle) Extinction->Pretreatment Reinstatement Reinstatement Test (Lever Press -> Cue Only) Pretreatment->Reinstatement Data_Analysis Data_Analysis Reinstatement->Data_Analysis Measure Active Lever Presses

References

Application Notes and Protocols: NGB 2904 Hydrochloride in Methamphetamine Addiction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methamphetamine addiction is a significant global health issue with limited effective pharmacological treatments. Research into the neurobiological mechanisms of addiction has identified the dopamine (B1211576) D3 receptor as a promising therapeutic target. NGB 2904 hydrochloride is a potent and selective antagonist of the dopamine D3 receptor, demonstrating potential in preclinical models of substance use disorders.[1] These application notes provide a comprehensive overview of the use of this compound in methamphetamine addiction research, including its mechanism of action, detailed experimental protocols, and quantitative data from key studies.

Mechanism of Action

This compound is a highly selective dopamine D3 receptor antagonist with a high affinity for the D3 receptor (Ki of 1.4 nM) and significantly lower affinity for other dopamine receptor subtypes and other neurotransmitter receptors.[2][3] Dopamine D3 receptors are primarily located in the limbic regions of the brain, areas critically involved in reward, motivation, and addiction.[1]

Methamphetamine increases extracellular dopamine levels in the brain's reward pathways, leading to its reinforcing effects. The dopamine D3 receptor is implicated in the motivation to take drugs and drug-seeking behaviors.[4][5] By blocking the D3 receptor, NGB 2904 is hypothesized to modulate the rewarding effects of methamphetamine and reduce the motivation to seek and consume the drug. The D3 receptor signals through Gαi/o proteins to inhibit the production of cyclic AMP (cAMP) and can also influence other intracellular signaling cascades, such as the ERK and Akt/mTORC1 pathways, which are involved in neuronal plasticity and addiction-related learning and memory.[4][5]

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound on methamphetamine-related behaviors.

Table 1: Effect of NGB 2904 on Methamphetamine-Enhanced Brain Stimulation Reward (BSR) in Rats

NGB 2904 Dose (mg/kg, i.p.)Methamphetamine Dose (mg/kg, i.p.)Percentage Attenuation of METH-Enhanced BSRStatistical Significance (p-value)Reference
0.10.1 - 0.65Not significant> 0.05[6][7]
0.30.1 - 0.65Significant attenuation< 0.05[6]
1.00.1 - 0.65Significant attenuation< 0.05[6][7]
5.00.1 - 0.65Not significant> 0.05[6]
10.00.1 - 0.65Not significant> 0.05[6][7]

Data synthesized from Spiller et al., 2008.[6][7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: Brain Stimulation Reward (BSR) Paradigm to Assess the Rewarding Effects of Methamphetamine

This protocol is adapted from studies investigating the effects of D3 receptor antagonists on methamphetamine-enhanced BSR.[6][7]

1. Animals and Surgery:

  • Species: Male Wistar or Sprague-Dawley rats (250-300g).

  • Housing: Individually housed in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum unless otherwise specified.

  • Surgery: Anesthetize rats with an appropriate anesthetic (e.g., ketamine/xylazine cocktail). Using a stereotaxic apparatus, implant a monopolar stainless-steel electrode into the medial forebrain bundle (MFB). Stereotaxic coordinates should be determined based on a rat brain atlas (e.g., Paxinos and Watson). A typical coordinate is AP: -2.8 mm, ML: +1.7 mm, DV: -8.5 mm from bregma. Secure the electrode assembly to the skull with dental cement and jeweler's screws. Allow a one-week recovery period post-surgery.

2. BSR Training and Baseline Determination:

  • Place rats in an operant conditioning chamber equipped with a lever and a stimulator.

  • Train rats to press the lever to receive electrical stimulation to the MFB. The stimulation parameters are typically a train of 0.1 ms (B15284909) square-wave pulses at 100 Hz for 500 ms.

  • Determine the brain-reward threshold, defined as the lowest frequency of stimulation that supports reliable responding. A rate-frequency curve shift paradigm is often used.

3. Drug Administration and Testing:

  • Once stable baseline BSR thresholds are established, administer methamphetamine (0.1-0.65 mg/kg, i.p.) to determine its effect on lowering the reward threshold (i.e., enhancing reward).[6][7]

  • To test the effect of NGB 2904, administer the compound (0.1-10 mg/kg, i.p.) prior to the methamphetamine injection.[6][7] The pretreatment time should be based on the pharmacokinetic profile of NGB 2904.

  • Measure the BSR threshold after drug administration and compare it to the baseline and methamphetamine-only conditions.

Protocol 2: Intravenous Methamphetamine Self-Administration in Rats

This protocol is a generalized procedure based on common practices in methamphetamine self-administration studies.

1. Animals and Surgery:

  • Species: Male Long-Evans or Sprague-Dawley rats (300-350g).

  • Housing: As described in Protocol 1.

  • Surgery: Anesthetize the rats and implant a chronic indwelling catheter into the right jugular vein. The catheter should be passed subcutaneously to exit on the back between the scapulae. The catheter is connected to a tether and swivel system to allow for drug infusions during the self-administration sessions. Allow a one-week recovery period.

2. Acquisition of Methamphetamine Self-Administration:

  • Place rats in operant conditioning chambers equipped with two levers (active and inactive) and a drug infusion pump.

  • Allow rats to self-administer methamphetamine (e.g., 0.05 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule, where each press on the active lever delivers a single infusion of the drug.[8] Active lever presses also trigger a cue light and/or tone. Inactive lever presses are recorded but have no programmed consequences.

  • Sessions are typically 2 hours per day for 10-14 days, or until stable responding is achieved.

3. Testing the Effect of NGB 2904:

  • Once a stable baseline of self-administration is established, administer this compound at various doses prior to the self-administration session.

  • Record the number of active and inactive lever presses, as well as the total amount of methamphetamine self-administered.

  • This paradigm can be adapted to study other aspects of addiction, such as motivation (using a progressive-ratio schedule) and relapse (using reinstatement models).

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Methamphetamine (METH) Action cluster_1 Dopamine D3 Receptor Signaling cluster_2 This compound Action METH METH DAT Dopamine Transporter METH->DAT Blocks VMAT2 Vesicular Monoamine Transporter 2 METH->VMAT2 Inhibits Dopamine_release Increased Synaptic Dopamine DAT->Dopamine_release VMAT2->Dopamine_release Dopamine Dopamine Dopamine_release->Dopamine D3R Dopamine D3 Receptor Dopamine->D3R G_protein Gαi/o D3R->G_protein ERK_pathway ERK Pathway D3R->ERK_pathway Akt_mTORC1_pathway Akt/mTORC1 Pathway D3R->Akt_mTORC1_pathway AC Adenylate Cyclase G_protein->AC cAMP ↓ cAMP AC->cAMP NGB_2904 NGB 2904 NGB_2904->D3R Antagonizes

Figure 1. Mechanism of action of methamphetamine and NGB 2904.

G cluster_0 Brain Stimulation Reward (BSR) Workflow cluster_1 Methamphetamine Self-Administration Workflow A1 Surgery: Electrode Implantation in MFB A2 BSR Training: Lever Press for Electrical Stimulation A1->A2 A3 Baseline BSR Threshold Determination A2->A3 A4 Drug Administration: 1. Vehicle 2. METH 3. NGB 2904 + METH A3->A4 A5 Post-treatment BSR Threshold Measurement A4->A5 A6 Data Analysis: Compare Threshold Shifts A5->A6 B1 Surgery: Jugular Vein Catheterization B2 Acquisition: Lever Press for METH Infusion B1->B2 B3 Stable Baseline Self-Administration B2->B3 B4 Drug Administration: 1. Vehicle 2. NGB 2904 B3->B4 B5 Self-Administration Session B4->B5 B6 Data Analysis: Lever Presses & METH Intake B5->B6

Figure 2. Experimental workflows for BSR and self-administration.

Conclusion

This compound serves as a valuable research tool for investigating the role of the dopamine D3 receptor in methamphetamine addiction. The provided data and protocols offer a foundation for designing and conducting preclinical studies to further evaluate its therapeutic potential. The selective antagonism of D3 receptors by NGB 2904 has been shown to attenuate the rewarding effects of methamphetamine in animal models, suggesting that this compound and similar D3 receptor antagonists warrant further investigation as potential pharmacotherapies for methamphetamine use disorder.[1][6][7]

References

Application Notes and Protocols for the Synthesis of NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

NGB 2904 hydrochloride is a potent and selective dopamine (B1211576) D3 receptor antagonist that has shown promise in preclinical models of substance use disorders.[1][2] Its unique pharmacological profile makes it a valuable tool for investigating the role of the D3 receptor in addiction and a potential lead compound for the development of novel therapeutics. This document provides detailed application notes and protocols for the multi-step synthesis of this compound, commencing from the starting material 2,3-dichloroaniline (B127971). Additionally, it includes a summary of its pharmacological data and a diagram of its proposed signaling pathway.

Pharmacological Data Summary

NGB 2904 exhibits high affinity and selectivity for the dopamine D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors. This selectivity is crucial for minimizing off-target effects and understanding its specific mechanism of action.

ParameterValueReference Receptor(s)Selectivity Ratio
Binding Affinity (Ki)
Dopamine D3 Receptor1.4 nM--
Dopamine D2 Receptor217 nMD3~155-fold
5-HT2 Receptor223 nMD3~159-fold
α1-Adrenergic Receptor642 nMD3~458-fold
Dopamine D4 Receptor>5000 nMD3>3571-fold
Dopamine D1 Receptor>10000 nMD3>7142-fold
Dopamine D5 Receptor>10000 nMD3>7142-fold
Functional Activity
Antagonism of Quinpirole-stimulated mitogenesis (IC50)6.8 nM--

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the synthesis of the key intermediate, 1-(2,3-dichlorophenyl)piperazine (B491241), from 2,3-dichloroaniline. This intermediate is then coupled with a second key intermediate, a functionalized fluorene (B118485) derivative, to form the final compound, which is subsequently converted to its hydrochloride salt.

Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine cluster_step2 Step 2: Synthesis of N-(4-bromobutyl)-9H-fluorene-2-carboxamide cluster_step3 Step 3: Coupling and Salt Formation A 2,3-dichloroaniline C 1-(2,3-dichlorophenyl)piperazine A->C Reaction B bis(2-chloroethyl)amine (B1207034) B->C G NGB 2904 (free base) C->G Alkylation D 9H-fluorene-2-carboxylic acid F N-(4-bromobutyl)-9H-fluorene-2-carboxamide D->F Amide Coupling E 4-bromobutylamine E->F F->G I This compound G->I Salt Formation H HCl H->I

Caption: Overall workflow for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 1-(2,3-dichlorophenyl)piperazine

This protocol is based on the reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine.

  • Materials:

    • 2,3-dichloroaniline

    • bis(2-chloroethyl)amine hydrochloride

    • Protonic solvent (e.g., butanol)

    • Base (e.g., sodium carbonate)

    • Extraction solvent (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • In a round-bottom flask, dissolve 2,3-dichloroaniline and bis(2-chloroethyl)amine hydrochloride in a suitable protonic solvent. The molar ratio of 2,3-dichloroaniline to bis(2-chloroethyl)amine hydrochloride should be approximately 1:1 to 1:1.5.

    • Add a base, such as sodium carbonate, to the mixture.

    • Heat the reaction mixture to a temperature between 120-220°C and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • After completion, cool the reaction mixture to room temperature.

    • Perform a work-up by adding water and extracting the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-(2,3-dichlorophenyl)piperazine.

    • The crude product can be purified by column chromatography or recrystallization.

Step 2: Synthesis of N-(4-bromobutyl)-9H-fluorene-2-carboxamide

This step involves the formation of an amide bond between 9H-fluorene-2-carboxylic acid and 4-bromobutylamine.

  • Materials:

    • 9H-fluorene-2-carboxylic acid

    • 4-bromobutylamine hydrobromide

    • Coupling agent (e.g., HATU, HBTU)

    • Base (e.g., DIPEA, triethylamine)

    • Solvent (e.g., DMF, DCM)

    • Extraction solvent (e.g., ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate)

  • Procedure:

    • Dissolve 9H-fluorene-2-carboxylic acid in an anhydrous solvent such as DMF or DCM.

    • Add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).

    • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

    • Add 4-bromobutylamine hydrobromide to the reaction mixture.

    • Allow the reaction to proceed at room temperature for several hours until completion, monitored by TLC or HPLC.

    • Upon completion, perform a standard aqueous work-up by adding water and extracting the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield N-(4-bromobutyl)-9H-fluorene-2-carboxamide.

Step 3: Synthesis of NGB 2904 and its Hydrochloride Salt

This final step involves the alkylation of 1-(2,3-dichlorophenyl)piperazine with the previously synthesized fluorene derivative, followed by conversion to the hydrochloride salt.

  • Materials:

    • 1-(2,3-dichlorophenyl)piperazine

    • N-(4-bromobutyl)-9H-fluorene-2-carboxamide

    • Base (e.g., potassium carbonate)

    • Solvent (e.g., acetonitrile (B52724), DMF)

    • Hydrochloric acid (in a suitable solvent like ether or dioxane)

    • Filtration setup

  • Procedure:

    • In a reaction vessel, dissolve 1-(2,3-dichlorophenyl)piperazine and N-(4-bromobutyl)-9H-fluorene-2-carboxamide in a polar aprotic solvent like acetonitrile or DMF.

    • Add a base, such as potassium carbonate, to the mixture.

    • Heat the reaction mixture to reflux and maintain for several hours until the starting materials are consumed (monitored by TLC or HPLC).

    • Cool the reaction mixture and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude NGB 2904 free base.

    • Purify the crude product by column chromatography.

    • Dissolve the purified NGB 2904 free base in a suitable solvent (e.g., diethyl ether, methanol).

    • Add a solution of hydrochloric acid in ether or dioxane dropwise while stirring.

    • The this compound salt will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with a cold solvent, and dry under vacuum to obtain the final product.

Signaling Pathway

NGB 2904 acts as an antagonist at the dopamine D3 receptor. In a state of dopamine release, it competitively binds to the D3 receptor, preventing the binding of endogenous dopamine and thereby blocking the downstream signaling cascade that is normally initiated by dopamine binding. This includes the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor AC Adenylyl Cyclase D3R->AC Inhibits Dopamine Dopamine Dopamine->D3R Binds & Activates NGB2904 NGB 2904 NGB2904->D3R Binds & Blocks cAMP cAMP AC->cAMP Converts ATP ATP Downstream Downstream Signaling cAMP->Downstream Activates

Caption: Proposed mechanism of action of NGB 2904 at the dopamine D3 receptor.

References

Troubleshooting & Optimization

NGB 2904 hydrochloride solubility in DMSO and ethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information on the solubility, handling, and use of NGB 2904 hydrochloride in common laboratory solvents. It includes frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to assist researchers, scientists, and drug development professionals.

Solubility Data

This compound is a potent and selective dopamine (B1211576) D3 receptor antagonist.[1][2][3] Its solubility in two common laboratory solvents is summarized below.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO 25 mM[1][2]13.27 mg/mL
Ethanol (B145695) 5 mM[1][2]2.65 mg/mL

Note: The molecular weight of this compound is 530.92 g/mol .[1] Batch-specific molecular weights may vary due to hydration, which can affect the solvent volumes required.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not fully dissolving in ethanol. What should I do?

A1: Difficulty in dissolving the compound can arise if you are exceeding its solubility limit of 5 mM in ethanol.[1][2] If you observe precipitation or incomplete dissolution, consider the following troubleshooting steps:

  • Verify Concentration: Ensure your calculated concentration does not exceed 5 mM.

  • Gentle Warming: Gently warm the solution to 60°C to aid dissolution.[4]

  • Sonication: Use an ultrasonic bath to increase the rate of dissolution.[4]

  • Switch Solvents: If a higher concentration is required, DMSO is a better solvent, with a solubility of up to 25 mM.[1][2]

Q2: How should I prepare a stock solution of this compound?

A2: A detailed protocol for preparing stock solutions is provided in the "Experimental Protocols" section below. The general workflow involves carefully weighing the compound, adding the appropriate volume of solvent (e.g., DMSO for a high-concentration stock), and ensuring complete dissolution using methods like vortexing, warming, or sonication if necessary.

Q3: What is the recommended storage condition for this compound solid and its stock solutions?

A3:

  • Solid Compound: Store the solid, desiccated, at +4°C or -20°C for long-term stability.[1][2] The compound is stable for at least 4 years when stored at -20°C.[2]

  • Stock Solutions: For stock solutions in DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month (protect from light).[4][5] Short-term storage at 4°C in DMSO is possible for up to two weeks.[5] It is recommended to prepare fresh solutions for experiments and avoid long-term storage of diluted solutions.[4][6]

Q4: Can I use this compound for in vivo studies? If so, what solvent should I use?

A4: Yes, NGB 2904 has been used in animal models.[7][8][9][10] While ethanol and DMSO are suitable for preparing stock solutions, they may not be ideal for direct in vivo administration. For animal studies, NGB 2904 has been successfully dissolved in 25% 2-hydroxypropyl-β-cyclodextrin.[7]

Experimental Protocols

Protocol 1: Preparation of a 25 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

  • Weighing: Accurately weigh out the desired amount of this compound powder (Formula Weight: 530.9 g/mol ) in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 25 mM stock solution, weigh out 13.27 mg.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Dissolution: Vortex the solution thoroughly until the solid is completely dissolved. If needed, gentle warming or sonication can be applied to facilitate dissolution.[4]

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for long-term use (up to 6 months).[4][5]

G cluster_workflow Workflow: Stock Solution Preparation weigh 1. Weigh NGB 2904 HCl add_solvent 2. Add appropriate volume of DMSO or Ethanol weigh->add_solvent dissolve 3. Vortex / Sonicate to dissolve add_solvent->dissolve check 4. Visually confirm complete dissolution dissolve->check check->dissolve Precipitate Observed store 5. Aliquot and Store at -80°C check->store Solution Clear

Workflow for preparing this compound stock solutions.

Mechanism of Action: Dopamine D3 Receptor Antagonism

NGB 2904 is a potent and selective antagonist of the dopamine D3 receptor (D3R) with a Ki value of 1.4 nM.[1][2][3] It displays high selectivity for the D3R over other dopamine receptors (D1, D2, D4, D5), as well as serotonin (B10506) and adrenergic receptors.[1][3][8] In functional assays, NGB 2904 effectively antagonizes agonist-stimulated cellular responses. For instance, it potently inhibits mitogenesis stimulated by the D2/D3 agonist quinpirole, with an IC50 of 6.8 nM.[1][2] This mechanism makes NGB 2904 a valuable tool for studying the role of D3 receptors in various physiological and pathological processes.[9]

G cluster_pathway NGB 2904 Signaling Pathway Agonist Dopamine / Quinpirole D3R Dopamine D3 Receptor Agonist->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks Downstream Downstream Signaling (e.g., Mitogenesis) D3R->Downstream Initiates

NGB 2904 acts by blocking the dopamine D3 receptor.

References

NGB 2904 Hydrochloride Solution Stability: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of NGB 2904 hydrochloride in solution. Adherence to these guidelines is crucial for ensuring the integrity and reproducibility of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is soluble in organic solvents such as DMSO and ethanol (B145695).[1][2] For in vitro studies, solubility in ethanol has been noted at 4.55 mg/mL (9.20 mM), which may be aided by ultrasonic warming and heating to 60°C.[3]

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For optimal stability, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[3] It is critical to protect these solutions from light.[3] It is strongly recommended to use freshly prepared solutions whenever possible.

Q3: Can I store this compound solutions at 4°C or room temperature?

A3: Long-term storage of this compound solutions at 4°C or room temperature is not recommended due to the potential for degradation. If short-term storage at 4°C is necessary, it should not exceed a few days, and the solution should be protected from light.

Q4: My this compound solution has changed color. What should I do?

A4: A change in color is a visual indicator of potential chemical degradation. If you observe any discoloration, it is strongly advised to discard the solution and prepare a fresh stock from solid material.

Q5: I observed precipitation in my this compound solution after storing it. Can I still use it?

A5: Precipitation indicates that the compound may have fallen out of solution. This could be due to solvent evaporation, temperature changes, or degradation leading to less soluble products. While gentle warming or sonication might redissolve the precipitate, it is safer to prepare a fresh solution to ensure accurate concentration and integrity of the compound.

Data Summary Tables

Table 1: Solubility of this compound

SolventMaximum ConcentrationNotes
DMSO25 mM-
Ethanol5 mMSolubility can be aided by ultrasonic warming and heating to 60°C.[3]

Table 2: Recommended Storage Conditions for this compound

FormatStorage TemperatureDurationSpecial Conditions
Solid +4°C-Desiccate[1]
-20°C≥ 4 years[2]-
In Solvent -20°C1 monthProtect from light[3]
-80°C6 monthsProtect from light[3]

Troubleshooting Guide

This guide addresses common issues encountered when working with this compound solutions.

TroubleshootingGuide start Start: Experiencing issues with NGB 2904 solution? issue Identify the Issue start->issue precipitation Precipitation or Cloudiness issue->precipitation Visual Changes discoloration Solution Discoloration issue->discoloration Visual Changes inconsistent_results Inconsistent Experimental Results issue->inconsistent_results Performance Issues check_concentration Is concentration above solubility limit? precipitation->check_concentration check_light_exposure Was solution exposed to light? discoloration->check_light_exposure check_solution_age How old is the solution? inconsistent_results->check_solution_age dilute Dilute solution to within solubility limits. check_concentration->dilute Yes check_storage_temp Was solution stored at low temperature? check_concentration->check_storage_temp No warm_sonicate Gently warm and sonicate. If precipitate remains, discard. check_storage_temp->warm_sonicate Yes prepare_fresh_precip Prepare fresh solution. check_storage_temp->prepare_fresh_precip No warm_sonicate->prepare_fresh_precip discard_discolor Discard solution. Potential degradation. check_light_exposure->discard_discolor Yes/Unsure prepare_fresh_discolor Prepare fresh solution and store protected from light. discard_discolor->prepare_fresh_discolor within_limits Within recommended storage time? check_solution_age->within_limits discard_old Discard solution. within_limits->discard_old No check_handling Review solution preparation and handling protocol. within_limits->check_handling Yes prepare_fresh_inconsistent Prepare fresh solution for each experiment. discard_old->prepare_fresh_inconsistent check_handling->prepare_fresh_inconsistent

Troubleshooting workflow for this compound solution issues.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials:

    • This compound (solid)

    • Anhydrous DMSO

    • Sterile, light-protecting microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Pipettes

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound (Formula Weight: 530.9 g/mol ) in a sterile tube. For example, for 1 mL of a 10 mM solution, weigh 5.31 mg.

    • Add the appropriate volume of anhydrous DMSO to the solid.

    • Vortex the solution until the solid is completely dissolved. Gentle warming or sonication may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in light-protecting tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for up to one month or -80°C for up to six months.

Protocol 2: General Aqueous Solution Preparation (for in vitro assays)

  • Materials:

    • This compound stock solution (in DMSO or ethanol)

    • Appropriate aqueous buffer (e.g., PBS, HBSS)

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound in the aqueous buffer.

    • Calculate the volume of the stock solution needed. To minimize the effects of the organic solvent on the experiment, the final concentration of the solvent should typically be less than 0.5%.

    • Add the aqueous buffer to a sterile tube.

    • While vortexing the buffer, add the calculated volume of the this compound stock solution dropwise to facilitate mixing and prevent precipitation.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may indicate that the solubility limit in the aqueous buffer has been exceeded.

    • Crucially, prepare aqueous solutions fresh for each experiment and use them promptly. Do not store aqueous solutions of this compound.

Potential Degradation Pathway

While specific degradation pathways for this compound are not publicly documented, molecules containing piperazine (B1678402) and amide functionalities can be susceptible to certain degradation mechanisms. The following diagram illustrates a hypothetical degradation pathway. This is a theoretical model and has not been experimentally confirmed for this compound.

DegradationPathway parent This compound hydrolysis Amide Hydrolysis parent->hydrolysis Aqueous conditions (pH dependent) oxidation Piperazine Oxidation parent->oxidation Presence of oxidants product1 Fluorene-2-carboxylic acid hydrolysis->product1 product2 Piperazine derivative hydrolysis->product2 product3 N-oxide derivative oxidation->product3

Hypothetical degradation pathways for this compound.

References

NGB 2904 hydrochloride dose-response curve challenges

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using NGB 2904 hydrochloride in their experiments. The information is tailored for scientists and drug development professionals to address common challenges, particularly those related to generating reliable dose-response curves.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the dopamine (B1211576) D3 receptor.[1][2] Its primary mechanism of action is to block the binding of dopamine and other agonists to the D3 receptor, thereby inhibiting its downstream signaling pathways. It displays high selectivity for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5) and other receptors like 5-HT2 and α1.[1][3]

Q2: What are the common research applications for this compound?

This compound is frequently used in neuroscience research, particularly in studies related to drug addiction and substance abuse.[4][5][6] It has been shown to inhibit the rewarding effects of cocaine and attenuate cocaine-induced reinstatement of drug-seeking behavior in animal models.[1][4][6] It is also utilized in studies of locomotion and as a tool to investigate the role of the D3 receptor in various physiological and pathological processes.[2]

Q3: What are the recommended solvent and storage conditions for this compound?

Proper storage and handling are critical for maintaining the stability and activity of this compound.

  • Solubility: It is soluble in DMSO up to 25 mM and in ethanol (B145695) up to 5 mM.[2] For in vivo studies, it has been dissolved in corn oil or a mixture of 15% Cremophor EL and 85% saline, often requiring sonication.[1]

  • Storage: The compound should be stored desiccated at +4°C for short-term storage. For long-term storage of stock solutions, it is recommended to store at -20°C for up to one month or -80°C for up to six months, protected from light.[1]

Troubleshooting Guide: Dose-Response Curve Challenges

This guide addresses specific issues that may arise when generating a dose-response curve for this compound.

Q4: I am observing a shallow or inconsistent dose-response curve. What are the potential causes and solutions?

A shallow or variable dose-response curve can stem from several factors related to compound handling and experimental setup.

  • Issue: Poor Solubility: this compound has limited aqueous solubility. If the compound precipitates in your assay medium, the effective concentration will be lower and inconsistent.

    • Solution: Prepare high-concentration stock solutions in a suitable solvent like DMSO or ethanol.[2] When diluting into aqueous assay buffers, ensure the final solvent concentration is low and consistent across all wells to avoid solvent-induced artifacts. Sonication or gentle warming can aid dissolution, but be cautious of temperature effects on your biological system.[1]

  • Issue: Compound Adsorption: Hydrophobic compounds can adsorb to plasticware, reducing the actual concentration in solution.

    • Solution: Use low-adsorption plasticware for preparing dilutions and performing assays. Pre-coating plates with a protein solution (like BSA) can sometimes mitigate this issue.

  • Issue: Inappropriate Incubation Time: The observed effect of an antagonist depends on reaching equilibrium with the receptor and agonist.

    • Solution: Optimize the pre-incubation time with this compound before adding the agonist. This allows sufficient time for the antagonist to bind to the D3 receptors. Time-course experiments can help determine the optimal pre-incubation period.

Q5: My IC50 value for this compound is significantly different from the published values. Why might this be?

Discrepancies in IC50 values are common and can be attributed to differences in experimental conditions.

  • Issue: Varying Agonist Concentration: The IC50 of an antagonist is dependent on the concentration of the agonist used in the assay. A higher agonist concentration will require a higher concentration of the antagonist to achieve 50% inhibition, thus shifting the IC50 to the right.

    • Solution: Standardize the agonist concentration used in your assays, typically at or near its EC50 or EC80 value. Ensure you are using the same agonist as reported in the literature you are comparing your results to (e.g., Quinpirole).[1][2]

  • Issue: Different Cell Lines or Tissues: The density of D3 receptors and the efficiency of downstream signaling can vary between different cell lines or tissue preparations, affecting the potency of the antagonist.

    • Solution: Be consistent with the biological system used. When comparing your data to published results, ensure you are using a comparable system (e.g., cell line expressing recombinant D3 receptors, primary neuronal cultures, etc.).

  • Issue: Assay-Specific Parameters: Factors such as buffer composition, pH, and temperature can all influence ligand binding and cellular responses.

    • Solution: Carefully document and control all assay parameters. When troubleshooting, review the detailed methodologies of published studies to identify any significant differences.

Q6: I am observing a U-shaped or biphasic dose-response curve in my in vivo experiments. What could be the reason?

U-shaped dose-response curves, particularly in complex systems like in vivo models, can indicate multiple mechanisms of action or off-target effects at higher concentrations.

  • Issue: Off-Target Effects: While NGB 2904 is highly selective for the D3 receptor, at very high concentrations, it may begin to interact with other receptors, leading to confounding effects.[1][3]

    • Solution: Use a concentration range that is consistent with the known binding affinity and functional potency of the compound for the D3 receptor. It is crucial to establish a full dose-response curve to identify the optimal concentration window for D3-specific effects. Some studies have noted that only lower doses of NGB 2904 were effective in certain paradigms.[4][5]

  • Issue: Complex Biological Responses: In vivo, the net effect of a drug is the result of its action on multiple cell types and circuits. High doses might trigger compensatory mechanisms or engage opposing signaling pathways.

    • Solution: Correlate your behavioral or physiological readouts with more direct measures of target engagement, such as ex vivo receptor occupancy studies, if possible. This can help confirm that the observed effects are occurring within the desired range of D3 receptor blockade.

Data Presentation

Table 1: In Vitro Binding Affinities and Functional Potency of NGB 2904

ParameterReceptor/AssayValueSpeciesReference
Ki Dopamine D3 Receptor1.4 nMPrimate[1][2][3]
Ki Dopamine D2 Receptor217 nMPrimate[1]
Ki 5-HT2 Receptor223 nMNot Specified[1]
Ki α1-Adrenergic Receptor642 nMNot Specified[1]
IC50 Quinpirole-stimulated mitogenesis5.0 nMNot Specified[1]

Table 2: Effective In Vivo Dose Ranges of this compound

Animal ModelAssayEffective Dose Range (mg/kg, i.p.)EffectReference
RatCocaine Cue-Induced Reinstatement0.1 - 5.0Attenuation of drug-seeking behavior[3][7]
RatCocaine Self-Administration (Progressive Ratio)1.0 - 5.0Lowered break-point[6]
RatMethamphetamine-Enhanced Brain Stimulation Reward0.3 - 1.0Attenuation of reward enhancement[8]
MouseSpontaneous and Amphetamine-Stimulated Locomotion0.026 - 1.0Increased locomotion[1]

Experimental Protocols

Protocol 1: In Vitro Antagonism of Quinpirole-Stimulated Mitogenesis

This protocol is a general guideline for assessing the antagonist potency of this compound in a cell-based assay.

  • Cell Culture: Culture a cell line stably expressing the human dopamine D3 receptor (e.g., CHO or HEK293 cells) in appropriate media.

  • Cell Plating: Seed the cells in a 96-well plate at a density that allows for logarithmic growth during the assay period.

  • Serum Starvation: Once the cells have adhered, replace the growth medium with serum-free medium and incubate for 18-24 hours to synchronize the cell cycle and reduce basal mitogenesis.

  • Antagonist Pre-incubation: Prepare serial dilutions of this compound in serum-free medium from a DMSO stock. The final DMSO concentration should be kept below 0.1%. Add the diluted antagonist to the wells and pre-incubate for 30-60 minutes.

  • Agonist Stimulation: Add the D3 receptor agonist, Quinpirole, to the wells at a final concentration corresponding to its EC80 or EC90 for mitogenesis.

  • Incubation: Incubate the plate for 24-48 hours to allow for cell proliferation.

  • Quantification of Mitogenesis: Measure cell proliferation using a standard method such as BrdU incorporation, MTS assay, or direct cell counting.

  • Data Analysis: Plot the response (e.g., % inhibition of Quinpirole-stimulated proliferation) against the logarithm of the this compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis stock Prepare NGB 2904 Stock (e.g., 25 mM in DMSO) dilutions Create Serial Dilutions (in assay medium) stock->dilutions cells Plate & Serum-Starve D3-expressing Cells preincubation Pre-incubate Cells with NGB 2904 cells->preincubation stimulation Add Agonist (e.g., Quinpirole) preincubation->stimulation incubation Incubate for Proliferation (24-48h) stimulation->incubation measurement Measure Mitogenesis (e.g., BrdU, MTS) incubation->measurement plot Plot % Inhibition vs. [NGB 2904] measurement->plot fit Fit Curve (4-PL) plot->fit ic50 Determine IC50 fit->ic50 troubleshooting_logic cluster_solubility Solubility Issues cluster_assay_params Assay Parameters cluster_off_target In Vivo Considerations start Inconsistent Dose-Response Curve? check_solubility Is compound precipitating in aqueous buffer? start->check_solubility Yes check_agonist Is agonist concentration consistent and appropriate? start->check_agonist Yes u_shape Observing a U-shaped curve in vivo? start->u_shape Yes, in vivo use_dmso Action: Prepare fresh stock in DMSO/Ethanol. check_solubility->use_dmso check_final_dmso Action: Ensure final solvent concentration is low (<0.5%). check_solubility->check_final_dmso standardize_agonist Action: Use agonist at its EC50-EC80 concentration. check_agonist->standardize_agonist optimize_incubation Is pre-incubation time optimized? time_course Action: Perform a time-course experiment. optimize_incubation->time_course check_dose Action: Lower the dose range to improve selectivity. u_shape->check_dose

References

Technical Support Center: Overcoming Poor Water Solubility of NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for NGB 2904 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the poor water solubility of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, making it a valuable tool for neuroscience research, particularly in studies related to addiction and neuropsychiatric disorders.[1][2][3] However, it is a poorly water-soluble compound, which can present significant challenges for its use in aqueous buffers for in vitro assays and for achieving consistent and effective concentrations in in vivo studies.

Q2: What are the known solubilities of this compound in common laboratory solvents?

A2: this compound exhibits good solubility in some organic solvents. The table below summarizes the available solubility data.

SolventConcentration (mM)Concentration (mg/mL)Reference
DMSO2513.27[4]
Ethanol52.65[4]
Corn Oil10.115[1]
15% Cremophor EL / 85% Saline10.115[1]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or saline?

A3: Direct dissolution in aqueous buffers is challenging due to the compound's low water solubility. While the hydrochloride salt form is intended to improve aqueous solubility compared to the free base, it is often insufficient for achieving high concentrations in neutral pH buffers. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous experimental medium.

Q4: What is the mechanism of action of NGB 2904?

A4: NGB 2904 acts as a selective antagonist at the dopamine D3 receptor. The D3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[5][6][7] Upon activation by dopamine, the D3 receptor inhibits the enzyme adenylyl cyclase, which leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[5][8] By blocking this receptor, NGB 2904 prevents the downstream signaling cascade initiated by dopamine.

Troubleshooting Guides

Issue 1: Precipitation of this compound in Aqueous Solution

Symptoms:

  • Visible precipitate or cloudiness after diluting a DMSO stock solution into an aqueous buffer.

  • Inconsistent experimental results.

Possible Causes:

  • The final concentration of this compound in the aqueous medium exceeds its solubility limit.

  • The percentage of the organic co-solvent (e.g., DMSO) in the final solution is too low to maintain solubility.

Solutions:

  • Decrease the Final Concentration: Attempt to use a lower final concentration of NGB 2904 in your experiment if permissible by the assay's requirements.

  • Increase the Co-solvent Concentration: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO may help to keep the compound in solution. However, be mindful of potential solvent effects on your cells or assay.

  • Use of Solubilizing Excipients: For in vitro studies, consider the use of solubilizing agents like 2-hydroxypropyl-β-cyclodextrin (HP-β-CD). For in vivo studies, formulation in vehicles containing Cremophor EL or cyclodextrins has been reported.

Issue 2: Difficulty Preparing a Stock Solution

Symptoms:

  • The compound does not fully dissolve in the chosen solvent, even at room temperature.

Possible Causes:

  • Attempting to prepare a stock solution at a concentration that exceeds the solubility limit of the solvent.

  • Insufficient energy to break the crystal lattice of the solid compound.

Solutions:

  • Gentle Warming and Sonication: Warming the solution gently (e.g., to 37°C) and using a sonicator can aid in the dissolution process.[1]

  • Check Solvent Purity: Ensure that the organic solvent (e.g., DMSO, ethanol) is of high purity and anhydrous, as water contamination can reduce the solubility of hydrophobic compounds.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 25 mM).

  • Vortex the tube vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.

  • If necessary, gently warm the solution to 37°C and repeat vortexing and sonication until the solution is clear.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of this compound Formulation for In Vivo Administration using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

Materials:

  • This compound powder

  • 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sterile saline (0.9% NaCl)

  • Sterile vials

  • Magnetic stirrer and stir bar

  • Vortex mixer

  • Sonicator bath

Procedure:

  • Prepare a 25% (w/v) solution of HP-β-CD in sterile saline. For example, dissolve 2.5 g of HP-β-CD in a final volume of 10 mL of sterile saline.

  • Gently warm the HP-β-CD solution while stirring to ensure complete dissolution.

  • Weigh the required amount of this compound.

  • Slowly add the this compound powder to the HP-β-CD solution while continuously stirring.

  • Vortex the mixture intermittently and sonicate for 15-30 minutes to facilitate the formation of the inclusion complex.

  • Continue stirring until a clear solution is obtained. The final solution can be administered via appropriate routes (e.g., intraperitoneal injection).

Visualizing the Mechanism and Workflow

To better understand the experimental process and the compound's mechanism of action, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Solubilization A Weigh NGB 2904 HCl Powder C Add NGB 2904 HCl to Vehicle A->C B Prepare Vehicle (e.g., 25% HP-β-CD in Saline) B->C D Vortex and Sonicate C->D E Obtain Clear Solution for Dosing D->E

Workflow for preparing an in-vivo formulation.

G cluster_pathway Dopamine D3 Receptor Signaling Pathway Dopamine Dopamine D3R Dopamine D3 Receptor (GPCR) Dopamine->D3R Activates NGB2904 NGB 2904 HCl NGB2904->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Downstream Downstream Cellular Effects cAMP->Downstream Regulates

Antagonistic action of NGB 2904 on D3 receptor.

References

NGB 2904 hydrochloride U-shaped dose-response effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist. The information provided is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

NGB 2904 is a highly selective antagonist of the dopamine D3 receptor.[1][2][3] It has a high affinity for the D3 receptor with significantly lower affinity for D2, D1, D4, and D5 dopamine receptors, as well as other neurotransmitter receptors.[2] By blocking D3 receptors, NGB 2904 can modulate dopamine-dependent behaviors.[1][3]

Q2: I am observing a U-shaped dose-response curve with NGB 2904 in my behavioral experiments. Is this expected?

Yes, a U-shaped or biphasic dose-response effect has been reported for NGB 2904, particularly in studies of methamphetamine-enhanced brain stimulation reward (BSR).[1][4] In these studies, lower doses of NGB 2904 were effective at attenuating the rewarding effects of methamphetamine, while higher doses were less effective or ineffective.[1]

Q3: What is the proposed mechanism for the U-shaped dose-response of NGB 2904?

The exact mechanism is still under investigation, but a leading hypothesis suggests that at higher doses, NGB 2904 may lead to an increase in synaptic dopamine levels.[5] This elevated dopamine could then compete with NGB 2904 for binding to the D3 receptor, or it could act on other dopamine receptor subtypes (e.g., D1 or D2 receptors), leading to a counteracting effect and the observed U-shaped dose-response.

Q4: What are the solubility and storage recommendations for this compound?

For optimal storage, this compound should be desiccated at +4°C. Information regarding its solubility can be found on the supplier's technical data sheet.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during experiments with NGB 2904, particularly those involving brain stimulation reward (BSR) paradigms.

Problem Possible Cause Suggested Solution
High variability in BSR thresholds between subjects. 1. Improper electrode placement. 2. Individual differences in sensitivity to electrical stimulation. 3. Inconsistent handling or environmental stressors.1. Verify stereotaxic coordinates and confirm electrode placement histologically post-experiment. 2. Ensure a stable baseline of responding is established for each animal before drug administration. 3. Standardize handling procedures and maintain a consistent, low-stress experimental environment.
No effect of NGB 2904 at doses reported to be effective. 1. Incorrect drug concentration or vehicle. 2. Inappropriate pretreatment time. 3. Insufficient statistical power.1. Prepare fresh solutions of NGB 2904 for each experiment and verify the appropriate vehicle. 2. Administer NGB 2904 at the recommended pretreatment time (e.g., 30 minutes for intraperitoneal injection). 3. Increase the number of subjects per group to ensure adequate power to detect an effect.
Observing a linear dose-response instead of a U-shaped curve. 1. The dose range tested is too narrow and may only be on the ascending or descending arm of the U-shaped curve. 2. The specific behavioral paradigm may not be sensitive to the biphasic effects of NGB 2904.1. Expand the dose range to include both lower and higher doses to fully characterize the dose-response relationship. 2. The U-shaped effect has been specifically noted in methamphetamine-enhanced BSR. Other paradigms may yield different dose-response profiles.
General health decline in animals after NGB 2904 administration. 1. Potential off-target effects at very high doses. 2. Vehicle-related toxicity.1. Ensure the doses being used are within the published effective range. 2. Run a vehicle-only control group to assess for any adverse effects of the vehicle itself.

Data Presentation

Table 1: In Vitro Receptor Binding Affinity of NGB 2904

ReceptorKi (nM)
Dopamine D31.4
Dopamine D2217
5-HT2223
α1642
Dopamine D4>5000
Dopamine D1>10000
Dopamine D5>10000

Data from R&D Systems.

Table 2: Effect of NGB 2904 on Methamphetamine-Enhanced Brain Stimulation Reward (BSR)

NGB 2904 Dose (mg/kg, i.p.)% Attenuation of METH-Enhanced BSRStatistical Significance (p-value)
0.1No significant attenuation> 0.05
0.3Significant attenuation< 0.05
1.0Significant attenuation< 0.05
5.0No significant attenuation> 0.05
10.0No significant attenuation> 0.05

Data adapted from Spiller et al., 2008.[1]

Experimental Protocols

Key Experiment: Brain Stimulation Reward (BSR) Paradigm

This protocol is a composite based on methodologies described in publications from the research group that reported the U-shaped dose-response of NGB 2904.[1][4][6]

1. Animals and Housing:

  • Male Long-Evans or Sprague-Dawley rats are typically used.

  • Animals are individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

  • Food and water are available ad libitum unless otherwise specified by the experimental design.

2. Surgical Implantation of Electrodes:

  • Rats are anesthetized with an appropriate anesthetic (e.g., sodium pentobarbital).

  • A monopolar stainless-steel electrode is stereotaxically implanted into the medial forebrain bundle (MFB).

  • Animals are allowed a recovery period of at least one week post-surgery.

3. BSR Training and Baseline Determination:

  • Rats are placed in an operant conditioning chamber equipped with a response lever or wheel.

  • Pressing the lever or turning the wheel delivers a brief train of electrical stimulation to the MFB.

  • A rate-frequency curve shift paradigm is used to determine the brain-reward threshold (theta 0). This involves varying the frequency of the electrical stimulation to determine the minimum frequency that sustains responding.

  • Training continues until a stable baseline of responding and stable BSR thresholds are achieved.

4. Drug Administration:

  • This compound is dissolved in an appropriate vehicle.

  • The drug is administered via intraperitoneal (i.p.) injection at the desired doses.

  • A pretreatment time of 30 minutes is typically allowed before the BSR session begins.

5. BSR Testing:

  • Following the pretreatment period, animals are placed back in the operant chambers.

  • The effect of NGB 2904 on BSR thresholds is measured. An attenuation of drug-enhanced BSR is observed as an increase in the BSR threshold.

6. Data Analysis:

  • BSR thresholds are calculated for each animal under each drug condition.

  • Data are typically analyzed using analysis of variance (ANOVA) followed by post-hoc tests to compare individual dose effects to the vehicle control.

Visualizations

NGB_2904_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_synthesis Dopamine Synthesis Dopamine_vesicle Dopamine Vesicle Dopamine_synthesis->Dopamine_vesicle Dopamine_release Dopamine Release Dopamine_vesicle->Dopamine_release D3_autoreceptor D3 Autoreceptor D3_autoreceptor->Dopamine_release Inhibits Dopamine_synapse Dopamine Dopamine_release->Dopamine_synapse NGB_2904_pre NGB 2904 (High Dose) NGB_2904_pre->D3_autoreceptor Blocks D3_receptor D3 Receptor Dopamine_synapse->D3_receptor D1_receptor D1 Receptor Dopamine_synapse->D1_receptor D2_receptor D2 Receptor Dopamine_synapse->D2_receptor G_protein Gαi/o D3_receptor->G_protein Activates ERK ERK Signaling D3_receptor->ERK Modulates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Behavioral_effect Attenuation of Drug Reward PKA->Behavioral_effect ERK->Behavioral_effect NGB_2904_post NGB 2904 (Low Dose) NGB_2904_post->D3_receptor Blocks Counteracting_effect Counteracting Effect D1_receptor->Counteracting_effect D2_receptor->Counteracting_effect Counteracting_effect->Behavioral_effect Reduces

Caption: Proposed mechanism for the U-shaped dose-response of NGB 2904.

BSR_Experimental_Workflow Start Start Surgery Stereotaxic Surgery: Electrode Implantation in MFB Start->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Training BSR Training: Establish Stable Responding Recovery->Training Baseline Determine Baseline BSR Threshold (Theta 0) Training->Baseline Drug_Prep Prepare NGB 2904 Solution Baseline->Drug_Prep Administration Administer NGB 2904 or Vehicle (i.p.) Drug_Prep->Administration Pretreatment Pretreatment Period (30 min) Administration->Pretreatment Testing BSR Testing: Measure Post-Treatment Threshold Pretreatment->Testing Data_Analysis Data Analysis: ANOVA, Post-Hoc Tests Testing->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for brain stimulation reward (BSR) studies.

References

potential off-target effects of NGB 2904 hydrochloride in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of NGB 2904 hydrochloride in vivo.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of NGB 2904?

NGB 2904 is a potent and selective dopamine (B1211576) D3 receptor antagonist.[1][2] Its primary therapeutic potential lies in its ability to modulate dopamine-dependent behaviors, particularly in the context of drug addiction.[1][2]

Q2: What are the known off-target binding affinities of NGB 2904?

NGB 2904 exhibits high selectivity for the dopamine D3 receptor. However, it does have measurable binding affinities for other receptors at higher concentrations. The selectivity profile of NGB 2904 is summarized in the table below. It has a 155-fold selectivity for primate D3 over D2 receptors and over 800-fold selectivity for rat D3 versus D2 receptors.[3] The compound shows significantly lower affinity for D1, D4, and D5 receptors, as well as for serotonin (B10506) (5-HT2) and alpha-1 adrenergic (α1) receptors.[3]

Q3: Has NGB 2904 shown any rewarding or aversive properties on its own?

Studies have indicated that NGB 2904 itself does not possess rewarding or aversive properties.[3] It does not maintain self-administration behavior in rats, suggesting it does not have the abuse potential often associated with dopaminergic compounds.[4][5]

Q4: Can NGB 2904 affect locomotor activity?

Yes, NGB 2904 has been observed to increase both spontaneous and amphetamine-stimulated locomotion.[6] This is an important consideration for behavioral studies, and appropriate control groups should be included to account for these effects.

Q5: Does the effectiveness of NGB 2904 depend on the dose of other administered drugs?

Yes, the effects of NGB 2904 can be dose-dependent in relation to other substances. For instance, lower doses of NGB 2904 were found to be effective in certain paradigms, but this effect could be overcome by increasing the dose of cocaine.[1][2]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected behavioral changes unrelated to D3 receptor antagonism (e.g., sedation, hyperactivity). This could be due to off-target effects at higher concentrations, particularly at D2, 5-HT2, or α1 receptors.Review the administered dose. Consider performing a dose-response study to identify the optimal concentration with minimal off-target effects. Refer to the binding affinity table to assess the likelihood of specific off-target receptor engagement.
Inconsistent or variable results in reinstatement models of drug-seeking behavior. The inhibitory effect of NGB 2904 can be influenced by the dose of the substance used to trigger reinstatement (e.g., cocaine).[4]Carefully control and report the doses of all administered compounds. Consider that high doses of the reinstatement drug may overcome the antagonistic effects of NGB 2904.[1][2]
Lack of effect on the rewarding properties of a substance. NGB 2904 may have a more significant role in modulating the motivation for drug-taking and relapse rather than antagonizing the acute rewarding effects of all addictive drugs.[1][2]Evaluate NGB 2904's effects in paradigms that specifically measure motivation and relapse, such as progressive-ratio self-administration and cue-induced reinstatement models.[1][2][4]
Observed effects do not align with D3 receptor knockout models. While NGB 2904 is highly selective, at certain doses, it may interact with other receptors, leading to effects not solely mediated by D3 receptors.Compare findings with literature on D3 receptor knockout animals to differentiate between D3-mediated and potential off-target effects. Note that some related compounds have shown actions at other receptors in D3 knockout models.[3]

Data Presentation

Table 1: Off-Target Binding Affinity of this compound

This table summarizes the binding affinities (Ki) of NGB 2904 for various neurotransmitter receptors, demonstrating its selectivity for the dopamine D3 receptor.

ReceptorKi (nM)Selectivity vs. D3
Dopamine D3 1.4 -
Dopamine D2217155-fold
Serotonin 5-HT2223159-fold
Alpha-1 Adrenergic (α1)642459-fold
Dopamine D4>5000>3571-fold
Dopamine D1>10000>7142-fold
Dopamine D5>10000>7142-fold

Data compiled from multiple sources.[3][6]

Experimental Protocols

Protocol: Assessing Off-Target Effects of NGB 2904 via In Vivo Receptor Occupancy

This protocol outlines a general method to determine the in vivo occupancy of NGB 2904 at its primary target (D3R) and potential off-target receptors.

  • Animal Model: Utilize a relevant animal model (e.g., male Long-Evans rats).[4]

  • Drug Administration:

    • Administer this compound at a range of doses (e.g., 0.1, 1, 5, 10 mg/kg, intraperitoneally).[3][4] Include a vehicle control group.

  • Radioligand Injection:

    • At a predetermined time post-NGB 2904 administration, inject a specific radioligand for the receptor of interest (e.g., a D2-specific radiotracer).

  • Tissue Collection and Preparation:

    • At the appropriate time for peak radioligand binding, euthanize the animals and rapidly dissect brain regions of interest (e.g., striatum, nucleus accumbens).

    • Homogenize the tissue in an appropriate buffer.

  • Radioactivity Measurement:

    • Measure the amount of radioactivity in the tissue samples using a gamma counter or liquid scintillation.

  • Data Analysis:

    • Calculate the specific binding of the radioligand in the presence and absence of NGB 2904.

    • Determine the percentage of receptor occupancy at each dose of NGB 2904.

    • Plot dose-occupancy curves to determine the ED50 for each receptor.

  • Interpretation:

    • Compare the ED50 values for the D3 receptor with those of potential off-target receptors. A significant separation in these values indicates high in vivo selectivity.

Visualizations

NGB2904_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 DA_release VMAT2->DA_release Release D3R D3 Receptor DA_release->D3R Binds D2R D2 Receptor (Off-Target) DA_release->D2R Binds AC Adenylyl Cyclase D3R->AC D2R->AC cAMP ↓ cAMP AC->cAMP NGB2904 NGB 2904 NGB2904->D3R Antagonizes (High Affinity) NGB2904->D2R Antagonizes (Low Affinity)

Caption: NGB 2904 primary and off-target signaling pathways.

Experimental_Workflow start Start: Hypothesis (NGB 2904 has off-target effects) animal_prep Animal Model Preparation (e.g., Rats) start->animal_prep dosing Administer Vehicle or NGB 2904 (Multiple Doses) animal_prep->dosing radioligand Inject Off-Target Specific Radioligand (e.g., for D2R) dosing->radioligand tissue Euthanize and Dissect Brain Regions of Interest radioligand->tissue measurement Measure Radioactivity in Tissue Samples tissue->measurement analysis Calculate Receptor Occupancy and Determine ED50 measurement->analysis conclusion Conclusion: Quantify In Vivo Selectivity analysis->conclusion

Caption: Workflow for assessing in vivo off-target effects.

References

optimizing NGB 2904 hydrochloride dosage for maximum efficacy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of NGB 2904 hydrochloride for maximum efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent, selective, and orally active antagonist of the dopamine (B1211576) D3 receptor.[1][2] Its primary mechanism of action is to block the signaling of the D3 receptor, which is involved in various neurological processes. It shows high selectivity for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5) and other receptors like serotonin (B10506) (5-HT2) and alpha-1 adrenergic receptors.[1][2][3]

Q2: What are the main research applications for this compound?

A2: this compound is primarily used in preclinical research to investigate the role of the dopamine D3 receptor in various conditions. It has been extensively studied in animal models of drug addiction, where it has been shown to inhibit the rewarding effects of cocaine and methamphetamine, and reduce drug-seeking behaviors.[4][5][6][7] It serves as a valuable tool for studying the potential of D3 receptor antagonism in treating substance use disorders.[4][5]

Q3: How should I prepare this compound for in vivo experiments?

A3: For in vivo administration, this compound can be dissolved in various vehicles. One common method is to dissolve it in a 25% 2-hydroxypropyl-β-cyclodextrin solution. Another option for creating a suspension is using corn oil or a mixture of 15% Cremophor EL and 85% saline; these may require ultrasonication to achieve a uniform suspension.[1] It is recommended to prepare fresh solutions for each experiment.

Q4: What is a typical starting dose range for this compound in rodent models?

A4: The effective dose of this compound can vary depending on the animal model and the specific experimental paradigm. In studies investigating its effects on cocaine-seeking behavior in rats, intraperitoneal (i.p.) doses have ranged from 0.1 mg/kg to 10 mg/kg.[6][8] For studies on methamphetamine-enhanced brain stimulation reward, doses between 0.1 mg/kg and 1.0 mg/kg have been shown to be effective.[7] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.

Q5: What is the duration of action of this compound in vivo?

A5: NGB 2904 has a long-lasting effect after a single injection, with its action on cocaine self-administration being observed for 1-2 days.[4][5] This prolonged duration of action should be considered when designing experiments with repeated dosing.

Troubleshooting Guide

Issue 1: Poor Solubility or Precipitation of this compound Solution.

  • Possible Cause: this compound has limited solubility in aqueous solutions. The chosen vehicle may not be appropriate, or the concentration may be too high.

  • Troubleshooting Steps:

    • Vehicle Selection: For in vivo studies, consider using vehicles known to improve the solubility of hydrophobic compounds, such as 25% 2-hydroxypropyl-β-cyclodextrin. For in vitro assays, DMSO is a suitable solvent, with solubility up to 25 mM.[3]

    • Sonication and Heating: Gently warm the solution and use sonication to aid in dissolution. Be cautious with temperature to avoid degradation of the compound.[1]

    • Fresh Preparation: Always prepare solutions fresh before each experiment to minimize the risk of precipitation over time.

    • pH Adjustment: The solubility of hydrochloride salts can sometimes be influenced by pH. However, altering the pH may affect the biological activity and should be approached with caution and thoroughly validated.

Issue 2: Lack of Efficacy or Inconsistent Results at Expected Doses.

  • Possible Cause: The dosage may not be optimal for the specific animal strain, age, or experimental model. The administration route or timing might also be a factor.

  • Troubleshooting Steps:

    • Dose-Response Curve: Conduct a pilot study with a wide range of doses to determine the optimal effective dose for your specific experimental setup.

    • Route of Administration: While intraperitoneal (i.p.) injection is common, other routes like subcutaneous (s.c.) or oral (p.o.) administration may yield different pharmacokinetic profiles and efficacy.

    • Timing of Administration: The timing of this compound administration relative to the experimental manipulation (e.g., cocaine administration, behavioral testing) is critical. Optimize the pre-treatment time based on the expected time to reach peak plasma concentration and the duration of the behavioral test.

    • Animal Model Variability: Be aware that different rodent strains can exhibit varied responses to pharmacological agents. Ensure consistency in the strain and supplier of your animals.

Issue 3: Unexpected Behavioral Effects in Control Animals.

  • Possible Cause: While NGB 2904 is highly selective for the D3 receptor, at very high doses, off-target effects cannot be entirely ruled out. The vehicle itself might also have some behavioral effects.

  • Troubleshooting Steps:

    • Vehicle Control Group: Always include a vehicle-only control group to account for any effects of the solvent or the injection procedure itself.

    • Dose Reduction: If unexpected effects are observed at higher doses, try lowering the dose to a range where it retains efficacy but minimizes non-specific effects. Studies have shown that at doses up to 5 mg/kg, NGB 2904 by itself does not affect brain stimulation reward or spontaneous locomotor activity in rats.[8]

    • Literature Review: Consult the literature for studies using similar compounds to understand potential off-target effects and how to control for them.

Data Summary

Table 1: Receptor Binding Affinity of this compound

ReceptorKᵢ (nM)
Dopamine D31.4
Dopamine D2217
5-HT₂223
α₁642
Dopamine D4>5000
Dopamine D1>10000
Dopamine D5>10000

Data compiled from multiple sources.[1][2][3]

Table 2: In Vivo Efficacy of this compound in Rodent Models

Animal ModelSpeciesAdministration RouteEffective Dose RangeObserved EffectReference
Cocaine Self-Administration (Progressive-Ratio)Rati.p.1 - 5 mg/kgLowered break-point for cocaine self-administration[6]
Cocaine Cue-Induced ReinstatementRati.p.0.1 - 5.0 mg/kgAttenuated cocaine cue-induced reinstatement of drug-seeking[8]
Methamphetamine-Enhanced Brain Stimulation RewardRati.p.0.1 - 1.0 mg/kgAttenuated METH-enhanced BSR[7]
Amphetamine-Stimulated LocomotionMouses.c.26 µg/kgEnhanced amphetamine-stimulated locomotion[1]

Experimental Protocols

Protocol 1: Evaluation of this compound on Cocaine Self-Administration in Rats (Progressive-Ratio Schedule)

  • Animal Preparation: Male Wistar rats are surgically implanted with intravenous catheters in the jugular vein. After a recovery period of at least 5-7 days, rats are placed in operant conditioning chambers.

  • Training (Fixed-Ratio Schedule): Rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing an active lever. Each lever press on a fixed-ratio 1 (FR1) schedule results in an infusion of cocaine paired with a cue light and/or tone. Training continues for approximately 10-14 days until stable responding is achieved.

  • Progressive-Ratio (PR) Testing:

    • Following stable self-administration on an FR schedule, the reinforcement schedule is switched to a PR schedule. In a PR schedule, the number of lever presses required to receive a single infusion of cocaine increases after each successive infusion (e.g., 1, 2, 4, 6, 9, 12...).

    • The session ends when the rat fails to obtain an infusion within a specified time (e.g., 1 hour). The final ratio completed is termed the "breakpoint" and serves as a measure of the motivation to obtain the drug.

  • This compound Administration:

    • On test days, rats are pre-treated with this compound (e.g., 0, 1, 5, 10 mg/kg, i.p.) or vehicle at a specified time (e.g., 30 minutes) before the start of the PR session.

    • A within-subjects design is often used, where each rat receives each dose of this compound in a counterbalanced order.

  • Data Analysis: The primary dependent variable is the breakpoint. The effect of different doses of this compound on the breakpoint is analyzed using appropriate statistical methods (e.g., repeated measures ANOVA).

Protocol 2: Assessment of this compound on Brain Stimulation Reward (BSR)

  • Animal Preparation: Rats are stereotaxically implanted with a bipolar electrode in the medial forebrain bundle (MFB). After a recovery period, rats are trained in an operant chamber.

  • Training: Rats are trained to press a lever to receive a brief train of electrical stimulation to the MFB. The intensity and frequency of the stimulation are adjusted to maintain a stable rate of responding.

  • Threshold Determination: The reward threshold is determined by varying the frequency or intensity of the stimulation. The threshold is defined as the stimulation parameter at which the rat maintains a certain level of responding (e.g., 50% of the maximum rate).

  • Drug Challenge:

    • Once a stable baseline threshold is established, the effects of a rewarding drug (e.g., cocaine or methamphetamine) are assessed. The drug is expected to lower the reward threshold, indicating an enhancement of its rewarding properties.

    • To test the effect of this compound, animals are pre-treated with the antagonist at various doses (e.g., 0, 0.1, 0.3, 1.0, 5.0 mg/kg, i.p.) prior to the administration of the rewarding drug.

  • Data Analysis: The primary dependent variable is the change in the BSR threshold. The ability of this compound to block the drug-induced decrease in the BSR threshold is analyzed statistically.

Visualizations

Dopamine_D3_Receptor_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 (Antagonist) NGB2904->D3R Blocks Gi_Go Gαi/o D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits IonChannels Ion Channel Modulation (K+, Ca2+) Gi_Go->IonChannels MAPK MAPK Pathway Activation Gi_Go->MAPK cAMP ↓ cAMP

Caption: Dopamine D3 receptor signaling pathway and the antagonistic action of NGB 2904.

Experimental_Workflow_Cocaine_Self_Administration cluster_setup Phase 1: Setup & Training cluster_testing Phase 2: Testing cluster_analysis Phase 3: Analysis Surgery Catheter Implantation Surgery Recovery Recovery Period (5-7 days) Surgery->Recovery Training Cocaine Self-Administration Training (FR Schedule) Recovery->Training PR_Schedule Switch to Progressive-Ratio (PR) Schedule Training->PR_Schedule Pretreatment Pre-treatment with NGB 2904 or Vehicle PR_Schedule->Pretreatment PR_Session PR Test Session Pretreatment->PR_Session Data_Collection Record Breakpoint PR_Session->Data_Collection Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Analysis

Caption: Experimental workflow for cocaine self-administration studies with NGB 2904.

References

NGB 2904 hydrochloride long-term stability and storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the long-term stability and storage of NGB 2904 hydrochloride. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and proper handling of this compound throughout their experiments.

Frequently Asked Questions (FAQs)

What is this compound?

This compound is a potent and selective antagonist of the dopamine (B1211576) D3 receptor, with a Ki of 1.4 nM.[1][2] It demonstrates significant selectivity for the D3 receptor over other dopamine receptors (D1, D2, D4, D5), as well as serotonin (B10506) (5-HT2) and alpha-1 (α1) receptors.[1][3] This compound is orally active, brain-penetrated, and is utilized in research to investigate the role of the D3 receptor in various neurological and psychiatric disorders, including drug addiction.[1][4][5][6]

How should I store the solid form of this compound?

The solid, powdered form of this compound should be stored desiccated at a temperature between +4°C and 2-8°C.[1][3][7] It is also recommended to protect the compound from light.[1]

What are the recommended storage conditions for this compound in solution?

Stock solutions of this compound should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[1][8]

  • -20°C: Stable for up to 1 month.[1][8]

When stored in DMSO at -20°C, a 2-year stability period for the powder form has been noted by one supplier.[8] For solutions in DMSO at 4°C, a shorter stability of 2 weeks is suggested.[8] It is crucial to protect all solutions from light.[1]

What solvents can I use to dissolve this compound?

This compound is soluble in the following solvents:

  • DMSO: Soluble up to 25 mM.[3]

  • Ethanol: Soluble up to 5 mM.[3] One source suggests that ultrasonic and warming to 60°C may be necessary to achieve a concentration of 4.55 mg/mL (9.20 mM) in ethanol.[1]

Data Presentation: Storage Conditions Summary

FormStorage TemperatureDurationSpecial Conditions
Solid (Powder) +4°C to 2-8°C2 years (as powder)Desiccate[3][7], Protect from light[1]
Solution in DMSO -80°C6 monthsProtect from light[1]
Solution in DMSO -20°C1 monthProtect from light[1]
Solution in Ethanol -80°C6 monthsProtect from light[1]
Solution in Ethanol -20°C1 monthProtect from light[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Difficulty dissolving the compound - Incorrect solvent- Insufficient solvent volume- Compound has precipitated out of solution- Ensure you are using an appropriate solvent such as DMSO or ethanol.[3]- Refer to the solubility data to ensure you are using a sufficient volume of solvent for your desired concentration.- For ethanol, gentle warming (up to 60°C) and sonication may aid in dissolution.[1]
Observed color change in the solid or solution - Degradation due to improper storage (e.g., exposure to light or high temperatures)- Oxidation- Discard the compound/solution as its integrity may be compromised.- Ensure the compound is stored protected from light and at the recommended temperature.[1]- For long-term storage of the solid, ensure it is kept desiccated.[3][7]
Inconsistent or unexpected experimental results - Loss of compound potency due to degradation- Incorrect concentration of the stock solution- Prepare a fresh stock solution from the solid compound.- If the problem persists, consider using a new vial of the compound.- Verify the concentration of your stock solution using an appropriate analytical method, if possible.
Precipitation observed in a previously clear solution - Solution may have been stored at a temperature that is too low for the solvent (e.g., DMSO freezing point is ~18.5°C)- Solvent evaporation- Gently warm the solution to room temperature to see if the precipitate redissolves.- Ensure storage vials are sealed tightly to prevent solvent evaporation.- If precipitation persists, the solution may need to be remade.

Experimental Protocols

While specific long-term stability studies for this compound are not publicly available, a general experimental workflow for assessing the stability of a chemical compound is provided below. This can be adapted for this compound.

General Workflow for Long-Term Stability Assessment:

G cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis cluster_3 Data Evaluation start Obtain high-purity this compound prep_solid Prepare multiple aliquots of solid compound start->prep_solid prep_sol Prepare stock solutions in relevant solvents (e.g., DMSO, Ethanol) start->prep_sol storage_solid Store solid at various temperatures and humidity levels (e.g., 4°C, 25°C/60% RH, 40°C/75% RH) with and without light exposure prep_solid->storage_solid storage_sol Store solutions at recommended temperatures (-20°C, -80°C) and room temperature, with and without light exposure prep_sol->storage_sol analysis At specified time points (e.g., 0, 1, 3, 6, 12 months), analyze samples storage_solid->analysis storage_sol->analysis hplc Purity assessment by HPLC analysis->hplc lcms Identification of potential degradation products by LC-MS analysis->lcms potency Functional assay to assess biological activity analysis->potency eval Evaluate data to determine degradation rate and identify stable storage conditions hplc->eval lcms->eval potency->eval report Generate stability report and define shelf-life eval->report G cluster_solid Solid Form Handling cluster_solution Solution Form Handling start Start: Need to use this compound check_form Is the compound in solid or solution form? start->check_form weigh Weigh the required amount in a controlled environment check_form->weigh Solid thaw Thaw frozen stock solution at room temperature check_form->thaw Solution dissolve Dissolve in appropriate solvent (e.g., DMSO, Ethanol) weigh->dissolve store_solid Return solid to desiccated storage at 2-8°C, protected from light weigh->store_solid end_exp Proceed with experiment dissolve->end_exp use_sol Use the required volume for the experiment thaw->use_sol store_sol Store remaining solution at -20°C or -80°C, protected from light use_sol->store_sol use_sol->end_exp

References

Navigating NGB 2904 Hydrochloride: A Technical Support Guide for Reproducible Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing NGB 2904 hydrochloride, this guide provides essential troubleshooting advice and frequently asked questions to ensure consistent and reliable experimental outcomes. NGB 2904 is a potent and selective dopamine (B1211576) D3 receptor antagonist, and understanding its properties is critical for its effective application.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent, selective, and orally active antagonist of the dopamine D3 receptor.[1][2] Its primary mechanism of action is to block the binding of dopamine to the D3 receptor, thereby inhibiting its downstream signaling pathways.[3][4] This selectivity makes it a valuable tool for studying the specific roles of the D3 receptor in various physiological and pathological processes, particularly in the context of drug addiction and neuropsychiatric disorders.[3][4][5]

Q2: What are the recommended solvent and storage conditions for this compound?

Proper storage and solubilization are crucial for maintaining the integrity and activity of this compound.

  • Storage: The compound should be stored as a crystalline solid at -20°C for long-term stability (≥ 4 years).[6]

  • Solubility: this compound is soluble in DMSO (up to 25 mM) and ethanol (B145695) (up to 5 mM).[6][7] For in vivo studies, it has been dissolved in a 25% 2-hydroxypropyl-β-cyclodextrin vehicle solution.[8]

Q3: What are the binding affinities of NGB 2904 for dopamine receptors and other receptors?

NGB 2904 exhibits high selectivity for the dopamine D3 receptor. The following table summarizes its binding affinities (Ki) for various receptors.

ReceptorKi (nM)Selectivity over D3
Dopamine D3 1.4 -
Dopamine D2217~155-fold
5-HT2223~159-fold
α1642~458-fold
Dopamine D4>5000>3571-fold
Dopamine D1>10000>7142-fold
Dopamine D5>10000>7142-fold

Data compiled from multiple sources.[1][2][7]

Troubleshooting Inconsistent Experimental Results

Inconsistent results with this compound can arise from various factors, from compound handling to experimental design. This section addresses common issues and provides guidance for troubleshooting.

Issue 1: Reduced or No Efficacy of NGB 2904

Possible Cause Troubleshooting Steps
Improper Storage or Degradation - Verify that the compound has been stored at -20°C and protected from light. - Prepare fresh stock solutions. Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Poor Solubility - Ensure complete dissolution of the compound. Sonication or gentle heating may be necessary.[1] - For in vivo studies, consider using a vehicle like 25% 2-hydroxypropyl-β-cyclodextrin.[8]
Incorrect Dosing - The effects of NGB 2904 can be dose-dependent.[3][4] Lower doses have been shown to be effective in some models, while higher doses of competing agents can overcome the antagonistic effect.[3][4] - Perform a dose-response curve to determine the optimal concentration for your specific experimental model.

Issue 2: High Variability Between Experiments

Possible Cause Troubleshooting Steps
Vehicle Effects - The vehicle used to dissolve NGB 2904 can have its own biological effects. - Always include a vehicle-only control group in your experiments to account for any vehicle-induced effects.
Timing of Administration - The timing of NGB 2904 administration relative to the agonist or stimulus is critical. - Standardize the pre-treatment time across all experiments. For example, in reinstatement models, NGB 2904 is often administered prior to the stimulus.[8][9]
Animal Model Differences - The pharmacokinetics and pharmacodynamics of NGB 2904 may vary between different animal species and strains. - Be consistent with the animal model used.

Experimental Protocols and Visualizations

Dopamine D3 Receptor Signaling Pathway

The following diagram illustrates the simplified signaling pathway of the dopamine D3 receptor and the antagonistic action of NGB 2904.

D3_Signaling_Pathway Dopamine D3 Receptor Signaling and NGB 2904 Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3_Receptor Dopamine D3 Receptor Dopamine->D3_Receptor Binds & Activates NGB_2904 NGB 2904 NGB_2904->D3_Receptor Binds & Blocks G_Protein Gi/o Protein D3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Downstream Downstream Signaling cAMP->Downstream

Caption: Dopamine D3 receptor signaling and NGB 2904 antagonism.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for an in vivo experiment investigating the effects of NGB 2904.

in_vivo_workflow General In Vivo Experimental Workflow Acclimatization Acclimatization Baseline Baseline Measurement Acclimatization->Baseline Grouping Randomized Grouping Baseline->Grouping Vehicle_Admin Vehicle Administration Grouping->Vehicle_Admin NGB2904_Admin NGB 2904 Administration Grouping->NGB2904_Admin Stimulus Experimental Stimulus (e.g., Cocaine Administration) Vehicle_Admin->Stimulus NGB2904_Admin->Stimulus Behavioral Behavioral/Physiological Measurement Stimulus->Behavioral Analysis Data Analysis Behavioral->Analysis

Caption: General workflow for in vivo NGB 2904 experiments.

By adhering to these guidelines and considering the potential sources of variability, researchers can enhance the reproducibility and reliability of their experiments with this compound.

References

high doses of NGB 2904 hydrochloride ineffectiveness

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using NGB 2904 hydrochloride. Our aim is to help you address specific issues that may arise during your experiments.

Important Pharmacological Note on NGB 2904

Initial research inquiries sometimes associate NGB 2904 with the kappa-opioid receptor (KOR). However, extensive pharmacological data consistently demonstrate that NGB 2904 is a potent and selective dopamine (B1211576) D3 receptor antagonist [1][2][3][4][5][6][7][8][9][10]. It has high selectivity for the D3 receptor over D2 and other dopamine receptor subtypes, as well as over serotonin (B10506) and adrenergic receptors[4][5]. This guide will focus on its activity and potential experimental challenges related to its function as a D3 antagonist.

Frequently Asked Questions (FAQs)

Q1: Why are high doses of NGB 2904 showing reduced or no effect in my behavioral experiments?

This is a documented phenomenon with NGB 2904 and other selective D3 receptor antagonists. The dose-response curve for NGB 2904's efficacy in attenuating the rewarding effects of drugs like methamphetamine and cocaine is often U-shaped or bell-shaped[1][2][9][11]. This means that lower doses are effective, while higher doses show diminished or no effect.

Q2: What is the proposed mechanism for the ineffectiveness of high doses of NGB 2904?

The leading hypothesis is the "dopamine enhancement hypothesis"[1]. It is suggested that at high concentrations, NGB 2904 may lead to an increase in dopamine levels in key brain regions like the nucleus accumbens. This elevated dopamine could then compete with NGB 2904 for binding at the D3 receptor or activate other dopamine receptor subtypes, thereby counteracting the intended antagonist effect[1].

Q3: What are the recommended effective dose ranges for NGB 2904 in rodent models?

Effective doses can vary depending on the specific experimental paradigm. However, studies on methamphetamine-enhanced brain stimulation reward (BSR) have shown significant attenuation at doses of 0.3 mg/kg and 1.0 mg/kg, while doses of 5 mg/kg and 10 mg/kg were found to be ineffective[1]. In studies of cocaine cue-induced reinstatement, a dose of 5 mg/kg showed significant inhibition[5]. It is crucial to perform a dose-response study for your specific model.

Q4: What are the binding affinities of NGB 2904 for various receptors?

NGB 2904 is highly selective for the dopamine D3 receptor. The following table summarizes its binding affinities (Ki).

Receptor SubtypeBinding Affinity (Ki) in nM
Dopamine D31.4
Dopamine D2217
5-HT2223
α1 Adrenergic642
Dopamine D4>5000
Dopamine D1>10000
Dopamine D5>10000

(Data sourced from MedchemExpress)[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High dose of NGB 2904 is ineffective. U-shaped dose-response curve due to potential dopamine enhancement.Perform a full dose-response study, including lower doses (e.g., 0.1 mg/kg to 5 mg/kg) to identify the optimal effective concentration for your experiment.
Variability in experimental results. Poor solubility of this compound.NGB 2904 has poor water solubility[7]. Ensure proper solubilization. It can be dissolved in 25% 2-hydroxypropyl-β-cyclodextrin[5] or prepared as a suspension in corn oil or Cremophor EL with sonication[4].
Unexpected behavioral effects. Off-target effects at very high concentrations, or the compound is affecting the baseline behavior being measured.Review the binding affinity profile to consider potential off-target effects at higher doses. Always include a vehicle control group and a group that receives NGB 2904 alone to assess its effects on the baseline behavior in your specific paradigm[6][9].

Experimental Protocols

Methamphetamine-Enhanced Brain Stimulation Reward (BSR) Paradigm

This protocol is a summary of the methodology used in studies demonstrating the U-shaped dose-response of NGB 2904[1][11].

  • Animal Subjects: Male Wistar rats with surgically implanted monopolar electrodes in the medial forebrain bundle.

  • Apparatus: Operant conditioning chambers equipped with a lever that, when pressed, delivers electrical stimulation to the electrode.

  • Training: Rats are trained to press the lever for electrical self-stimulation.

  • Threshold Determination: The brain reward threshold is determined using a rate-frequency curve-shift paradigm. This involves varying the frequency of the electrical stimulation to find the minimum frequency that sustains responding.

  • Drug Administration:

    • Administer methamphetamine (e.g., 0.2 mg/kg) to produce a measurable enhancement of BSR (a decrease in the reward threshold).

    • On test days, administer NGB 2904 (e.g., 0.1, 0.3, 1.0, 5.0, 10 mg/kg, i.p.) prior to the methamphetamine injection.

  • Data Analysis: The primary endpoint is the brain reward threshold. The effect of NGB 2904 is measured by its ability to attenuate the methamphetamine-induced decrease in this threshold. Statistical analysis is typically performed using a one-way ANOVA with repeated measures, followed by post-hoc tests for individual dose comparisons[1].

Visualizations

Proposed Mechanism for High-Dose Ineffectiveness of NGB 2904

G cluster_low Low Dose NGB 2904 cluster_high High Dose NGB 2904 ld_ngb Low Dose NGB 2904 d3r_low D3 Receptor ld_ngb->d3r_low binds block_low Effective Blockade d3r_low->block_low leads to reward_low Attenuation of Drug Reward block_low->reward_low hd_ngb High Dose NGB 2904 da_inc Increased Dopamine (DA) hd_ngb->da_inc causes d3r_high D3 Receptor hd_ngb->d3r_high binds da_inc->d3r_high competes with NGB 2904 other_da_r Other DA Receptors da_inc->other_da_r activates ineffective Ineffective Blockade d3r_high->ineffective results in reward_high No Attenuation of Drug Reward other_da_r->reward_high ineffective->reward_high

Caption: Dopamine enhancement hypothesis for NGB 2904's U-shaped dose-response curve.

Experimental Workflow for BSR Studies

BSR_Workflow start Start: Trained Animal baseline Determine Baseline BSR Threshold start->baseline pretreatment Administer Vehicle or NGB 2904 Dose baseline->pretreatment drug_admin Administer Methamphetamine pretreatment->drug_admin test Measure Post-Treatment BSR Threshold drug_admin->test analysis Analyze Shift in BSR Threshold test->analysis end End: Evaluate Efficacy analysis->end

Caption: Workflow for a brain stimulation reward (BSR) experiment.

References

Validation & Comparative

A Comparative Analysis of NGB 2904 Hydrochloride and SB-277011A in Preclinical Addiction Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pharmacological tools is critical for advancing our understanding of addiction and developing effective therapeutics. This guide provides a detailed comparison of two prominent and selective dopamine (B1211576) D3 receptor antagonists, NGB 2904 hydrochloride and SB-277011A, based on their performance in various preclinical addiction models.

Both NGB 2904 and SB-277011A have demonstrated significant potential in attenuating the rewarding and reinforcing effects of drugs of abuse, as well as in preventing relapse to drug-seeking behaviors.[1][2][3] Their primary mechanism of action involves the blockade of dopamine D3 receptors, which are densely expressed in brain regions associated with motivation and reward, making them a key target in addiction research.[4][5][6] This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to generate this data, and provide visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Data Presentation

The following tables summarize the key pharmacological and behavioral data for this compound and SB-277011A, facilitating a direct comparison of their potency, selectivity, and efficacy in various addiction-related paradigms.

Table 1: Receptor Binding Affinity and Selectivity

CompoundTarget ReceptorBinding Affinity (Ki)Selectivity (D3 vs. D2)Other Receptor AffinitiesReference
NGB 2904 Dopamine D31.4 nM (primate)>150-fold (primate), >800-fold (rat)>5,000-fold selectivity over D1, D4, and D5 receptors.[7][8][7][8]
SB-277011A Dopamine D3~7.95 pKi (human), ~7.97 pKi (rat)80 to 100-fold>100-fold selectivity over 180 other receptors, enzymes, and ion channels.[7][9][7][9][10]

Table 2: Efficacy in Animal Models of Addiction

Behavioral ParadigmDrug of Abuse ModelNGB 2904 Effective Dose Range (i.p.)SB-277011A Effective Dose Range (i.p.)Key FindingsReference
Progressive-Ratio (PR) Self-Administration Cocaine, Methamphetamine0.1 - 5 mg/kg12 - 24 mg/kgBoth compounds reduce the breakpoint for drug self-administration, indicating a decrease in the reinforcing efficacy of the drug.[2][3][11][12][2][3][11][12]
Reinstatement of Drug-Seeking Cocaine, Nicotine (Cue, Drug, Stress-induced)0.1 - 5 mg/kg6 - 24 mg/kgBoth compounds effectively attenuate reinstatement of drug-seeking behavior triggered by various stimuli.[2][8][11][2][8][11]
Brain Stimulation Reward (BSR) Cocaine, Methamphetamine, Nicotine0.1 - 1.0 mg/kg3 - 12 mg/kgBoth compounds block the enhancement of brain stimulation reward produced by drugs of abuse.[7][13][14][7][13][14]
Conditioned Place Preference (CPP) Cocaine, Heroin, NicotineNot extensively reported3 - 12 mg/kgSB-277011A attenuates the expression of conditioned place preference for various drugs.[11][13][15][11][13][15]

Experimental Protocols

The data presented above were generated using well-established preclinical models of addiction. Below are detailed methodologies for key experiments cited.

Progressive-Ratio (PR) Self-Administration

Objective: To assess the reinforcing efficacy of a drug, i.e., how much work an animal is willing to perform to receive a single infusion of the drug.

Methodology:

  • Animal Model: Male Long-Evans or Sprague-Dawley rats are typically used.[3][12]

  • Surgical Preparation: Rats are surgically implanted with an intravenous catheter into the jugular vein to allow for drug self-administration.

  • Training: Animals are trained to press a lever to receive an intravenous infusion of a drug (e.g., cocaine) under a fixed-ratio (FR) schedule of reinforcement, where a fixed number of lever presses results in a single infusion. Each infusion is often paired with a cue light and/or tone.

  • Progressive-Ratio Schedule: Once stable responding is achieved, the schedule is switched to a progressive-ratio schedule. In this schedule, the number of lever presses required to receive the next infusion increases progressively after each successful infusion.

  • Breakpoint Determination: The "breakpoint" is the highest number of lever presses an animal completes to receive a single infusion before ceasing to respond for a set period (e.g., one hour). This is the primary measure of the drug's reinforcing efficacy.

  • Antagonist Treatment: Prior to the PR session, animals are pre-treated with either NGB 2904, SB-277011A, or vehicle via intraperitoneal (i.p.) injection at specified time points before the session.[3][12]

  • Data Analysis: The breakpoint values are compared between the antagonist-treated groups and the vehicle control group to determine the effect of the antagonist on the reinforcing properties of the drug.

Reinstatement of Drug-Seeking Behavior

Objective: To model relapse to drug use in humans by assessing the ability of drug-associated cues, a small "priming" dose of the drug, or stress to reinstate drug-seeking behavior after a period of abstinence.

Methodology:

  • Animal Model and Training: As described in the PR self-administration protocol, rats are trained to self-administer a drug.

  • Extinction: Following stable self-administration, the drug is replaced with saline, and lever presses no longer result in an infusion or the presentation of cues. This phase continues until the animal's lever pressing significantly decreases, indicating that the seeking behavior has been extinguished.

  • Reinstatement Test: After extinction, a reinstatement test is conducted. Reinstatement of drug-seeking can be triggered by:

    • Cue-induced reinstatement: Presentation of the drug-associated cues (light and tone) that were previously paired with drug infusion.[8][11]

    • Drug-induced reinstatement: A non-contingent, small "priming" injection of the drug.[11]

    • Stress-induced reinstatement: Exposure to a stressor, such as intermittent footshock.[11]

  • Antagonist Treatment: Animals are pre-treated with NGB 2904, SB-277011A, or vehicle before the reinstatement test.

  • Data Analysis: The number of lever presses on the previously active lever during the reinstatement session is measured. A significant increase in lever pressing in the vehicle group compared to the extinction baseline indicates successful reinstatement. The effect of the antagonist is determined by comparing the number of lever presses in the antagonist-treated groups to the vehicle group.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological and experimental processes involved, the following diagrams have been generated using Graphviz (DOT language).

Dopamine_D3_Receptor_Signaling cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Binds to AC Adenylyl Cyclase D3R->AC Inhibition ERK ERK D3R->ERK Activation Akt_mTOR Akt/mTOR D3R->Akt_mTOR Activation cAMP cAMP AC->cAMP Inhibition PKA PKA cAMP->PKA Inhibition Downstream Downstream Effects (e.g., Gene Expression, Synaptic Plasticity) PKA->Downstream ERK->Downstream Akt_mTOR->Downstream NGB_SB NGB 2904 / SB-277011A NGB_SB->D3R Antagonizes

Caption: Dopamine D3 Receptor Signaling Pathway.

Addiction_Model_Workflow cluster_training Phase 1: Drug Self-Administration Training cluster_extinction Phase 2: Extinction cluster_reinstatement Phase 3: Reinstatement (Relapse Model) Training Animals learn to self-administer drug (e.g., cocaine) via lever press. Extinction Drug is replaced with saline. Lever pressing decreases. Training->Extinction Pretreatment Pre-treatment with NGB 2904, SB-277011A, or Vehicle Extinction->Pretreatment Trigger Reinstatement Trigger (Drug Prime, Cue, or Stress) Pretreatment->Trigger Test Measurement of Drug-Seeking Behavior (Lever Presses) Trigger->Test

Caption: Experimental Workflow for Reinstatement Model.

Conclusion

Both this compound and SB-277011A are potent and selective dopamine D3 receptor antagonists that have demonstrated considerable efficacy in preclinical models of addiction.[1][2][3] NGB 2904 appears to be effective at lower doses compared to SB-277011A in some behavioral paradigms, suggesting higher in vivo potency.[7][14] However, both compounds robustly attenuate the reinforcing effects of drugs of abuse and prevent the reinstatement of drug-seeking behavior, highlighting the therapeutic potential of targeting the dopamine D3 receptor in the treatment of substance use disorders.[8][11] The choice between these two compounds for future research may depend on the specific experimental design, the desired dose range, and other pharmacokinetic and pharmacodynamic considerations. This guide provides a foundational comparison to aid in this selection process and to underscore the importance of these tools in the ongoing efforts to combat addiction.

References

A Comparative Pharmacological Guide: NGB 2904 Hydrochloride vs. BP-897

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacological properties of two key research compounds, NGB 2904 hydrochloride and BP-897, both of which target the dopamine (B1211576) D3 receptor, a critical player in the pathophysiology of neuropsychiatric and substance use disorders. This document summarizes their binding affinities, functional activities, and in vivo effects, supported by experimental data and detailed methodologies.

At a Glance: Key Pharmacological Differences

FeatureThis compoundBP-897
Primary Target Dopamine D3 ReceptorDopamine D3 Receptor
Functional Activity at D3R Potent and selective antagonist[1][2]Partial agonist or antagonist (assay dependent)[3][4][5][6]
D3R Binding Affinity (Ki) ~1.4 nM[1][2][7]~0.92 nM[3][4]
D3R vs. D2R Selectivity High (~155-fold for primate)[7]Moderate (~70-fold)[3][4]
In Vivo Effects Attenuates cocaine's rewarding effects and relapse[8][9][10]Reduces cocaine self-administration[3]

In-Depth Pharmacological Profile

This compound is a potent and highly selective dopamine D3 receptor antagonist.[1][2] In contrast, BP-897 is characterized as a dopamine D3 receptor partial agonist, although some studies have reported antagonist activity depending on the experimental conditions.[3][4][5][6] This difference in intrinsic activity is a crucial factor in their distinct pharmacological profiles.

Binding Affinity and Selectivity

Both compounds exhibit high affinity for the dopamine D3 receptor. However, NGB 2904 demonstrates a significantly higher selectivity for the D3 receptor over the D2 receptor compared to BP-897.[7] The lower D2 receptor affinity of NGB 2904 may translate to a reduced risk of the motor side effects often associated with D2 receptor antagonism.

Table 1: Comparative Binding Affinities (Ki, nM)

CompoundDopamine D3Dopamine D25-HT1Aα1-adrenergicα2-adrenergic
NGB 2904 1.4[1][2][7]217[1][2]>5000[1]642[1][2]-
BP-897 0.92[3][4]61[4]84[3]60[3]83[3]

Data compiled from multiple sources. "-" indicates data not available.

Functional Activity

The functional activity of these compounds at the D3 receptor is a key differentiator. NGB 2904 consistently behaves as an antagonist, blocking the effects of D3 agonists like quinpirole.[1] BP-897's functional profile is more complex. It has been shown to act as a partial agonist in some assays, such as those measuring cAMP accumulation, while exhibiting antagonist properties in others, like GTPγS binding assays.[3][5]

Table 2: Comparative Functional Activities

CompoundAssayReceptorActivityPotency
NGB 2904 MitogenesisDopamine D3AntagonistIC50 = 5.0 nM (vs. Quinpirole)[1]
BP-897 cAMP AccumulationDopamine D3Partial AgonistEC50 = 1 nM[4]
BP-897 GTPγS BindingDopamine D3AntagonistpIC50 = 9.43 - 9.51[3]

In Vivo Pharmacology

Both NGB 2904 and BP-897 have been extensively studied in preclinical models of substance abuse. NGB 2904 has been shown to inhibit the rewarding effects of cocaine and prevent relapse to drug-seeking behavior in rats.[8][9][10] Similarly, BP-897 reduces cocaine self-administration in both rats and rhesus monkeys.[3] However, the distinct mechanisms of action—antagonism versus partial agonism—may lead to different therapeutic outcomes and side-effect profiles. For instance, at high doses, BP-897 has been reported to induce catalepsy in rats, a potential concern for its therapeutic window.[3]

Experimental Protocols

Radioligand Binding Assay

This protocol is a standard method to determine the binding affinity of a compound to a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., dopamine D2 or D3)

  • Radioligand (e.g., [3H]-Spiperone)

  • Test compounds (NGB 2904 or BP-897)

  • Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Wash buffer (ice-cold)

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle.

  • To determine non-specific binding, a high concentration of a known ligand (e.g., haloperidol) is added to a set of wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors.

Materials:

  • Cell membranes expressing the target receptor

  • [35S]GTPγS

  • GDP

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4)

Procedure:

  • Pre-incubate the cell membranes with the test compound (for antagonist testing) or vehicle.

  • Initiate the reaction by adding a mixture of [35S]GTPγS and GDP.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the radioactivity on the filters using a scintillation counter.

  • For agonists, an increase in [35S]GTPγS binding is observed. For antagonists, a rightward shift in the agonist dose-response curve is seen.

Visualizing the Pathways

To better understand the mechanisms discussed, the following diagrams illustrate the signaling pathway of dopamine D2/D3 receptors and a typical experimental workflow for a binding assay.

Dopamine_Signaling cluster_membrane Cell Membrane D2R_D3R D2/D3 Receptor G_protein Gi/o Protein D2R_D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Dopamine Dopamine Dopamine->D2R_D3R Binds ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Leads to Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation Incubation Incubate Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Dilution Compound Dilution Compound_Dilution->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Data_Analysis Data Analysis (IC50, Ki) Counting->Data_Analysis

References

A Comparative Analysis of NGB 2904 Hydrochloride and Other Dopamine D3 Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of NGB 2904 hydrochloride against other prominent dopamine (B1211576) D3 receptor antagonists, namely SB-277011A and BP-897. The information is supported by experimental data to assist researchers and drug development professionals in their evaluation of these compounds.

Executive Summary

This compound is a potent and highly selective dopamine D3 receptor antagonist.[1][2] It demonstrates significant efficacy in preclinical models of substance use disorders, particularly in attenuating drug-seeking behaviors. When compared to other D3 antagonists like SB-277011A and the partial agonist/antagonist BP-897, NGB 2904 exhibits a distinct profile of high selectivity and potent in vivo effects. This guide will delve into a detailed comparison of their binding affinities, functional efficacies, and performance in key behavioral paradigms.

Comparative Quantitative Data

The following tables summarize the binding affinities and functional efficacies of this compound, SB-277011A, and BP-897 for dopamine D2 and D3 receptors.

Table 1: Receptor Binding Affinities (Ki, nM)

CompoundDopamine D3 Receptor (Ki, nM)Dopamine D2 Receptor (Ki, nM)D3 vs. D2 Selectivity Ratio
This compound 1.4[1][2]217[1]~155-fold[3]
SB-277011A ~1.0 (pKi 8.0)[4]~100 (pKi 6.0)[4]~100-fold[5]
BP-897 0.92[6][7]61[6]~70-fold[6][7]

Table 2: In Vitro Functional Efficacy

CompoundReceptorFunctional AssayPotencyClassification
This compound Dopamine D3Quinpirole-stimulated mitogenesisIC50 = 5.0 - 6.8 nM[2]Antagonist
SB-277011A Dopamine D3-pKi = 8.40 (human), 7.97 (rat)[5]Antagonist
BP-897 Dopamine D3Forskolin-induced cAMP accumulationEC50 = 1 nM[6]Partial Agonist[6][7]
BP-897 Dopamine D3Agonist-induced acidification ratepIC50 = 9.43[8]Antagonist[9][10]
BP-897 Dopamine D2-pKb = 8.05[9]Antagonist[9]

Note: The classification of BP-897 as a partial agonist or antagonist can be assay-dependent.[7][8][10]

Experimental Protocols

Cocaine-Induced Reinstatement of Drug-Seeking Behavior in Rats

This experimental model is designed to assess the potential of a compound to prevent relapse to drug use.

Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light, and an infusion pump for intravenous drug delivery.

Procedure:

  • Surgery: Male Long-Evans rats are surgically implanted with intravenous catheters in the jugular vein.

  • Self-Administration Training: Following a recovery period, rats are trained to self-administer cocaine (e.g., 0.5 mg/kg/infusion) by pressing an "active" lever. Each infusion is paired with a conditioned stimulus (e.g., a light and tone). The other "inactive" lever has no programmed consequences. Training sessions typically last for 2-3 hours daily for approximately 2 weeks.[11][12]

  • Extinction: After stable self-administration is achieved, the cocaine and its associated cues are withheld. Lever pressing is no longer reinforced, leading to a decrease in responding. This phase continues until responding on the active lever is significantly reduced.[13]

  • Reinstatement Test: Once the lever-pressing behavior is extinguished, a "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) or presentation of the conditioned cues is used to reinstate the drug-seeking behavior (i.e., pressing the active lever).

  • Drug Administration: The test compounds (NGB 2904, SB-277011A, or BP-897) or vehicle are administered intraperitoneally (i.p.) before the reinstatement session to evaluate their ability to block the reinstatement of drug-seeking behavior.[3]

Experimental Workflow for Cocaine Reinstatement Model

G cluster_training Self-Administration Training cluster_extinction Extinction Phase cluster_reinstatement Reinstatement Test Surgery Catheter Implantation Training Cocaine Self-Administration (Active Lever Press -> Cocaine + Cue) Surgery->Training Extinction Lever Press -> No Reinforcement Training->Extinction Stable Responding Pretreatment Administer Test Compound (NGB 2904, SB-277011A, BP-897, or Vehicle) Extinction->Pretreatment Extinguished Responding Prime Cocaine Prime or Cue Presentation Pretreatment->Prime Test Measure Active Lever Presses Prime->Test

Workflow of the cocaine reinstatement experimental model.

Brain Stimulation Reward (BSR) in Rats

The BSR paradigm is utilized to measure the rewarding effects of drugs of abuse and the ability of antagonists to block these effects.

Apparatus: Operant conditioning chambers with a response lever or wheel connected to a system that delivers electrical stimulation to the brain.

Procedure:

  • Surgery: Rats are stereotaxically implanted with an electrode in the medial forebrain bundle (MFB), a key component of the brain's reward pathway.[14]

  • Training: Animals are trained to press a lever to receive a brief electrical stimulation. The rate of lever pressing indicates the rewarding value of the stimulation.[15]

  • Threshold Determination: The intensity of the electrical current is varied to determine the threshold at which the stimulation becomes rewarding (i.e., the intensity that sustains a stable rate of responding).

  • Drug Testing: A drug of abuse, such as methamphetamine, is administered, which typically lowers the reward threshold, indicating an enhancement of the rewarding effect.[16]

  • Antagonist Administration: The D3 antagonist is administered prior to the drug of abuse to assess its ability to prevent the drug-induced lowering of the reward threshold.[16][17]

Experimental Workflow for Brain Stimulation Reward (BSR) Model

G cluster_setup Initial Setup cluster_testing Experimental Testing Surgery Electrode Implantation (MFB) Training Intracranial Self-Stimulation (ICSS) Training Surgery->Training Baseline Determine Baseline Reward Threshold Training->Baseline Stable Responding Pretreatment Administer Test Compound (NGB 2904, SB-277011A, BP-897, or Vehicle) Baseline->Pretreatment Drug_Admin Administer Drug of Abuse (e.g., Methamphetamine) Pretreatment->Drug_Admin Test Measure Post-Treatment Reward Threshold Drug_Admin->Test

Workflow of the brain stimulation reward experimental model.

In Vivo Efficacy Comparison

Cocaine-Induced Reinstatement

In studies examining the reinstatement of cocaine-seeking behavior, both NGB 2904 and SB-277011A have demonstrated efficacy in reducing drug-seeking behavior.

  • NGB 2904: At doses of 0.1, 1.0, and 5.0 mg/kg (i.p.), NGB 2904 produced a 45%, 30%, and 70% inhibition of cue-induced reinstatement, respectively.[3]

  • SB-277011A: Doses of 6, 12, and 24 mg/kg (i.p.) resulted in a 35%, 65%, and 85% inhibition of cue-induced reinstatement, respectively.[3]

  • BP-897: At 3 mg/kg (i.p.), BP-897 produced a 70% inhibition of cue-induced reinstatement, while lower doses (0.1 and 1.0 mg/kg) were ineffective.[3]

These results suggest that while all three compounds can attenuate cue-induced drug-seeking, NGB 2904 may be more potent than SB-277011A on a mg/kg basis. The effect of BP-897 appears to be significant only at higher doses.

Brain Stimulation Reward

In the BSR paradigm, both NGB 2904 and SB-277011A have been shown to attenuate the reward-enhancing effects of methamphetamine.

  • NGB 2904: Doses of 0.1–1.0 mg/kg, but not 10 mg/kg, significantly attenuated methamphetamine-enhanced BSR.[18]

  • SB-277011A: A dose of 12 mg/kg, but not 24 mg/kg, significantly attenuated methamphetamine-enhanced BSR.[16][18]

  • BP-897: Showed a dose-dependent attenuation of methamphetamine-enhanced BSR. However, at higher doses (10 mg/kg), it inhibited BSR on its own, suggesting potential aversive effects.[18]

The "dose-window" effect observed for NGB 2904 and SB-277011A, where higher doses were less effective, is a notable finding that warrants further investigation.

Dopamine D3 Receptor Signaling Pathway

Dopamine D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o signaling pathway. Activation of D3 receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades.

Dopamine D3 Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Binds to Gi_Go Gi/o Protein D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Signaling (e.g., Gene Expression, Ion Channel Modulation) PKA->Downstream Phosphorylates

Simplified schematic of the dopamine D3 receptor signaling pathway.

Conclusion

This compound stands out as a highly potent and selective dopamine D3 receptor antagonist. Its efficacy in preclinical models of addiction, particularly in reducing drug-seeking behavior at relatively low doses, makes it a compelling candidate for further investigation. Compared to SB-277011A, NGB 2904 demonstrates comparable or greater potency in some behavioral paradigms. BP-897, with its mixed agonist/antagonist profile, shows efficacy but may have a more complex pharmacological profile that includes potential aversive effects at higher doses. The data presented in this guide provides a foundation for researchers to make informed decisions regarding the selection of D3 receptor antagonists for their specific research needs.

References

Validating the In Vitro Selectivity of NGB 2904 Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro selectivity of NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist, with other relevant compounds. The information presented herein is supported by experimental data from published literature and is intended to assist researchers in designing and interpreting their own selectivity studies.

Comparative Selectivity Profile of this compound

The selectivity of a pharmacological agent is a critical determinant of its therapeutic potential and off-target effects. This compound has been extensively characterized for its high affinity and selectivity for the dopamine D3 receptor over other dopamine receptor subtypes and other neurotransmitter receptors.[1]

Table 1: Comparative Binding Affinities (Ki, nM) of NGB 2904 and SB-277011A for Dopamine Receptors
CompoundD1 (nM)D2 (nM)D3 (nM)D4 (nM)D5 (nM)
NGB 2904 >100002171.4>5000>10000
SB-277011A -104.7 (pKi 6.0)[2]1 (pKi 8.0)[2]--

Note: pKi is the negative logarithm of the Ki value. A higher pKi indicates a stronger binding affinity.

Table 2: Binding Affinities (Ki, nM) of NGB 2904 and SB-277011A for Serotonin (B10506) and Adrenergic Receptors
Compound5-HT2 (nM)α1 (nM)5-HT1B (nM)5-HT1D (nM)
NGB 2904 223642--
SB-277011A -->6309 (pKi <5.2)[2]10000 (pKi 5.0)[2]

NGB 2904 demonstrates over 155-fold selectivity for the primate D3 receptor over the D2 receptor.[1] In rat receptors, this selectivity is even more pronounced, at over 800-fold.[1][3] Furthermore, its selectivity for the D3 receptor is greater than 5,000-fold when compared to D1, D4, and D5 receptors.[1]

Experimental Protocols for Selectivity Validation

To validate the in vitro selectivity of this compound, standard pharmacological assays are employed. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique to determine the affinity of a compound for a specific receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for a panel of receptors.

Materials:

  • Membrane Preparations: Crude membrane fractions from cells stably expressing the human dopamine (D1, D2, D3, D4, D5), serotonin (e.g., 5-HT2), or adrenergic (e.g., α1) receptors.

  • Radioligands: A specific radiolabeled ligand for each receptor being tested (e.g., [³H]Spiperone for D2/D3 receptors, [³H]SCH23390 for D1-like receptors).

  • Unlabeled Ligands: this compound, SB-277011A (as a comparator), and a known selective ligand for each receptor to determine non-specific binding (e.g., (+)-butaclamol for dopamine receptors).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well plates and Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • Filtration apparatus and Liquid scintillation counter.

Procedure:

  • Compound Dilution: Prepare serial dilutions of this compound and comparator compounds in assay buffer.

  • Assay Setup: In a 96-well plate, combine the receptor membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound (NGB 2904) or buffer (for total binding) or a saturating concentration of a competing ligand (for non-specific binding).

  • Incubation: Incubate the plates for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays (e.g., Mitogenesis Assay)

Functional assays measure the biological response of a cell upon ligand binding to a receptor, thus determining if the compound acts as an agonist or antagonist.

Objective: To determine the functional potency of this compound as a D3 receptor antagonist.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D3 receptor and an appropriate signaling reporter system (e.g., CHO cells).

  • D3 Receptor Agonist: A known D3 receptor agonist (e.g., quinpirole).

  • This compound.

  • Cell Culture Medium and reagents.

  • Assay Plate (e.g., 96-well).

  • Detection Reagent for the specific reporter system (e.g., a reagent to measure cell proliferation).

Procedure:

  • Cell Plating: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the D3 receptor agonist (e.g., quinpirole) to stimulate the receptor.

  • Incubation: Incubate the plate for a period sufficient to elicit a measurable response (e.g., 24-48 hours for a mitogenesis assay).

  • Signal Detection: Add the detection reagent and measure the response (e.g., absorbance or fluorescence) using a plate reader.

  • Data Analysis: Plot the response against the concentration of this compound. The IC50 value, representing the concentration of NGB 2904 that inhibits 50% of the agonist-induced response, is determined by non-linear regression.

Visualizing Pathways and Workflows

To better understand the context of this compound's action and the methods used for its validation, the following diagrams are provided.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R NGB2904 NGB 2904 (Antagonist) NGB2904->D3R Gi Gi/o Protein D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK Gi->ERK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Responses PKA->Downstream ERK->Downstream

Caption: Dopamine D3 Receptor Signaling Pathway.

Selectivity_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Membranes Prepare Receptor Membrane Homogenates Incubation Incubate Membranes, Radioligand, and Compounds Prep_Membranes->Incubation Prep_Compounds Prepare Serial Dilutions of Test Compounds Prep_Compounds->Incubation Prep_Radioligand Prepare Radioligand Solution Prep_Radioligand->Incubation Filtration Separate Bound and Free Ligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Quantify Radioactivity (Scintillation Counting) Washing->Counting Calc_IC50 Calculate IC50 Values (Non-linear Regression) Counting->Calc_IC50 Calc_Ki Calculate Ki Values (Cheng-Prusoff Equation) Calc_IC50->Calc_Ki

Caption: In Vitro Selectivity Assay Workflow.

References

Tale of Two Antagonists: NGB 2904 and SB-277011A in the Battle Against Cocaine Relapse

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Comparison for Researchers and Drug Development Professionals

The quest for an effective pharmacotherapy for cocaine addiction remains a significant challenge in modern medicine. A promising avenue of research focuses on the dopamine (B1211576) D3 receptor, a key player in the brain's reward system and a critical mediator of drug-seeking behavior. Two selective D3 receptor antagonists, NGB 2904 and SB-277011A, have emerged as potential candidates to prevent relapse. This guide provides a comprehensive, data-driven comparison of their performance in preclinical models of cocaine reinstatement, offering valuable insights for researchers and drug development professionals.

Mechanism of Action: Targeting the Dopamine D3 Receptor

Both NGB 2904 and SB-277011A exert their effects by selectively blocking dopamine D3 receptors.[1][2] These receptors are predominantly located in the mesolimbic dopamine system, a critical circuit in reward and motivation that is hijacked by addictive drugs like cocaine. By antagonizing D3 receptors, these compounds are hypothesized to dampen the rewarding effects of cocaine and reduce the motivational drive to seek the drug, particularly in response to cues or stressors that trigger relapse.[3][4]

NGB 2904 is a highly selective D3 receptor antagonist with a 155-fold selectivity for primate D3 over D2 receptors and over 800-fold selectivity for rat D3 versus D2 receptors.[5] Similarly, SB-277011A demonstrates high selectivity for the D3 receptor, being 80 to 100 times more selective for D3 over D2 receptors.[2][6] This high selectivity is crucial as it minimizes off-target effects, particularly those associated with D2 receptor blockade, such as motor side effects.

Head-to-Head Performance in Cocaine Reinstatement Models

Preclinical studies in rodent models are instrumental in evaluating the potential of new medications for addiction. The reinstatement model, in particular, mimics the relapse process in humans. Below is a comparative summary of the efficacy of NGB 2904 and SB-277011A in various cocaine reinstatement paradigms.

Quantitative Comparison of Efficacy
CompoundReinstatement ModelAnimal ModelDoses Tested (mg/kg, i.p.)Key FindingsReference
NGB 2904 Cocaine-PrimedMale Long-Evans rats0.1, 1, 5, 10Significantly inhibited cocaine-triggered reinstatement of drug-seeking behavior.[1]
Cocaine Cue-InducedLong-Evans rats0.1, 1.0, 5.0Produced a 45%, 30%, and 70% inhibition of cue-induced reinstatement, respectively.[5]
SB-277011A Cocaine-PrimedRats3, 6, 12Dose-dependently attenuated cocaine-triggered reinstatement of cocaine-seeking behavior.[3][7]
Cocaine Cue-InducedLong-Evans rats6, 12, 24Produced a dose-dependent inhibition of cue-induced reinstatement by 35%, 65%, and 85%, respectively.[5][8]
Stress-Induced (Footshock)Rats3, 6, 12Dose-dependently blocked stress-induced reinstatement of cocaine-seeking.[4][9]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for the key experiments are provided below.

Cocaine Self-Administration and Extinction

The foundational phase of these studies involves training animals, typically rats, to self-administer cocaine.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a drug infusion pump, and cue-light/tone generators.

  • Surgical Implantation: Rats are surgically implanted with intravenous catheters to allow for direct infusion of cocaine.

  • Acquisition: Animals are placed in the operant chambers and learn to press an "active" lever to receive an infusion of cocaine (e.g., 0.5 mg/kg/infusion). Each infusion is often paired with a discrete conditioned cue, such as a light and a tone.[5] The other "inactive" lever has no programmed consequences. This phase typically lasts for 10-14 days.[9]

  • Extinction: Following the acquisition phase, the cocaine solution is replaced with saline, and lever pressing no longer results in drug infusion or the presentation of cues.[10] This continues until the rate of pressing the active lever decreases to a predefined low level, indicating that the drug-seeking behavior has been extinguished.[9]

Reinstatement Testing

Once the behavior is extinguished, the reinstatement phase begins, where the propensity to relapse is tested.

  • Drug-Primed Reinstatement: Animals are administered a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.) to provoke a renewal of drug-seeking behavior (i.e., pressing the active lever).[1][10]

  • Cue-Induced Reinstatement: The previously cocaine-associated cues (light and tone) are presented to the animals to trigger reinstatement of lever pressing.[5]

  • Stress-Induced Reinstatement: A stressor, such as intermittent footshock, is applied to induce the renewal of drug-seeking behavior.[4][9]

  • Antagonist Treatment: Prior to the reinstatement test, animals are pretreated with either NGB 2904, SB-277011A, or a vehicle control to assess the compound's ability to block the reinstatement of cocaine-seeking.

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.

G Signaling Pathway of D3 Receptor Antagonism in Cocaine Reward cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine_release Dopamine Release DAT->Dopamine_release Increases Synaptic Dopamine D3R D3 Receptor Dopamine_release->D3R Activates Reward_Signal Reward Signaling (e.g., cAMP inhibition) D3R->Reward_Signal Initiates Drug_Seeking Drug-Seeking Behavior Reward_Signal->Drug_Seeking Promotes Antagonist NGB 2904 or SB-277011A Antagonist->D3R Blocks

Mechanism of D3 Antagonists in Cocaine's Effects

G Experimental Workflow for Cocaine Reinstatement Studies cluster_0 Phase 1: Acquisition cluster_1 Phase 2: Extinction cluster_2 Phase 3: Reinstatement Testing A Cocaine Self-Administration (Lever Press -> Cocaine + Cue) B Extinction Training (Lever Press -> Saline, No Cue) A->B Behavioral Criterion Met C Pretreatment (Vehicle, NGB 2904, or SB-277011A) B->C Behavior Extinguished D Reinstatement Trigger (Cocaine Prime, Cue, or Stress) C->D E Measurement of Drug-Seeking (Active Lever Presses) D->E

Cocaine Reinstatement Experimental Paradigm

Concluding Remarks

Both NGB 2904 and SB-277011A demonstrate significant promise in preclinical models of cocaine relapse. The available data suggests that both compounds are effective in reducing cocaine-seeking behavior triggered by various stimuli. SB-277011A appears to have been studied across a broader range of reinstatement models, including stress-induced relapse. In the direct comparison of cue-induced reinstatement, SB-277011A showed a more pronounced dose-dependent inhibition, reaching 85% at the highest dose, while NGB 2904's effect was also substantial but showed a non-linear dose-response.[5]

These findings underscore the therapeutic potential of D3 receptor antagonism for cocaine addiction. Further research, including studies on the pharmacokinetic profiles and long-term efficacy of these compounds, is warranted to determine their suitability for clinical development. The data presented here provides a solid foundation for researchers to design future experiments and for drug development professionals to make informed decisions about advancing these promising candidates.

References

Differential Effects of NGB 2904 and BP-897 on Brain Reward: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two significant compounds in neuropharmacology, NGB 2904 and BP-897, focusing on their distinct effects on the brain's reward system. Both agents target the dopamine (B1211576) D3 receptor, a key player in the modulation of motivation and reinforcement, yet their differing pharmacological profiles as a selective antagonist and a partial agonist, respectively, lead to divergent outcomes in preclinical models of addiction. This document summarizes their receptor binding affinities, functional activities, and behavioral effects, supported by experimental data and detailed methodologies.

Pharmacological Profile and Receptor Binding Affinities

NGB 2904 is characterized as a potent and highly selective dopamine D3 receptor antagonist.[1] In contrast, BP-897 is classified as a dopamine D3 receptor partial agonist, exhibiting weaker antagonist activity at the D2 receptor.[2] The binding affinities (Ki) of these compounds for various dopamine and other neurotransmitter receptors are crucial for understanding their specificity and potential off-target effects.

Table 1: Receptor Binding Affinities (Ki, nM) of NGB 2904 and BP-897

ReceptorNGB 2904BP-897
Dopamine D31.4[1]0.92[2][3]
Dopamine D221761[2]
Dopamine D1>10,0003,000[2]
Dopamine D4>5,000300[2]
Dopamine D5>10,000-
Serotonin 5-HT1A-84[3]
Serotonin 5-HT2223-
α1-Adrenergic64260[3]
α2-Adrenergic-83[3]

Note: A lower Ki value indicates a higher binding affinity.

Functional Activity and Signaling Pathways

The functional consequences of NGB 2904 and BP-897 binding to the D3 receptor are distinct. As an antagonist, NGB 2904 blocks the effects of dopamine at the D3 receptor.[1] BP-897, as a partial agonist, can produce a submaximal response compared to a full agonist and can also act as an antagonist in the presence of a full agonist.[1][4]

Dopamine D3 receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gi/o proteins.[5] Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels.[5][6]

D3_Signaling_Pathway cluster_membrane Cell Membrane D3R Dopamine D3 Receptor G_protein Gi/o D3R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Dopamine Dopamine Dopamine->D3R NGB_2904 NGB 2904 (Antagonist) NGB_2904->D3R Blocks BP_897 BP-897 (Partial Agonist) BP_897->D3R Partially Activates ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream

Dopamine D3 Receptor Signaling Pathway

Comparative Effects on Brain Reward and Drug-Seeking Behavior

The differential pharmacological profiles of NGB 2904 and BP-897 translate to distinct effects in animal models of drug addiction and reward.

Table 2: Summary of Behavioral Effects

Behavioral ParadigmNGB 2904BP-897
Cocaine-Induced Reinstatement of Drug-Seeking Inhibits[1][7][8]Inhibits (at higher doses)[1][7]
Cocaine Self-Administration (Progressive Ratio) Decreases breakpoint[8][9]Reduces cocaine self-administration[3]
Cocaine Self-Administration (Fixed Ratio) No effect[8]-
Brain Stimulation Reward (BSR) No intrinsic effect; attenuates cocaine- and methamphetamine-enhanced BSR[1][8][10]Can increase BSR thresholds (aversive-like effect); attenuates methamphetamine-enhanced BSR[1][11][10]
Conditioned Place Preference (CPP) Attenuates cocaine-induced CPP[12]Blocks expression of amphetamine-induced CPP[13]
Locomotor Activity Can increase spontaneous and amphetamine-stimulated locomotion[14]Can produce catalepsy at high doses

NGB 2904 consistently demonstrates an ability to reduce the motivational aspects of cocaine without possessing intrinsic rewarding or aversive properties.[1][8] In contrast, while BP-897 can also reduce drug-seeking behavior, its effects may be complicated by its partial agonist activity and lower selectivity, which can lead to aversive-like effects at higher doses.[1][11] The inhibitory effects of BP-897 on cue-induced reinstatement of drug-seeking may involve both D3 and non-D3 receptor mechanisms.[7]

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to evaluate NGB 2904 and BP-897.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound for a specific receptor. The general procedure involves incubating a radiolabeled ligand with a preparation of cell membranes expressing the target receptor, in the presence of varying concentrations of the unlabeled test compound (NGB 2904 or BP-897). The amount of radioligand bound to the receptor is then measured, and the concentration of the test compound that inhibits 50% of the specific binding (IC50) is calculated. The Ki value is then derived from the IC50 using the Cheng-Prusoff equation.

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the rewarding or aversive properties of a drug.[15][16]

  • Pre-Conditioning (Habituation): Animals are allowed to freely explore a two-compartment apparatus to determine any baseline preference for one compartment over the other.[15][17]

  • Conditioning: Over several days, animals receive injections of the drug (e.g., cocaine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment.[15][17]

  • Post-Conditioning (Test): On the test day, animals are placed back in the apparatus in a drug-free state with free access to both compartments. The time spent in the drug-paired compartment is measured. An increase in time spent in the drug-paired compartment is indicative of a conditioned place preference.[15][17]

To test the effects of NGB 2904 or BP-897, the compounds can be administered before the conditioning sessions to assess their impact on the acquisition of CPP, or before the test session to evaluate their effect on the expression of CPP.[13]

In Vivo Microdialysis

This technique is used to measure the levels of neurotransmitters, such as dopamine, in specific brain regions of freely moving animals.[18][19]

  • Surgery: A guide cannula is surgically implanted into the target brain region (e.g., nucleus accumbens).[20]

  • Probe Insertion and Perfusion: After a recovery period, a microdialysis probe is inserted through the guide cannula. Artificial cerebrospinal fluid is continuously perfused through the probe at a slow flow rate.[18][19]

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semi-permeable membrane at the tip of the probe and into the perfusate. The collected dialysate samples are then analyzed, typically using high-performance liquid chromatography (HPLC), to quantify the concentration of the neurotransmitter of interest.[18][20]

NGB 2904 or BP-897 can be administered systemically, and the resulting changes in dopamine levels in the target brain region can be monitored over time.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Behavioral Assessment cluster_neurochemical Neurochemical Analysis Binding Radioligand Binding (Determine Ki) Functional Functional Assays (e.g., cAMP accumulation) Binding->Functional Pharmacological Profile CPP Conditioned Place Preference (Rewarding/Aversive Effects) Functional->CPP Predicts Behavioral Effects SelfAdmin Drug Self-Administration (Reinforcement) CPP->SelfAdmin Microdialysis In Vivo Microdialysis (Dopamine Release) CPP->Microdialysis Correlate Behavior with Neurochemistry Reinstatement Reinstatement of Drug-Seeking (Relapse Model) SelfAdmin->Reinstatement SelfAdmin->Microdialysis BSR Brain Stimulation Reward (Reward Thresholds) Reinstatement->BSR Reinstatement->Microdialysis

Experimental Workflow for Compound Evaluation

Conclusion

NGB 2904 and BP-897, despite both targeting the dopamine D3 receptor, exhibit distinct pharmacological profiles that lead to different effects on brain reward and drug-seeking behaviors. NGB 2904, as a highly selective D3 antagonist, effectively reduces the rewarding and reinforcing properties of drugs of abuse without producing intrinsic rewarding or aversive effects, making it a promising candidate for addiction pharmacotherapy.[8][9][21] BP-897, a D3 partial agonist with lower receptor selectivity, also shows potential in reducing drug-seeking, but its therapeutic window may be narrower due to potential D2-related side effects and intrinsic aversive properties at higher doses.[1][11] The data presented in this guide underscore the importance of nuanced pharmacological profiles in the development of novel treatments for substance use disorders and highlight the dopamine D3 receptor as a critical therapeutic target.

References

A Comparative Guide to NGB 2904 Hydrochloride Alternatives for Selective D3 Receptor Blockade

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dopamine (B1211576) D3 receptor represents a critical target in the development of therapeutics for a range of neuropsychiatric disorders, including substance use disorder, schizophrenia, and Parkinson's disease. NGB 2904 hydrochloride has been a valuable tool in preclinical studies for its high affinity and selectivity for the D3 receptor. However, the ongoing quest for improved pharmacokinetic properties and diverse pharmacological profiles has led to the development of several alternative compounds. This guide provides a comprehensive comparison of prominent alternatives to NGB 2904, supported by experimental data to aid researchers in selecting the most appropriate tool for their studies.

Quantitative Comparison of D3 Receptor Ligands

The following tables summarize the binding affinities and functional potencies of NGB 2904 and its alternatives at dopamine receptor subtypes. Data has been compiled from various in vitro studies to provide a comparative overview.

Table 1: Binding Affinity (Ki, nM) of Selected Compounds for Dopamine Receptor Subtypes

CompoundD3 Ki (nM)D2 Ki (nM)D4 Ki (nM)D2/D3 Selectivity Ratio
NGB 2904 0.90[1][2]~140>5000[3]~155[1][2][3]
SB-277011A ~1.12 (pKi 7.95)[4]~112 (pKi 5.95)-~100[4]
BP-897 0.92[5][6][7]61[5][6]300[5]~70[5][6][7]
FAUC365 0.5[1]3600 (D2L), 2600 (D2S)[1]340[1]>5200[1]
PG-01037 0.70[2]93.3[2]375[2]133[2]
VK4-116 6.8[8]11,400[3]->1000[8]
CAB2-015 0.351[9]~15.8-45[9][10]
BAK4-54 Subnanomolar[10]-->100[10]
KKH-A761 3.85[11]270[11]-~70[11]
Nafadotride 0.3[12]~3.0[12]-~10[12]
Eticlopride 0.134[13]0.086[13]-0.64 (D2 selective)[13]

Lower Ki values indicate higher binding affinity. Selectivity ratio is calculated as Ki(D2)/Ki(D3).

Table 2: Functional Activity of Selected D3 Receptor Ligands

CompoundAssay TypeActivity at D3 ReceptorPotency
NGB 2904 -Antagonist[14]-
SB-277011A MicrophysiometerAntagonistpKb = 8.3[4]
BP-897 cAMP AccumulationPartial Agonist/Antagonist[6][7][15][]EC50 = 1 nM (agonist)[5]; pIC50 = 9.43-9.51 (antagonist)[6][7]
FAUC365 -Antagonist[1]-
PG-01037 Adenylyl Cyclase/MitogenesisAntagonist[17]-
VK4-116 -Antagonist[8]-
CAB2-015 -Antagonist/Partial Agonist[10]IC50 = 7.4 nM (antagonist); EC50 = 20 nM (partial agonist)[10]
BAK4-54 -Antagonist/Partial Agonist[10]IC50 = 8.0 nM (antagonist); EC50 = 140 nM (partial agonist)[10]
KKH-A761 [35S]GTPγS BindingAntagonist[11]-
Nafadotride Mitogenesis AssayAntagonistpA2 = 9.6[12]
Eticlopride -Antagonist/Inverse Agonist[18]-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines for key in vitro assays used to characterize D3 receptor antagonists.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.

  • Membrane Preparation:

    • Cells stably expressing the dopamine receptor subtype of interest (e.g., D2, D3) are harvested.

    • Cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the membranes.

    • The membrane pellet is washed and resuspended in an appropriate assay buffer.

  • Competitive Binding:

    • A fixed concentration of a radiolabeled ligand (e.g., [³H]-Spiperone) is incubated with the receptor-containing membranes.

    • Increasing concentrations of the unlabeled test compound are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined in the presence of a high concentration of a known non-selective antagonist (e.g., 10 µM (+)-butaclamol).

  • Incubation and Filtration:

    • The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set time to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity on the filters is quantified using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is converted to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the G-protein activation following receptor stimulation.

  • Membrane Preparation: As described in the radioligand binding assay.

  • Assay Setup:

    • Receptor-containing membranes are incubated in an assay buffer containing GDP.

    • The test compound (antagonist) is added at various concentrations.

    • A known agonist (e.g., quinpirole) is added to stimulate the receptor.

    • The reaction is initiated by the addition of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

  • Incubation and Filtration:

    • The mixture is incubated to allow for the binding of [³⁵S]GTPγS to activated G-proteins.

    • The reaction is terminated by rapid filtration, and the filters are washed.

  • Data Analysis:

    • The amount of bound [³⁵S]GTPγS is quantified.

    • The ability of the antagonist to inhibit the agonist-stimulated [³⁵S]GTPγS binding is measured to determine its potency (IC50).

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of D2-like receptor activation.

  • Cell Culture: Cells expressing the D3 receptor are cultured in appropriate media.

  • Assay Procedure:

    • Cells are pre-treated with the test antagonist at various concentrations.

    • Adenylyl cyclase is then stimulated with forskolin.

    • A D3 receptor agonist is added to inhibit the forskolin-stimulated cAMP production.

    • The reaction is stopped, and the cells are lysed.

  • cAMP Measurement:

    • The intracellular cAMP levels are measured using various methods, such as competitive immunoassays (e.g., HTRF, ELISA).

  • Data Analysis:

    • The ability of the antagonist to reverse the agonist-induced inhibition of cAMP accumulation is quantified to determine its potency.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated receptor, a key event in receptor desensitization and signaling.

  • Cell Lines: Engineered cell lines are used that co-express the D3 receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme fragment complementation).

  • Assay Procedure:

    • Cells are plated and incubated with the test antagonist.

    • An agonist is then added to stimulate the receptor.

  • Signal Detection:

    • Upon agonist-induced receptor activation, β-arrestin is recruited to the receptor, bringing the two protein fragments into proximity.

    • This proximity results in a measurable signal (e.g., chemiluminescence, fluorescence).

  • Data Analysis:

    • The inhibition of the agonist-induced signal by the antagonist is measured to determine its potency.

Visualizing Key Pathways and Processes

To further aid in the understanding of D3 receptor blockade and the experimental approaches used for its characterization, the following diagrams have been generated.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine (Agonist) D3R D3 Receptor Dopamine->D3R Activates Antagonist D3 Antagonist (e.g., NGB 2904) Antagonist->D3R Blocks G_protein Gi/o Protein D3R->G_protein Activates Beta_Arrestin β-Arrestin D3R->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits Akt Akt Pathway G_protein->Akt cAMP ↓ cAMP AC->cAMP ERK ERK Signaling Beta_Arrestin->ERK

D3 Receptor Signaling Pathway

Experimental_Workflow cluster_binding Binding Characterization cluster_functional Functional Characterization cluster_invivo In Vivo Evaluation Binding_Assay Radioligand Binding Assay Determine_Ki Determine Ki (Binding Affinity & Selectivity) Binding_Assay->Determine_Ki GTP_Assay [35S]GTPγS Binding Assay Determine_Ki->GTP_Assay Select Lead Compounds cAMP_Assay cAMP Accumulation Assay Determine_Ki->cAMP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Determine_Ki->Arrestin_Assay Determine_Potency Determine IC50/EC50 (Functional Potency & Efficacy) GTP_Assay->Determine_Potency cAMP_Assay->Determine_Potency Arrestin_Assay->Determine_Potency Behavioral_Studies Behavioral Models (e.g., Self-Administration, Conditioned Place Preference) Determine_Potency->Behavioral_Studies Candidate Selection Assess_Efficacy Assess In Vivo Efficacy & Therapeutic Potential Behavioral_Studies->Assess_Efficacy

Experimental Workflow for D3 Antagonist Characterization

References

A Comparative Analysis of NGB 2904 Hydrochloride in Preclinical Models of Addiction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-study validation of NGB 2904 hydrochloride, a selective dopamine (B1211576) D3 receptor antagonist. Its performance is objectively compared with other key alternatives, namely SB-277011A (another selective D3 antagonist) and BP-897 (a D3 receptor partial agonist), with supporting experimental data from various preclinical models of addiction.

Executive Summary

This compound demonstrates significant efficacy in attenuating the rewarding and reinforcing effects of drugs of abuse, particularly psychostimulants like cocaine and methamphetamine.[1][2] As a highly selective dopamine D3 receptor antagonist, its mechanism of action is centered on modulating the mesolimbic dopamine system, a key pathway in reward and addiction.[1][3] Comparative studies reveal that NGB 2904 and SB-277011A, another selective D3 antagonist, exhibit similar profiles in reducing drug-seeking behaviors.[1][3] In contrast, the D3 partial agonist BP-897 shows a different dose-response relationship and may involve non-D3 receptor mechanisms at higher doses.[1][3] This guide synthesizes key quantitative data, details experimental methodologies, and provides visual representations of the underlying signaling pathway and experimental workflows to facilitate a thorough understanding of NGB 2904's preclinical profile.

Data Presentation: Comparative Performance Metrics

The following tables summarize the quantitative data from key preclinical studies, offering a direct comparison of this compound and its alternatives.

Table 1: Receptor Binding Affinity and Selectivity

This table outlines the binding affinity (Ki, in nM) of each compound for dopamine receptor subtypes. Lower Ki values indicate higher binding affinity. Selectivity is presented as a ratio of Ki values (e.g., D2/D3).

CompoundD3 Receptor Ki (nM)D2 Receptor Ki (nM)D1, D4, D5 Receptor Ki (nM)Selectivity (D2/D3)Reference
NGB 2904 1.4217>5000~155 (primate), >800 (rat)[1][4][5]
SB-277011A ~1.12 (pKi 7.95)~112 (pKi 5.98)>100-fold selectivity~100[4][6][7]
BP-897 0.92~64.4Moderate affinity for 5-HT1A, α1, α2~70[8][2]

Table 2: Efficacy in Attenuating Methamphetamine-Enhanced Brain Stimulation Reward (BSR)

This table presents the effective dose ranges of each compound in reducing the reward-enhancing effects of methamphetamine.

CompoundEffective Dose Range (mg/kg, i.p.)Effect on BSR AloneKey FindingsReference
NGB 2904 0.3 - 1.0No effectSignificantly attenuated METH-enhanced BSR within a specific dose window.[1][3][1][3]
SB-277011A 12 (but not 24)No effectShowed a "dose-window" effect, similar to NGB 2904.[1][3][1][3]
BP-897 0.1 - 5.0Inhibited BSR at higher doses (10 mg/kg)Dose-dependently attenuated METH-enhanced BSR; higher doses inhibited reward function itself.[1][3][1][3]

Table 3: Efficacy in Inhibiting Cocaine Cue-Induced Reinstatement of Drug-Seeking Behavior

This table summarizes the effectiveness of each compound in a model of relapse, showing the percent inhibition of drug-seeking behavior.

CompoundDose (mg/kg, i.p.)Inhibition of ReinstatementReference
NGB 2904 0.1~45%[1]
1.0~30%[1]
5.0~70% (statistically significant)[1][4]
SB-277011A 6~35%[1]
12~65%[1]
24~85%[1]
BP-897 0.1, 1.0No significant effect[1]
3.0~70%[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

Brain Stimulation Reward (BSR) Paradigm

The BSR paradigm is utilized to measure the rewarding effects of drugs.[3][9]

  • Animal Model: Male Long-Evans or Sprague-Dawley rats.[3]

  • Surgical Implantation: Rats are surgically implanted with a monopolar electrode in the medial forebrain bundle.[3][9][10][11]

  • Training: Animals are trained to press a lever to receive electrical stimulation, with the intensity and frequency of stimulation varied to determine the brain reward threshold (the minimum level of stimulation the animal will work for).[3][9]

  • Drug Administration: Once a stable baseline reward threshold is established, animals are pre-treated with NGB 2904, SB-277011A, BP-897, or vehicle, followed by an injection of methamphetamine or cocaine.[1][3]

  • Data Analysis: The primary dependent variable is the shift in the brain reward threshold. A decrease in the threshold indicates an enhancement of reward, while an attenuation of a drug-induced decrease suggests a blockade of its rewarding effects.[3]

Drug Self-Administration and Reinstatement Paradigm

This model assesses the reinforcing effects of a drug and the potential for relapse.[12][13]

  • Animal Model: Male Long-Evans or Wistar rats.[1][12]

  • Surgical Preparation: Rats are fitted with intravenous catheters, typically in the jugular vein, to allow for self-administration of drugs.[12]

  • Acquisition Phase: Animals are placed in operant chambers and learn to press a lever to receive an infusion of a drug (e.g., cocaine). This phase measures the reinforcing properties of the drug.[12][13]

  • Extinction Phase: Following acquisition, lever pressing no longer results in drug delivery. This continues until the rate of pressing decreases to a predetermined low level.[13]

  • Reinstatement Phase: To model relapse, drug-seeking behavior is reinstated by presenting drug-associated cues (e.g., a light and tone previously paired with drug infusion), a small, non-contingent "priming" dose of the drug, or a stressor.[1][13][14]

  • Drug Testing: NGB 2904 or other compounds are administered before the reinstatement session to evaluate their ability to block the re-emergence of drug-seeking behavior.[1][14]

  • Data Analysis: The number of lever presses on the previously active lever during the reinstatement phase is the primary measure of drug-seeking.[1]

Mandatory Visualizations

Dopamine D3 Receptor Signaling Pathway

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o protein.[5][][16] Antagonism of this receptor by compounds like NGB 2904 is thought to modulate downstream signaling cascades involved in reward and motivation.

D3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Activates NGB_2904 NGB 2904 NGB_2904->D3R Blocks Gi_alpha Gαi/o D3R->Gi_alpha Activates AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Signaling (e.g., CREB, ERK) PKA->Downstream

Caption: Dopamine D3 receptor signaling pathway and the inhibitory action of NGB 2904.

Experimental Workflow: Brain Stimulation Reward (BSR)

The following diagram illustrates the typical workflow for a BSR experiment designed to test the effects of NGB 2904 on drug-enhanced reward.

BSR_Workflow cluster_preparation Preparation cluster_testing Testing Cycle (Repeated) Surgery Electrode Implantation (Medial Forebrain Bundle) Recovery Post-Surgical Recovery Surgery->Recovery Training Lever Press Training for Electrical Stimulation Recovery->Training Baseline Establish Stable BSR Threshold Training->Baseline Pretreatment Administer NGB 2904 or Vehicle Baseline->Pretreatment Drug_Admin Administer Methamphetamine or Saline Pretreatment->Drug_Admin Test_Session Measure Shift in BSR Threshold Drug_Admin->Test_Session Test_Session->Baseline Re-stabilization Period

Caption: Workflow for a Brain Stimulation Reward (BSR) experiment.

Logical Relationship: Drug Self-Administration and Reinstatement

This diagram outlines the logical progression of a drug self-administration and reinstatement study.

Reinstatement_Logic Acquisition Phase 1: Acquisition (Drug as Reinforcer) Extinction Phase 2: Extinction (No Drug Reinforcement) Acquisition->Extinction Treatment Pre-treatment: NGB 2904 or Vehicle Extinction->Treatment Reinstatement_Test Phase 3: Reinstatement Test Outcome Measure: Drug-Seeking Behavior (Active Lever Presses) Reinstatement_Test->Outcome Stimulus Reinstatement Stimulus (Cue, Drug Prime, or Stress) Treatment->Stimulus Stimulus->Reinstatement_Test

Caption: Logical flow of a drug self-administration and reinstatement experiment.

References

NGB 2904 Hydrochloride: A Comparative Analysis of its D3 Receptor-Mediated Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of NGB 2904 hydrochloride's performance against other selective dopamine (B1211576) D3 receptor ligands. The information presented herein is supported by experimental data to confirm its D3 receptor-mediated effects, offering valuable insights for researchers in neuroscience and drug development.

Executive Summary

This compound is a potent and highly selective antagonist for the dopamine D3 receptor. Its efficacy in modulating dopamine-dependent behaviors, particularly those relevant to substance use disorders, has been demonstrated in various preclinical models. This guide will delve into its binding affinity, functional potency, and effects in key behavioral paradigms, drawing comparisons with other notable D3 receptor ligands such as SB-277011A and BP-897.

Comparative Ligand Analysis

To contextualize the D3 receptor-mediated effects of NGB 2904, it is essential to compare its pharmacological profile with other well-characterized D3 receptor ligands.

  • SB-277011A is another potent and selective D3 receptor antagonist, often used as a benchmark in preclinical studies.

  • BP-897 is described as a D3 receptor partial agonist, exhibiting both agonistic and antagonistic properties depending on the experimental conditions.

The following tables summarize the binding affinities and functional potencies of these compounds, providing a clear comparison of their receptor interaction profiles.

Table 1: Comparative Binding Affinities (Ki, nM)
ReceptorThis compoundSB-277011ABP-897
Dopamine D3 1.4 [1]10.7 (rodent), 11.2 (human) [2]0.92 [3]
Dopamine D2217[1]~1000 (pKi 6.0)[2]64.4
Dopamine D1>10000[1]->1000
Dopamine D4>5000[1]-283
Dopamine D5>10000[1]--
Serotonin 5-HT1A--84[3]
Serotonin 5-HT1B->10000 (pKi <5.2)[2]-
Serotonin 5-HT1D-1260 (pKi 5.9)[2]-
Serotonin 5-HT2223[1]--
Adrenergic α1642[1]-60[3]
Adrenergic α2--83[3]

Note: Lower Ki values indicate higher binding affinity.

Table 2: Functional Antagonist Potency (IC50, nM)
AssayThis compoundSB-277011ABP-897
Quinpirole-stimulated mitogenesis5.0[4]--
Agonist-induced acidification rate--pIC50 = 9.43[3]
[35S]GTPγS binding--cpIC50 = 9.51[5]

Note: IC50 is the concentration of an antagonist that inhibits the response to an agonist by 50%. A lower IC50 value indicates greater potency. pIC50 is the negative logarithm of the IC50 value.

Key Experimental Evidence

The D3 receptor-mediated effects of NGB 2904 have been extensively characterized in several key behavioral paradigms relevant to drug addiction and reward.

Cocaine Self-Administration

This paradigm assesses the reinforcing properties of a drug. NGB 2904 has been shown to reduce the motivation to self-administer cocaine.

  • Finding: In rats trained to self-administer cocaine, NGB 2904 (1 and 5 mg/kg) significantly lowered the breaking point under a progressive-ratio schedule of reinforcement, indicating a reduction in the reinforcing efficacy of cocaine.[6] However, it did not alter cocaine self-administration under a fixed-ratio schedule.[6]

Brain Stimulation Reward (BSR)

The BSR paradigm measures the rewarding effects of electrical stimulation of brain reward pathways. Drugs of abuse typically enhance the rewarding effects of this stimulation.

  • Finding: NGB 2904 (0.1-1.0 mg/kg, but not 10 mg/kg) attenuated the enhancement of brain stimulation reward produced by methamphetamine.[7] Similarly, it inhibited the enhancement of BSR elicited by a low dose (2 mg/kg) but not a high dose (10 mg/kg) of cocaine.

Reinstatement of Drug-Seeking Behavior

This model mimics relapse in humans. After a period of abstinence, drug-seeking behavior can be reinstated by exposure to the drug itself, drug-associated cues, or stress.

  • Finding: NGB 2904 (0.1, 1.0, or 5.0 mg/kg) produced a significant inhibition of cue-induced reinstatement of cocaine-seeking behavior.[8] Specifically, the 5.0 mg/kg dose resulted in an approximately 70% inhibition.[8]

Experimental Protocols

Cocaine Self-Administration in Rats
  • Animal Model: Adult male Sprague-Dawley or Wistar rats are commonly used.

  • Surgery: Rats are surgically implanted with an intravenous catheter into the jugular vein to allow for the direct infusion of cocaine.

  • Apparatus: Standard operant conditioning chambers equipped with two levers (active and inactive) and a cue light are used.

  • Training: Rats are trained to press the active lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion).[9] Each infusion is paired with a visual or auditory cue.

  • Reinforcement Schedules:

    • Fixed-Ratio (FR): A set number of lever presses is required for each infusion (e.g., FR1, one press per infusion).

    • Progressive-Ratio (PR): The number of lever presses required for each subsequent infusion increases progressively. The "breaking point" is the highest number of presses an animal will make for a single infusion.

  • Drug Administration: this compound or other test compounds are typically administered intraperitoneally (i.p.) prior to the self-administration session.

Brain Stimulation Reward (BSR) in Rats
  • Animal Model: Adult male rats are used.

  • Surgery: A stimulating electrode is stereotaxically implanted into the medial forebrain bundle (MFB) of the lateral hypothalamus.

  • Apparatus: An operant chamber with a lever or wheel that, when pressed or turned, delivers a brief electrical stimulation to the MFB.

  • Training: Rats are trained to press the lever to receive the electrical stimulation.

  • Procedure: The intensity or frequency of the electrical stimulation is varied to determine the threshold at which the animal will reliably self-stimulate. The effect of a drug is measured by its ability to shift this threshold. A leftward shift indicates an enhancement of reward.

  • Drug Administration: Test compounds are administered before the BSR session to assess their effects on the reward threshold.

Reinstatement of Drug-Seeking Behavior in Rats
  • Acquisition Phase: Rats are trained to self-administer a drug (e.g., cocaine) as described in the self-administration protocol.

  • Extinction Phase: Following acquisition, lever pressing is no longer reinforced with the drug or the associated cues. This continues until the lever-pressing behavior significantly decreases.

  • Reinstatement Test: Reinstatement of drug-seeking is triggered by:

    • Drug-priming: A non-contingent injection of the drug.

    • Cue-induced: Presentation of the cues previously associated with drug delivery.

    • Stress-induced: Exposure to a stressor, such as a mild footshock.

  • Measurement: The primary measure is the number of presses on the previously active lever during the reinstatement test.

  • Drug Administration: The test compound (e.g., NGB 2904) is administered before the reinstatement trigger to evaluate its ability to block the reinstatement of drug-seeking behavior.

Signaling Pathways and Visualizations

The dopamine D3 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the D3 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP). This, in turn, can modulate the activity of protein kinase A (PKA) and downstream signaling cascades.

Below are diagrams illustrating the D3 receptor signaling pathway and a typical experimental workflow for evaluating D3 receptor antagonists.

D3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Activates NGB2904 NGB 2904 NGB2904->D3R Blocks Gi_Go Gαi/o D3R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream

Caption: Dopamine D3 Receptor Signaling Pathway.

Experimental_Workflow cluster_preclinical Preclinical Evaluation of D3 Antagonists cluster_invivo In Vivo Behavioral Models (Rats) start Hypothesis: D3 antagonism reduces drug reward & relapse binding In Vitro Binding Assays (Determine Ki) start->binding functional In Vitro Functional Assays (Determine IC50) start->functional data Data Analysis & Comparison binding->data functional->data self_admin Cocaine Self-Administration conclusion Conclusion: Confirm D3-mediated effects of NGB 2904 self_admin->conclusion bsr Brain Stimulation Reward bsr->conclusion reinstatement Reinstatement of Drug-Seeking reinstatement->conclusion data->self_admin data->bsr data->reinstatement

Caption: Experimental workflow for D3 antagonist evaluation.

Conclusion

References

A Comparative Analysis of NGB 2904 Hydrochloride Pharmacokinetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the pharmacokinetic properties of NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist. The performance of NGB 2904 is evaluated against other relevant dopamine D3 receptor ligands, supported by experimental data to inform preclinical and clinical research in drug development, particularly in the context of substance abuse disorders.

Introduction

NGB 2904 is a highly selective antagonist for the dopamine D3 receptor, with a binding affinity (Ki) of 1.4 nM.[1][2] Its selectivity for the D3 receptor over other dopamine receptor subtypes (D1, D2, D4, D5) and other receptors like serotonin (B10506) (5-HT2) and alpha-1 adrenergic receptors is significant, making it a valuable tool for investigating the role of the D3 receptor in various neurological and psychiatric conditions, notably addiction.[1][3] Understanding the pharmacokinetic profile of NGB 2904 is crucial for interpreting in vivo study results and predicting its therapeutic window and potential for clinical development. This guide compares the pharmacokinetics of NGB 2904 with other dopamine D3 receptor modulators, including JJC 4-077, CJB 090, PG 01037, SB-277011A, and BP 897.

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of NGB 2904 and comparator compounds following intravenous (IV) and intraperitoneal (IP) administration in rats. The data is extracted from a comprehensive study by Mason et al. (2010).

CompoundRouteDose (mg/kg)T½ (h)Cmax (ng/mL)AUC (ng·h/mL)Vd (L/kg)CL (L/h/kg)Brain/Plasma Ratio
NGB 2904 IV102.9 ± 0.41380 ± 2301560 ± 18011.2 ± 1.32.8 ± 0.35.9 ± 0.8
IP103.1 ± 0.5180 ± 40670 ± 120--4.9 ± 0.7
JJC 4-077 IV102.3 ± 0.31650 ± 2801230 ± 1508.7 ± 1.13.5 ± 0.4-
CJB 090 IV101.8 ± 0.22100 ± 350980 ± 1106.2 ± 0.84.1 ± 0.5-
PG 01037 IV103.3 ± 0.61150 ± 1901890 ± 24014.1 ± 2.12.3 ± 0.311.8 ± 1.5
IP103.5 ± 0.7210 ± 50810 ± 150--9.7 ± 1.2

Experimental Protocols

The pharmacokinetic data presented above were generated using the following methodologies:

Animals

Male Sprague-Dawley rats weighing between 250 and 300g were used for all pharmacokinetic studies. The animals were housed in a temperature-controlled environment with a 12-hour light/dark cycle and had free access to food and water.

Drug Administration and Sample Collection
  • Intravenous (IV) Administration: A 10 mg/kg dose of the compound was administered as a bolus injection into the femoral vein. Blood samples (approximately 0.2 mL) were collected from the jugular vein at specified time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into heparinized tubes.

  • Intraperitoneal (IP) Administration: A 10 mg/kg dose of the compound was administered via intraperitoneal injection. Blood sampling followed the same procedure and time points as the IV studies.

  • Brain Tissue Collection: At the final time point, animals were euthanized, and brain tissue was collected to determine the brain-to-plasma concentration ratio.

Sample Analysis

Plasma and brain homogenate concentrations of the compounds were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

Pharmacokinetic Analysis

Non-compartmental analysis was used to determine the pharmacokinetic parameters from the plasma concentration-time data. The elimination half-life (T½), maximum plasma concentration (Cmax), area under the plasma concentration-time curve (AUC), volume of distribution (Vd), and clearance (CL) were calculated. For IP administration, the pharmacokinetics were best described by a one-compartment model.[4] For IV administration of NGB 2904 and JJC 4-077, a two-compartment model best described the pharmacokinetics.[4]

Signaling Pathway

NGB 2904 acts as an antagonist at the dopamine D3 receptor, which is a G protein-coupled receptor (GPCR) that inhibits adenylyl cyclase. The following diagram illustrates the canonical signaling pathway of the dopamine D3 receptor and the point of intervention for NGB 2904.

D3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D3R Dopamine D3 Receptor Dopamine->D3R Agonist Binding Gi Gi Protein D3R->Gi Activation AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP to cAMP Gi->AC Inhibition PKA Protein Kinase A (PKA) cAMP->PKA Activation ERK ERK Signaling PKA->ERK Modulation CREB CREB PKA->CREB Phosphorylation ERK->CREB Phosphorylation Gene Gene Expression CREB->Gene Regulation NGB2904 NGB 2904 NGB2904->D3R Antagonism

Caption: Dopamine D3 Receptor Signaling Pathway and NGB 2904 Antagonism.

Comparative Discussion

NGB 2904 exhibits a moderate elimination half-life and a large volume of distribution, suggesting extensive tissue distribution.[4] A key finding is its significant brain penetration, with a brain-to-plasma ratio of approximately 5-6.[4] This is a desirable characteristic for a centrally acting drug targeting neurological disorders.

When compared to PG 01037, another D3 antagonist with a similar half-life, NGB 2904 shows a lower brain-to-plasma ratio.[4] However, both compounds demonstrate substantial brain uptake. The oral bioavailability of NGB 2904 is not explicitly detailed in the provided data but is suggested to be orally active and brain-penetrated in other sources.[2][3]

In comparison to other well-studied D3 antagonists, SB-277011A has shown oral bioavailability of 35% in rats and 43% in dogs, but only 2% in cynomolgus monkeys due to high first-pass metabolism. BP 897, often described as a partial agonist, also demonstrates high affinity for the D3 receptor. The pharmacokinetic profiles of these compounds in different species highlight the importance of careful cross-species evaluation in drug development.

Conclusion

This compound is a potent and selective dopamine D3 receptor antagonist with favorable pharmacokinetic properties in rats, including good brain penetration. The comparative analysis with other D3 ligands provides a valuable framework for researchers to select appropriate tools for in vivo studies and to guide the development of novel therapeutics targeting the dopamine D3 receptor. The detailed experimental protocols provided herein should facilitate the replication and extension of these findings.

References

Safety Operating Guide

Proper Disposal of NGB 2904 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the proper disposal of NGB 2904 hydrochloride, a potent and selective dopamine (B1211576) D3 receptor antagonist used in research. Adherence to these guidelines is crucial to protect personnel, the environment, and ensure regulatory compliance.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it must be managed as hazardous waste and disposed of through an approved waste disposal plant.[1] Standard laboratory chemical waste disposal procedures should be strictly followed.

Key Disposal Principles

Proper disposal of this compound involves a systematic approach encompassing waste identification, segregation, containment, labeling, and transfer. It is imperative to prevent its release into the environment, particularly into sewer systems or regular trash.[2][3]

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not publicly available, general hazardous waste storage limits apply. The following table summarizes these general guidelines.

ParameterGuidelineCitation
Maximum Hazardous Waste Storage Volume Do not exceed 55 gallons of hazardous waste in a laboratory.[4]
Maximum Acute Hazardous Waste Storage Volume Do not exceed one quart of acute hazardous waste in a laboratory.[4]
Container Rinsing Empty containers that held acutely hazardous waste must be triple-rinsed.[3][4]

Experimental Protocol: Disposal of this compound Waste

This protocol outlines the standard procedure for the disposal of this compound from a research laboratory setting.

Materials:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, compatible with chlorinated compounds.

  • Hazardous waste labels.

  • Secondary containment for the waste container.

Procedure:

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound, including pure compound, contaminated labware (e.g., vials, pipette tips), and solutions.

    • Segregate this compound waste from other waste streams. Halogenated solvent wastes should be kept separate from non-halogenated solvent wastes due to differences in disposal costs and methods.[3]

  • Waste Collection and Containment:

    • Collect all this compound waste in a designated, chemically compatible hazardous waste container.[2][5]

    • The container must be in good condition, with a secure, leak-proof closure.[2]

    • Keep the waste container closed at all times, except when adding waste.[3]

    • Store the waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated and the container must be within a secondary containment system to prevent spills from reaching drains.[2][3][5]

  • Labeling:

    • Properly label the hazardous waste container with the words "Hazardous Waste," the full chemical name "this compound," and a clear description of the contents.[5]

    • Indicate the hazards associated with the chemical (e.g., "Toxic," "Harmful if Swallowed," "Marine Pollutant").

    • Record the accumulation start date on the label.[5]

  • Spill Management:

    • In the event of a spill, treat all spilled material and cleanup supplies (e.g., absorbent pads, contaminated PPE) as hazardous waste.[3][4]

    • Clean up spills immediately, if it is safe to do so. For large or complex spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[3][4]

  • Disposal Request and Pickup:

    • Once the container is full or has reached the storage time limit (typically six months for academic labs), arrange for its disposal through your institution's hazardous waste collection program.[2][4]

    • Do not transport hazardous waste outside of the laboratory. Trained EHS personnel should handle the collection.[4]

  • Empty Container Disposal:

    • An empty container that has held this compound must be managed as hazardous waste unless it has been triple-rinsed with a suitable solvent.[3][4] The rinsate must be collected and disposed of as hazardous waste. After triple-rinsing, deface the original labels and dispose of the container as regular trash, if permitted by your institution's policies.[3][4]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A 1. Waste Generation (this compound) B 2. Segregate as Halogenated Hazardous Waste A->B G Spill Occurs A->G C 3. Collect in a Labeled, Compatible Container B->C D 4. Store in Secondary Containment in a Designated Area C->D E 5. Request Waste Pickup from EHS D->E F 6. EHS Transports to an Approved Waste Disposal Facility E->F H Collect Spill Debris as Hazardous Waste G->H H->C

Caption: Workflow for this compound disposal.

References

Safeguarding Your Research: A Comprehensive Guide to Handling NGB 2904 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of NGB 2904 hydrochloride, a potent neurochemical. Adherence to these guidelines is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.

This compound is a potent and selective dopamine (B1211576) D3 receptor antagonist.[1] The Safety Data Sheet (SDS) classifies this compound as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] Therefore, stringent safety measures are required during its handling and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is mandatory when working with this compound. The following table summarizes the required PPE, which should be donned before handling the compound and only removed after the work area has been thoroughly decontaminated.

PPE CategoryItemSpecifications and Use
Hand Protection Double-gloving with nitrile glovesInner glove should be tucked under the lab coat sleeve, and the outer glove should extend over the sleeve. Change outer gloves immediately upon contamination or every 30-60 minutes.
Eye and Face Protection Safety goggles with side shields or a full-face shieldMust be worn at all times in the designated handling area to protect against splashes and airborne particles.[3][4]
Body Protection Disposable, solid-front, back-closing lab coatShould be made of a low-permeability fabric. Cuffs should be elasticated to ensure a snug fit around the inner gloves.
Respiratory Protection NIOSH-approved N95 or higher-rated respiratorEssential when handling the powdered form of the compound outside of a certified chemical fume hood or glove box to prevent inhalation of airborne particles.[3]
Foot Protection Closed-toe, chemical-resistant shoesMust be worn in the laboratory at all times. Shoe covers should be used when there is a risk of spills.

Operational Protocol: From Receipt to Disposal

A systematic workflow is critical to safely manage this compound throughout its lifecycle in the laboratory.

Experimental Workflow for Handling this compound

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling (in Chemical Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area don_ppe Don Full PPE prep_area->don_ppe gather_materials Gather Materials & Equipment don_ppe->gather_materials weigh Weigh Compound gather_materials->weigh Transfer to Hood dissolve Dissolve in Solvent weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate Post-Experiment dispose_waste Dispose of Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: A stepwise workflow for the safe handling of this compound, from preparation to cleanup.

Step-by-Step Handling Procedures
  • Designated Area: All work with this compound must be conducted in a designated area, such as a certified chemical fume hood or a glove box, to minimize exposure.

  • Pre-Handling Preparation:

    • Ensure the designated area is clean and uncluttered.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Don all required PPE as outlined in the table above.

  • Handling the Compound:

    • When handling the solid, use tools and techniques that minimize dust generation.

    • For weighing, use an analytical balance inside the fume hood or a containment enclosure.

    • When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling Decontamination:

    • All surfaces and equipment that may have come into contact with the compound must be decontaminated. A suitable decontamination solution, such as a dilute bleach solution followed by a water rinse, should be used.

    • Wipe down the exterior of all containers before removing them from the designated area.

Disposal Plan: Ensuring Environmental Safety

Proper disposal of this compound and associated waste is critical due to its high aquatic toxicity.[2]

Waste Segregation and Disposal Pathway

Waste Disposal Pathway for this compound cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection cluster_disposal Final Disposal solid_waste Contaminated Solids (Gloves, Tubes, etc.) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions & Rinsates liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container sharps_waste Contaminated Sharps (Needles, etc.) sharps_container Puncture-Proof Sharps Container sharps_waste->sharps_container ehs_pickup Arrange Pickup by Environmental Health & Safety solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup

Caption: A clear pathway for the segregation and disposal of waste contaminated with this compound.

Disposal Procedures
  • Waste Segregation: All waste materials, including gloves, disposable lab coats, pipette tips, and any contaminated labware, must be collected in designated, clearly labeled hazardous waste containers.[5]

  • Liquid Waste: Unused solutions and solvent rinsates should be collected in a dedicated, sealed, and properly labeled hazardous liquid waste container. Do not pour any solutions containing this compound down the drain.[6][7]

  • Solid Waste: Contaminated solid waste should be placed in a designated, lined hazardous solid waste container.

  • Empty Containers: Empty stock vials should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.[8]

  • Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for the disposal of toxic chemical waste.[6]

By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NGB 2904 hydrochloride
Reactant of Route 2
Reactant of Route 2
NGB 2904 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.